molecular formula C13H13FO3 B1323836 trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-04-3

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323836
CAS No.: 733741-04-3
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H13FO3 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641332
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-04-3
Record name rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is designed for adaptability and scalability in a research and development setting. This document will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters for success. The synthesis leverages a stereochemically defined precursor to ensure the desired trans configuration of the final product, a crucial aspect for its intended biological activity.

Introduction and Strategic Overview

The development of novel therapeutic agents often relies on the synthesis of complex molecular scaffolds. Substituted cyclopentane rings are prevalent motifs in a variety of biologically active compounds. The target molecule, this compound, possesses a unique combination of a stereochemically defined disubstituted cyclopentane core and a fluorinated benzoyl moiety. The trans stereochemistry is often critical for specific receptor binding and biological efficacy, while the fluorine atom can enhance metabolic stability and binding affinity.

The synthetic strategy outlined herein is a convergent approach, commencing with the preparation of a stereochemically pure cyclopentane precursor, followed by a key Friedel-Crafts acylation to introduce the 3-fluorobenzoyl group. This method is designed to provide unambiguous control over the relative stereochemistry of the two substituents on the cyclopentane ring.

Overall Synthetic Scheme

The proposed synthesis of this compound is a multi-step process that can be broadly divided into two main stages: the preparation of the key cyclopentane intermediate and the subsequent Friedel-Crafts acylation.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Acylating Agent Preparation cluster_2 Core Reaction & Final Product A trans-Cyclopentane-1,2- dicarboxylic Acid B trans-Cyclopentane-1,2- dicarboxylic Anhydride A->B Acetic Anhydride C Methyl trans-2-(chlorocarbonyl)- cyclopentane-1-carboxylate B->C 1. Methanol 2. Thionyl Chloride F Methyl trans-2-(3-Fluorobenzoyl)- cyclopentane-1-carboxylate C->F Friedel-Crafts Acylation (AlCl3, Fluorobenzene) D 3-Fluorobenzoic Acid E 3-Fluorobenzoyl Chloride D->E Thionyl Chloride E->F G trans-2-(3-Fluorobenzoyl)- cyclopentane-1-carboxylic Acid F->G Hydrolysis (LiOH)

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Intermediates

Preparation of trans-Cyclopentane-1,2-dicarboxylic Anhydride

The synthesis begins with the commercially available trans-cyclopentane-1,2-dicarboxylic acid. The formation of the corresponding anhydride is a crucial step to differentiate the two carboxylic acid functionalities for the subsequent selective mono-esterification and acyl chloride formation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-cyclopentane-1,2-dicarboxylic acid (1.0 eq) and acetic anhydride (2.0 eq).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

  • The resulting crude trans-cyclopentane-1,2-dicarboxylic anhydride can be used in the next step without further purification.

Synthesis of Methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate

This two-step, one-pot procedure involves the regioselective opening of the anhydride with methanol to form a monoester, followed by the conversion of the remaining carboxylic acid to an acyl chloride.

Experimental Protocol:

  • To a solution of trans-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (5 mL per gram of anhydride) at 0°C, add a catalytic amount of sulfuric acid (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the methanol under reduced pressure.

  • To the crude monoester, add anhydrous dichloromethane (DCM) (10 mL per gram of starting anhydride) and thionyl chloride (1.5 eq).

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate, which should be used immediately in the next step.

Preparation of 3-Fluorobenzoyl Chloride

The acylating agent is prepared from 3-fluorobenzoic acid.

Experimental Protocol:

  • In a fume hood, suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous toluene (5 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 110°C) and stir for 2-3 hours, monitoring the cessation of HCl gas evolution.[1]

  • Cool the reaction to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain 3-fluorobenzoyl chloride as an oily residue.[1] This should be used immediately.

Friedel-Crafts Acylation: The Core Reaction

The cornerstone of this synthesis is the Friedel-Crafts acylation, which forms the carbon-carbon bond between the cyclopentane ring and the fluorinated aromatic ring. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution.[2][3][4] The reaction is performed in an excess of fluorobenzene, which acts as both the reactant and the solvent. It is anticipated that the reaction will proceed with retention of the trans stereochemistry due to the steric hindrance of the existing ester group directing the incoming acylium ion to the less hindered face.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-COCl AcyliumIon [R-C≡O]+[AlCl4]- AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Fluorobenzene Fluorobenzene Fluorobenzene Product Aryl Ketone SigmaComplex->Product - H+

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and an excess of fluorobenzene.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate (1.0 eq) and 3-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous fluorobenzene and add it to the dropping funnel.

  • Add the solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate.

Final Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the purified methyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Summary

StepStarting MaterialProductReagentsYield (Typical)
1trans-Cyclopentane-1,2-dicarboxylic Acidtrans-Cyclopentane-1,2-dicarboxylic AnhydrideAcetic Anhydride>95% (crude)
2trans-Cyclopentane-1,2-dicarboxylic AnhydrideMethyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate1. Methanol, H₂SO₄2. SOCl₂, DMF>90% (crude)
33-Fluorobenzoic Acid3-Fluorobenzoyl ChlorideSOCl₂>95% (crude)
4Methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate & 3-Fluorobenzoyl ChlorideMethyl trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylateAlCl₃, Fluorobenzene60-70%
5Methyl trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylateThis compoundLiOH85-95%

Conclusion

This technical guide has detailed a robust and logical synthetic route for the preparation of this compound. The strategy relies on the use of a stereodefined precursor to ensure the desired trans configuration, a critical parameter for its potential biological applications. The key Friedel-Crafts acylation step is a powerful method for C-C bond formation, and the provided protocols offer a solid foundation for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary depending on the scale and specific laboratory settings.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Friedel Crafts Acylation and Akylation. [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-04-3), a novel small molecule with potential applications in drug discovery and development. As specific experimental data for this compound is not widely published, this document serves as a procedural guide for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining the critical quality attributes of the active pharmaceutical ingredient (API), ensuring scientific integrity and regulatory alignment. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic approach to generating a robust data package for this promising chemical entity.

Introduction: The Imperative for Rigorous Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, influencing everything from its interaction with biological targets to its processability and stability in a final dosage form.[1][2] this compound represents such an NCE, whose potential is yet to be fully unlocked.

This guide is structured to provide a logical, first-principles workflow for the complete physicochemical evaluation of this molecule. We will proceed from establishing its fundamental identity to elucidating its thermal properties, solubility, acidity, and purity. Each section presents not only the "what" but the "why," grounding every experimental protocol in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

dot graph TD; A[Start: NCE Synthesis & Isolation] --> B{Identity Confirmation}; B --> C[Spectroscopic Analysis (NMR, MS, IR)]; B --> D[Elemental Analysis]; C --> E{Physicochemical Profiling}; D --> E; E --> F[Thermal Analysis (DSC/TGA)]; E --> G[Solubility Determination]; E --> H[pKa Measurement]; E --> I[Chromatographic Purity (HPLC)]; F --> J[Polymorph & Salt Screen]; G --> J; H --> J; I --> K{Stability Assessment}; J --> K; K --> L[End: Comprehensive Data Package];

end Caption: Overall workflow for NCE physicochemical characterization.

Chemical Identity and Structure

The foundational step in any characterization is the unambiguous confirmation of the molecule's identity and structure. All subsequent data is meaningless without this cornerstone.

PropertyDataSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 733741-04-3Chemical Abstracts Service
Molecular Formula C₁₃H₁₃FO₃Calculated
Molecular Weight 236.24 g/mol Calculated
Chemical Structure Chemical Structure of this compoundChemDraw

Note: The image is a placeholder representation.

Expertise & Experience: While the molecular formula and weight are calculated, they must be confirmed experimentally. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula by providing a highly accurate mass measurement. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for confirming the connectivity and stereochemistry (trans configuration) of the atoms.

Thermal Properties and Solid-State Characterization

The thermal behavior of an API is a critical quality attribute. It dictates manufacturing processes (e.g., drying, milling) and is a key indicator of purity and physical form. Differential Scanning Calorimetry (DSC) is the primary technique for this evaluation.[3]

ParameterMethodAnticipated ResultJustification
Melting Point (Tₒ) DSC (USP <741>)Sharp endothermIndicates the temperature of phase transition from solid to liquid. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔH) DSCQuantitative Value (J/g)Energy required for melting. Varies between different crystalline forms (polymorphs).
Purity Assessment DSC (Van't Hoff eq.)>99.0%Provides an orthogonal measure of purity based on melting point depression.[3][4]
Polymorphism DSC, XRD, TGASingle or multiple formsDifferent crystal forms (polymorphs) have distinct thermal properties and can impact solubility and stability.[1][5]
Protocol 3.1: Melting Point and Purity Determination by DSC

Causality: This protocol is designed according to USP <741> to ensure accurate and reproducible thermal data.[6][7] A slow heating rate (1-2 °C/min) is crucial to allow for thermal equilibrium, preventing an artificially high melting point reading. Purity is calculated via the Van't Hoff equation, which correlates the broadening of the melting peak to the mole fraction of impurities.[3] This method is absolute and requires no calibration standards for the impurity itself.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of the powdered compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Maintain a constant nitrogen purge (50 mL/min) to create an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tₒ).

    • Integrate the peak area to calculate the enthalpy of fusion (ΔH).

    • Utilize the instrument's software to perform a purity calculation based on the Van't Hoff model, analyzing the shape of the leading edge of the melt.

Aqueous Solubility

Solubility is a gatekeeper for bioavailability; an orally administered drug must dissolve to be absorbed.[8] The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

dot graph TD; subgraph "Solubility Assessment Logic" A[Start: Compound Available] --> B{Early Discovery orLate Development?}; B -->|Early| C[Kinetic Solubility Screen(High-Throughput)]; B -->|Late| D[Equilibrium Solubility(Shake-Flask Method)]; C --> E{Soluble Enough forPrimary Assays?}; D --> F[Determine pH-Solubility Profile(pH 1.2, 4.5, 6.8)]; E -->|Yes| G[Proceed with Screening]; E -->|No| H[Flag for Formulationor Medicinal Chemistry Effort]; F --> I[BCS Classification]; I --> J[Inform Formulation Strategy]; end

end Caption: Decision workflow for solubility testing in drug development.

Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This protocol adheres to the principles outlined for Biopharmaceutics Classification System (BCS) studies.[8] The pH range of 1.2 to 6.8 is chosen to mimic the physiological environment of the gastrointestinal tract.[9] Establishing equilibrium (typically 24-48 hours) is critical to ensure the measurement reflects the true thermodynamic solubility, not a transient, supersaturated state.

Methodology:

  • Media Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.

  • Sample Addition: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C. Agitate for 48 hours. Periodically check that solid material remains undissolved.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Withdraw an aliquot and immediately filter it through a 0.45 µm filter to remove undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method (see Section 6.0).

  • Confirmation: Measure the pH of the saturated solution at the end of the experiment to confirm it has not shifted significantly.

Acidity Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a carboxylic acid like the target compound, the pKa governs its charge state, which profoundly impacts its solubility, permeability across membranes, and receptor binding. Potentiometric titration is the most direct and accurate method for its determination.[10][11]

Protocol 5.1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH as a function of added titrant (a strong base for an acidic analyte).[12][13] The pKa is found at the midpoint of the titration curve, where the buffer capacity of the analyte is maximal. Maintaining constant ionic strength is essential because ionic interactions in solution can subtly shift the apparent pKa.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water with a constant ionic strength (e.g., 0.15 M KCl).[12] Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.

  • Titration:

    • Place the solution in a jacketed vessel maintained at 25 °C.

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Using an auto-titrator, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at exactly half the volume of the equivalence point.

Chromatographic Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry.[14] A well-developed, stability-indicating HPLC method is required to separate the API from process impurities and degradation products.

ParameterMethodAcceptance CriterionRationale
Purity (Assay) HPLC-UV98.0% - 102.0%Ensures the drug substance contains the correct amount of the active ingredient.[15]
Related Substances HPLC-UVAny single impurity: ≤0.1%Total impurities: ≤1.0%Controls impurities that may have their own pharmacological or toxicological effects.[16]
Stability Stability-Indicating HPLCNo significant degradationConfirms the method can separate degradants from the API, essential for shelf-life determination.[17][18]
Protocol 6.1: Development of a Stability-Indicating HPLC Method

Causality: The goal is to develop a method that can resolve the main peak from all potential impurities and degradants. This is achieved by testing various stationary phases (columns), mobile phase compositions, and pH levels. Forced degradation studies, as mandated by ICH Q1A(R2), are performed to intentionally create degradation products to prove the method's resolving power.[19][20]

Methodology:

  • Initial Method Scouting:

    • Column: Start with a C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan).

    • Flow Rate: 1.0 mL/min.

  • Forced Degradation Studies:

    • Expose the API to a range of stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80 °C), and photolytic (ICH Q1B).

    • Aim for 5-20% degradation of the main peak.[20]

  • Method Optimization:

    • Inject samples from the forced degradation studies.

    • Adjust the gradient, mobile phase pH, or switch to a different column (e.g., Phenyl-Hexyl) to achieve baseline separation between the main peak and all degradation products.

  • Validation:

    • Once optimized, validate the method according to ICH Q2(R1)/USP <1225> for specificity, linearity, accuracy, precision, and range.[15][21][22]

dot graph TD; A[Start: Optimized HPLC Method] --> B{Validation Parameter}; B --> C[Specificity(Forced Degradation)]; B --> D[Linearity & Range]; B --> E[Precision(Repeatability & Intermediate)]; B --> F[Accuracy(Spike/Recovery)]; B --> G[Robustness]; C --> H[Peak Purity Assessment]; D --> H; E --> H; F --> H; G --> H; H --> I[End: Validated Stability-Indicating Method];

end Caption: Logical flow for HPLC method validation per USP <1225>.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted endeavor. By systematically applying the authoritative methodologies detailed in this guide—from thermal analysis and solubility profiling to pKa determination and the development of a stability-indicating purity method—researchers can build a robust data package. This package is not merely a collection of values; it is the scientific foundation upon which informed decisions about the compound's potential for further development will be made. Adherence to these principles of causality, integrity, and authoritative grounding ensures that the generated data is reliable, reproducible, and fit for purpose in the rigorous landscape of pharmaceutical development.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for new Drug Substances and new Drug Products: Chemical Substances . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <741> Melting Range or Temperature . United States Pharmacopeia. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia. [Link]

  • Biopharmaceutics Classification System-Based Biowaivers M9 . U.S. Food and Drug Administration. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . Analytical Chemistry Insights. [Link]

  • Guidance on Equilibrium Solubility Measurements for the Purpose of BCS-Based Biowaivers . World Health Organization (WHO). [Link]

  • Babić, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients . TrAC Trends in Analytical Chemistry. [Link]

  • Aaltonen, J., et al. (2009). Polymorphism and stabilization of amorphous drug substances . Journal of Pharmaceutical Sciences. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics. [Link]

  • Purity Determination and DSC Tzero™ Technology . TA Instruments. [Link]

  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation . Pharmaceutical Technology. [Link]

  • Potentiometric Titration for Precise Determination of pKa Values . DergiPark. [Link]

Sources

solubility of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We delve into the molecular structure's influence on its physicochemical properties, outline the theoretical principles of solubility, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a cornerstone of drug development.[1][2][3] It dictates the efficiency of crystallization processes, influences the choice of analytical methodologies, and ultimately governs the dissolution rate and bioavailability of the final drug product.[4][5]

This compound (CAS 733741-04-3) is a molecule of interest possessing a unique combination of functional groups that present a compelling case study for solubility analysis. Its structure contains a polar carboxylic acid, a moderately polar fluorobenzoyl ketone, and a nonpolar cyclopentane backbone. Understanding how this structural mosaic interacts with various organic solvents is paramount for its successful development and application. This guide will provide both the theoretical framework and the practical, step-by-step methodology to rigorously characterize its solubility profile.

Physicochemical & Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound:

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It is a strong hydrogen bond donor and acceptor, making the molecule acidic. This group suggests high solubility in polar, protic solvents (like alcohols) and basic aqueous solutions through salt formation.[6]

  • Fluorobenzoyl Group: The ketone carbonyl (C=O) is a hydrogen bond acceptor. The aromatic ring allows for π-π stacking interactions. The electronegative fluorine atom at the meta-position introduces a dipole moment, enhancing polarity and potentially altering interactions with polar solvents.

  • Cyclopentane Ring: This aliphatic core is nonpolar and hydrophobic. Its presence will contribute to solubility in less polar solvents.

  • 'trans' Stereochemistry: The substituents are on opposite sides of the cyclopentane ring. This configuration can influence the efficiency of crystal lattice packing, which in turn affects the energy required to solvate the molecule, thereby impacting solubility.

Overall Polarity: The molecule presents a balance of polar and nonpolar characteristics. It is expected to be poorly soluble in highly nonpolar solvents like hexane and sparingly soluble in water, but show significant solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Theoretical Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7][8] It states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the carboxylic acid and the ketone group, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the fluorobenzoyl moiety and, to a lesser extent, the carboxylic acid. Solubility is expected to be moderate to high.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot hydrogen bond. They will primarily interact with the nonpolar cyclopentane ring via weaker van der Waals forces. Solubility is predicted to be very low.

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, the isothermal equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[5][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[1][2] The protocol below is a self-validating system designed for accuracy and reproducibility, adhering to principles of Good Laboratory Practice (GLP).[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G Figure 1: Isothermal Equilibrium Solubility Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_validate Validation A 1. Add excess solid API to pre-selected solvent in a sealed vial B 2. Prepare triplicate samples for each solvent A->B C 3. Place vials in isothermal orbital shaker (e.g., 25°C) B->C D 4. Agitate until equilibrium is reached (e.g., 24-72h) C->D E 5. Withdraw aliquot of supernatant D->E I 9. Analyze solid residue (e.g., via XRPD) to check for polymorphism D->I Post-equilibration J 10. Measure pH of final saturated solution D->J F 6. Filter immediately with syringe filter (e.g., 0.22 µm PTFE) E->F G 7. Dilute filtrate with mobile phase for analysis F->G H 8. Quantify concentration using validated HPLC method G->H

Caption: Workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at 25 °C.

Materials:

  • This compound (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Isothermal orbital shaker set to 25 °C ± 0.5 °C

  • Validated High-Performance Liquid Chromatography (HPLC) method for concentration analysis[10]

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound (enough to ensure a solid phase remains at equilibrium, e.g., ~50 mg) to 5 mL of the selected solvent in a glass vial. The use of excess solid is crucial for achieving a true thermodynamic equilibrium.[1]

  • Replication: Prepare each solvent condition in triplicate to assess variability and ensure the robustness of the results.[10]

  • Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker set to 25 °C. Agitate the samples at a consistent speed (e.g., 150 rpm).

  • Time to Equilibrium: Equilibrium must be demonstrated. This is achieved by sampling at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating that the solution is saturated.[10] A 48-hour period is often sufficient for many organic systems.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the isothermal environment for at least 2 hours to allow excess solid to settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Filtration removes undissolved solid particles that would otherwise lead to an overestimation of solubility.[10]

  • Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Validation of Solid Phase: After the experiment, recover the remaining solid from the vials and analyze it (e.g., by X-ray powder diffraction). This critical step verifies that the compound has not changed its crystalline form (polymorph) during the experiment, which would alter its solubility.[1]

Solubility Profile in Representative Organic Solvents

The following table presents an illustrative solubility profile for this compound, based on the theoretical principles discussed. This data serves as a predictive guide for solvent selection.

SolventSolvent ClassPolarity IndexPredicted Solubility at 25°C (mg/mL)Rationale for Solubility
Methanol Polar Protic5.1> 100 (Very Soluble)Excellent H-bond donor/acceptor. Solvates both -COOH and C=O groups effectively.
Ethanol Polar Protic4.3> 100 (Very Soluble)Similar to methanol, strong hydrogen bonding capabilities.
Acetone Polar Aprotic5.150 - 100 (Freely Soluble)Strong H-bond acceptor, interacts well with the ketone and carboxylic acid groups.
Ethyl Acetate Polar Aprotic4.420 - 50 (Soluble)Moderate polarity and H-bond acceptor. Balances polar and nonpolar interactions.
Dichloromethane Polar Aprotic3.110 - 20 (Soluble)Can solvate polar groups via dipole-dipole interactions but lacks H-bonding.[11]
Acetonitrile Polar Aprotic5.810 - 20 (Soluble)High polarity but a weaker H-bond acceptor than acetone.
Toluene Nonpolar2.4< 1 (Slightly Soluble)Aromatic nature allows for some interaction with the benzoyl ring, but overall nonpolar.
n-Hexane Nonpolar0.1< 0.1 (Insoluble)Lacks any significant interaction mechanism with the polar functional groups.

Conclusion and Strategic Implications

The solubility of this compound is governed by the interplay of its distinct functional groups. Its profile reveals high solubility in polar protic solvents like methanol and ethanol, and moderate to good solubility in polar aprotic solvents such as acetone and ethyl acetate. As predicted by its structure, solubility is severely limited in nonpolar solvents.

This technical guide provides a robust framework for the experimental determination of its solubility, emphasizing the importance of achieving thermodynamic equilibrium and validating the solid-state form. The insights and protocols presented here are crucial for making informed decisions in process chemistry, formulation development, and analytical method design, ensuring a more efficient and scientifically sound development pathway.[4][12]

References

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central.
  • How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.
  • Solvent Selection - (API) Solubility. APC.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Solubility of Organic Compounds.
  • Annex 4. World Health Organization (WHO).
  • A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Thermodynamic Studies for Drug Design and Screening. National Institutes of Health.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid. BLDpharm.
  • [Good laboratory practice of equilibrium solubility measurement]. PubMed.
  • <1236> Solubility Measurements. USP-NF.
  • This compound. ChemicalBook.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

Sources

Unlocking Therapeutic Potential: A Mechanistic and Methodological Exploration of Fluorinated Benzoylcyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the potential biological activities of fluorinated benzoylcyclopentanes, a novel chemical class with significant therapeutic promise. We will explore the foundational principles guiding the design of these compounds, from the rationale of fluorine substitution to synthetic strategies. The core of this document is a deep dive into hypothesized biological activities, including anticancer and antimicrobial effects, supported by detailed structure-activity relationship (SAR) analyses. Crucially, we provide robust, field-proven experimental protocols for the in vitro evaluation of these compounds, ensuring that researchers can rigorously test the hypotheses presented. This guide is structured not as a rigid template, but as a logical, causality-driven narrative designed to empower researchers in the rational design and evaluation of this promising compound class.

The Strategic Imperative for Fluorination in Drug Design

The Benzoylcyclopentane Scaffold: A Versatile Core

The cyclopentane ring offers a unique conformational profile, distinct from the more common cyclohexane, providing a three-dimensional vector for substituent placement that can be critical for precise receptor engagement.[3][4] When coupled with a benzoyl group, the resulting scaffold presents a rigid aromatic binding element and a flexible aliphatic component, a combination found in numerous biologically active molecules. This duality allows for the exploration of diverse binding pockets, making it an attractive starting point for library synthesis.

The Transformative Role of Fluorine

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its molecular properties.[5][6] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom, yet its electronic influence is profound.[7] Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a compound's half-life and oral bioavailability.[8]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and receptor interactions.[9]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding site, leading to increased potency.[7]

  • Increased Lipophilicity and Permeability: Strategic placement of fluorine or trifluoromethyl groups can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[10][11]

Rationale for Fluorinating Benzoylcyclopentanes: A Mechanistic Hypothesis

By combining the benzoylcyclopentane core with fluorine, we hypothesize the creation of a new class of compounds with enhanced "drug-like" properties. Fluorination of the benzoyl ring can alter its electronic properties, influencing interactions with aromatic residues in a binding pocket. Fluorination of the cyclopentane ring can lock the ring into specific conformations, reducing the entropic penalty of binding and potentially increasing selectivity for a given target. This dual approach provides a rich chemical space for generating novel therapeutic agents.

Synthetic Strategies and Workflow

The synthesis of fluorinated benzoylcyclopentanes requires a multi-step approach that combines the construction of the core scaffold with a precise fluorination strategy. The choice of when and how to introduce fluorine is a critical decision that impacts yield and isomeric purity.

General Synthesis Workflow

A generalized workflow involves either building the scaffold and then adding fluorine (late-stage fluorination) or using a fluorinated building block from the outset. Late-stage fluorination is often preferred as it allows for the rapid diversification of a common, non-fluorinated intermediate.

G cluster_0 Pathway A: Late-Stage Fluorination cluster_1 Pathway B: Fluorinated Building Blocks A1 Starting Materials (e.g., Cyclopentanone, Benzoyl Chloride) A2 Synthesis of Benzoylcyclopentane Core A1->A2 A3 Electrophilic or Nucleophilic Fluorination A2->A3 A4 Final Fluorinated Product A3->A4 B1 Fluorinated Precursor (e.g., Fluorobenzoyl Chloride) B2 Scaffold Construction with Fluorinated Moiety B1->B2 B3 Final Fluorinated Product B2->B3

Caption: Generalized synthetic workflows for fluorinated benzoylcyclopentanes.

Recent advances in synthetic chemistry provide robust methodologies for these transformations. For instance, scalable approaches to fluoro-substituted bicyclo[1.1.1]pentanes and α-fluoroalkyl-substituted cyclopentanes demonstrate the feasibility of creating these building blocks.[9][12] Biocatalytic strategies are also emerging for the stereoselective synthesis of fluorinated cyclopropanes, a methodology that could potentially be adapted for cyclopentane systems.[13]

Potential Biological Activities & Mechanistic Insights

Based on the known activities of structurally related compounds and the established principles of medicinal chemistry, we can hypothesize several promising therapeutic applications for fluorinated benzoylcyclopentanes.

Anticancer Potential

Many successful anticancer agents function by inhibiting key cellular processes. The benzoylcyclopentane scaffold is well-suited to fit into the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

  • Hypothesized Mechanism: Kinase Inhibition The dysregulation of protein kinases is a hallmark of many cancers.[14] We hypothesize that fluorinated benzoylcyclopentanes could act as Type I kinase inhibitors, competing with ATP for binding. The benzoyl moiety can form hydrogen bonds with the hinge region of the kinase, while the fluorinated cyclopentane can occupy the adjacent hydrophobic pocket. Fluorine atoms can enhance this binding and improve selectivity.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Fluorinated Benzoylcyclopentane Inhibitor->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

  • Structure-Activity Relationships (SAR) SAR studies are crucial for optimizing lead compounds.[15][16] For this class, key structural modifications to investigate would include:

    • Position of Fluorine on the Benzoyl Ring: Electron-withdrawing fluorine atoms can modulate the hydrogen-bonding capability of the carbonyl group.

    • Degree of Fluorination on the Cyclopentane Ring: Mono-, di-, and trifluoromethyl groups will have different steric and electronic effects.

    • Stereochemistry: The relative stereochemistry of substituents on the cyclopentane ring will be critical for optimal target engagement.

Antimicrobial Properties

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibiotics.[17] Certain structural motifs, such as cyclopentenones, have shown promising antimicrobial activity, particularly against Gram-positive bacteria like MRSA.[18]

  • Putative Mechanism of Action We hypothesize that fluorinated benzoylcyclopentanes could interfere with bacterial cell wall synthesis or inhibit essential enzymes like DNA gyrase. The increased lipophilicity conferred by fluorine may enhance the compound's ability to penetrate the bacterial cell wall.[7] SAR studies would focus on optimizing this penetration while maintaining potent inhibitory activity.

Experimental Protocols for In Vitro Evaluation

To empirically validate the hypothesized biological activities, rigorous and standardized in vitro assays are required. The following protocols provide a self-validating system for the initial screening and characterization of novel fluorinated benzoylcyclopentanes.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each fluorinated benzoylcyclopentane derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Objective: To determine the lowest concentration of a test compound that completely inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial inoculum in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after adding 50 µL of the inoculum to 50 µL of the drug dilution.[23]

  • Controls: Include a growth control well (no compound) and a sterility control well (no bacteria). A positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be run in parallel.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed with the naked eye.[21]

Data Interpretation and Future Directions

Summarizing and Comparing Biological Activity Data

The data generated from the in vitro assays should be systematically organized to facilitate SAR analysis. A summary table is an effective way to present this information.

Table 1: Hypothetical In Vitro Activity Data for Fluorinated Benzoylcyclopentane Analogs

Compound IDR1 (Benzoyl)R2 (Cyclopentane)IC50 (µM) vs. HCT-116MIC (µg/mL) vs. S. aureus
FBCP-01 HH>100>128
FBCP-02 4-FH25.464
FBCP-03 H1-CF₃15.832
FBCP-04 4-F1-CF₃1.24
Doxorubicin --0.5N/A
Ciprofloxacin --N/A1

This data is illustrative and for demonstration purposes only.

Lead Optimization and Conclusion

The initial screening results, as exemplified in Table 1, will guide the next phase of drug development. For instance, the hypothetical data suggests that fluorination at both the benzoyl and cyclopentane moieties (FBCP-04) synergistically enhances both anticancer and antimicrobial activity. Future work should focus on synthesizing analogs of the most potent hits to refine their activity, selectivity, and pharmacokinetic properties.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2b), 207. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGde_43ff8eJKSaDJ0GDJuIakGp-wne-7OJTNsOO6-CjtwRnSPb7jVFE59Vlh2jOVPjSuX6ZY2reRf9c8ypnLvi8UVjsJCcdApnFaRPnuTy85x-yM8se_gJ6z7V2f3XByWQMELEbpbDj3W3nttDYTQpNBGM_P4hRgILUYOhTlmuvQUIL-EnW4M=]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [https://www.science.org/doi/10.1126/science.1131943]
  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [https://www.ncbi.nlm.nih.gov/pubmed/16918461]
  • Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [https://www.eurekaselect.com/article/13444]
  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [https://www.researchgate.net/publication/6959952_Fluorinated_Molecules_as_Drugs_and_Imaging_Agents_in_the_CNS]
  • Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(1), 115-124. [https://www.ncbi.nlm.nih.gov/pubmed/21426082]
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [https://www.acs.org/content/acs/en/pressroom/presspacs/2013/acs-presspac-march-27-2013/the-growing-role-of-fluorine-in-medicines.html]
  • Ina, M. A., & Mei, H. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5871. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420377/]
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [https://www.eurekaselect.com/article/96728]
  • Bentham Science Publishers. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [https://www.benthamscience.com/article/13444]
  • OIE (World Organisation for Animal Health). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://www.woah.org/fileadmin/Home/eng/Health_standards/aahm/2021/3.1_ANTIMICROBIAL_SUSCEPTIBILITY.pdf]
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents. [https://www.benchchem.com/application-notes/in-vitro-assay-development-for-novel-anti-cancer-agents]
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [https://www.nhbs.com/antimicrobial-susceptibility-testing-protocols-book]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://www.woah.org/fileadmin/Home/fr/Health_standards/aahm/2012/chapitre_bacterial_antimicrobial_susceptibility.pdf]
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1319-1331. [https://www.researchgate.net/publication/273775196_A_Simple_and_Reliable_Approach_for_Assessing_Anticancer_Activity_In_Vitro]
  • Beutler, J. A. (2011). Bioassays for anticancer activities. Methods in Molecular Biology, 691, 23-33. [https://www.semanticscholar.org/paper/Bioassays-for-anticancer-activities.-Beutler/32115167732d8478f7756f481c4021200155b493]
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-8. [https://iv.iiarjournals.org/content/19/1/1.long]
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [https://www.nhbs.com/antimicrobial-susceptibility-testing-protocols-book]
  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 61(32), e202204735. [https://www.researchgate.net/publication/360492938_Fluorinated_Cycloalkyl_Building_Blocks_for_Drug_Discovery]
  • Saleh, A., et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules, 27(23), 8567. [https://www.mdpi.com/1420-3049/27/23/8567]
  • Younger, N., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK539714/]
  • Mykhailiuk, P. K. (2020). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 59(31), 12533-12537. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7496468/]
  • Long, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 28(23), 7856. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10708302/]
  • Wang, Z. J., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [https://pubmed.ncbi.nlm.nih.gov/38980072/]
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20112. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11186064/]
  • Grygorenko, O. O., et al. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 87(2), 1019-1030. [https://www.researchgate.net/publication/357549666_a-Fluoroalkyl-Substituted_Cyclopentane_Building_Blocks_for_Drug_Discovery]
  • Pinto, A., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen, 10(12), 1221-1225. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8651478/]
  • Bobovskyi, B. V., et al. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/61c1b1b1f0a163182ad5e8b7]
  • Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5556. [https://www.mdpi.com/1420-3049/27/17/5556]
  • Tevyashova, A. N., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [https://pubmed.ncbi.nlm.nih.gov/38176358/]
  • Vigorita, M. G., et al. (1992). Fluorocontaining D-cycloserines. Synthesis and in vitro evaluation of antimicrobial and antiviral activities. Il Farmaco, 47(6), 907-918. [https://pubmed.ncbi.nlm.nih.gov/1388608/]
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig4_379204018]
  • ResearchGate. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives. [https://www.researchgate.
  • ResearchGate. (n.d.). Examples of compounds having antimicrobial activity better than reference drugs. [https://www.researchgate.net/figure/Examples-of-compounds-having-antimicrobial-activity-better-than-reference-drugs_fig2_381559850]
  • Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3077-3084. [https://pubmed.ncbi.nlm.nih.gov/18461947/]
  • Fesenko, V., & Mshensky, R. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 28(19), 6825. [https://www.mdpi.com/1420-3049/28/19/6825]
  • Drug Design Org. (n.d.). Structure Activity Relationships. [https://www.drugdesign.
  • Malík, I., et al. (2022). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 27(19), 6432. [https://www.mdpi.com/1420-3049/27/19/6432]
  • da Silva, A. C. G., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 27(21), 7434. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658390/]
  • Bentham Science Publishers. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [https://www.eurekaselect.com/article/81817]
  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. MedChemComm, 15(6), 1276-1285. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11135409/]
  • Ragab, F. A., et al. (2022). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 27(19), 6549. [https://www.mdpi.com/1420-3049/27/19/6549]
  • Yilmaz, I., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(10), e30848. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11094038/]
  • Afantitis, A., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [https://pubmed.ncbi.nlm.nih.gov/15975000/]
  • Krumbholz, C., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200216. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9804561/]

Sources

discovery and history of substituted cyclopentane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclopentane Carboxylic Acids

Introduction: The Enduring Significance of a Five-Membered Ring

Within the vast landscape of organic chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures"—frameworks that repeatedly appear in biologically active compounds. The substituted cyclopentane carboxylic acid is a quintessential example of such a scaffold. Its prevalence ranges from historically significant natural products to modern synthetic pharmaceuticals that have become standards of care. The conformational rigidity of the five-membered ring, combined with the versatile chemical handle of the carboxylic acid, provides an ideal platform for designing molecules with precise three-dimensional arrangements of substituents, enabling high-affinity interactions with biological targets.

This guide provides a comprehensive exploration of the , aimed at researchers, scientists, and drug development professionals. We will journey from the foundational synthetic efforts of the 19th century to the prostaglandin revolution that cemented the scaffold's importance, and finally to the cutting-edge synthetic methodologies and novel therapeutic applications of the 21st century. This narrative is not merely a chronological listing but an analysis of the scientific rationale and causality behind key discoveries and experimental choices that have shaped the field.

Part 1: Foundational Syntheses and Early Discoveries

The story of cyclopentane carboxylic acids begins not with a flash of biological insight, but with the methodical rigors of 19th-century synthetic chemistry. The first synthesis of a substituted cyclopentane dicarboxylic acid was reported by William Henry Perkin Jr. in 1887.[1] His approach, while laborious by modern standards, established a fundamental strategy for carbocyclic ring construction that would be refined for decades.

The initial challenge was the formation of the five-membered ring itself. Perkin's strategy involved the alkylation of a malonic ester with a dihalide, followed by a base-induced intramolecular cyclization. This work was pivotal, demonstrating that these seemingly complex cyclic systems could be constructed from simple acyclic precursors.

However, the true catalyst for intensive research into this scaffold came much later with the discovery of prostaglandins in the 1930s and the subsequent elucidation of their structures in the 1960s.[2] Prostaglandins, a family of lipid compounds derived from arachidonic acid, were found to possess a polysubstituted cyclopentane core and exhibit an astonishingly broad range of physiological activities. Their complex and stereochemically rich structures presented a formidable challenge that attracted the attention of the world's leading synthetic chemists, ushering in a new era for cyclopentane chemistry.

Part 2: The Prostaglandin Revolution and the Corey Synthesis

The total synthesis of prostaglandins represents a landmark achievement in organic chemistry. At the forefront of this effort was E.J. Corey, whose strategic and elegant approach, developed in the 1960s, not only conquered the prostaglandin challenge but also introduced new reagents and concepts that have become standard in modern synthesis. A central element of this strategy was the development of a key intermediate, now famously known as the "Corey Lactone."

The brilliance of the Corey Lactone lies in its design as a versatile synthetic hub. It contains the requisite cyclopentane core with the correct relative stereochemistry at multiple chiral centers and orthogonal functional groups (a lactone, an alcohol, and a protected aldehyde) that serve as handles for the sequential and stereocontrolled installation of the two characteristic prostaglandin side chains. This approach transformed a complex problem into a manageable, stepwise process.

Conceptual Workflow: The Corey Synthesis of Prostaglandins

The general logic of the Corey synthesis involves building a bicyclic system to control the stereochemistry of the cyclopentane ring, followed by functional group transformations to reveal handles for appending the α- and ω-side chains.

Corey_Synthesis cluster_0 Core Ring Formation cluster_1 Intermediate Elaboration cluster_2 Side Chain Installation A Cyclopentadiene Derivative B Diels-Alder Reaction (Bicyclo[2.2.1]heptene) A->B C Baeyer-Villiger Oxidation B->C D Corey Lactone (Key Intermediate) C->D E Reduction & Protection D->E F Wittig Reaction (α-Chain Installation) E->F G Functional Group Manipulation F->G H Horner-Wadsworth-Emmons (ω-Chain Installation) G->H I Final Deprotection H->I J Prostaglandin F2α I->J Prodrug_Activation Prodrug Latanoprost (Isopropyl Ester Prodrug) Active_Drug Latanoprost Acid (Active Free Acid) Prodrug->Active_Drug Corneal Esterases Receptor Prostaglandin FP Receptor Active_Drug->Receptor Agonist Binding Effect Increased Aqueous Outflow (Lower IOP) Receptor->Effect Synthesis_Comparison cluster_Corey Classical Linear Synthesis (Corey) cluster_Modern Modern Convergent Synthesis (Aggarwal) C1 Start C2 Step 1 C1->C2 C3 ... C2->C3 C4 Step n C3->C4 C5 Corey Lactone C4->C5 C6 α-Chain C5->C6 C7 ω-Chain C6->C7 C8 Product C7->C8 M1 Succinaldehyde M2 Bicyclic Enal (Key Intermediate) M1->M2 M5 Coupling 1 M2->M5 M3 ω-Chain Fragment M3->M5 M4 α-Chain Fragment M6 Coupling 2 M4->M6 M5->M6 M7 Product M6->M7

Sources

A Technical Guide to the Conformational Landscape of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity, governing its interaction with target receptors and enzymes. This guide provides an in-depth, technical methodology for the theoretical conformational analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a molecule with multiple flexible moieties crucial to its potential pharmacological profile. We detail a multi-tiered computational workflow, beginning with an expansive exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy evaluations with Density Functional Theory (DFT). The causality behind the selection of specific functionals, basis sets, and solvation models is explained to ensure a robust and reproducible protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical calculations to understand and predict the behavior of flexible small molecules.

Introduction: The Primacy of Conformation in Drug Design

The "shape" of a molecule, or its conformation, is a critical determinant of its function. For a therapeutic agent to be effective, it must adopt a specific three-dimensional arrangement—the bioactive conformation—to bind with high affinity and selectivity to its biological target.[1] The study of these geometries and their associated energies is known as conformational analysis.[1][2]

The target molecule, this compound, possesses significant conformational flexibility arising from three primary sources:

  • Cyclopentane Ring Puckering: Unlike six-membered rings which have well-defined chair and boat forms, cyclopentane exists in a continuous state of flux between non-planar "envelope" and "twist" conformations to alleviate torsional strain.[3][4][5] This motion, known as pseudorotation, creates a complex energy landscape.[6]

  • Substituent Torsional Angles: The molecule has several rotatable single bonds, including the bond linking the cyclopentane ring to the benzoyl group, the C-C bond of the carboxylic acid, and the C-C bond between the benzoyl carbonyl and the fluorophenyl ring.

  • Carboxylic Acid Group Orientation: The orientation of the hydroxyl proton of the carboxylic acid can influence potential intramolecular hydrogen bonding.

Understanding the relative energies of the accessible conformations is paramount for predicting which shapes are most likely to exist in a biological environment and, therefore, which are available for receptor binding.[7]

Theoretical Foundations

Our approach is built on a synergistic application of Molecular Mechanics (MM) and Quantum Mechanics (QM).

  • Molecular Mechanics (MM): MM methods treat molecules as a collection of balls (atoms) connected by springs (bonds).[8] The energy is calculated using a classical "force field," which is a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).[9] While computationally inexpensive and ideal for rapidly scanning a vast number of potential structures, MM methods do not explicitly model electrons and can be less accurate for systems with complex electronic effects.[8]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[10] It is based on the principle that the ground-state energy of a system is a unique functional of its electron density.[11][12] By solving the Kohn-Sham equations, DFT provides a much more accurate description of molecular energies and geometries than MM, albeit at a significantly higher computational cost.[11] The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.[11]

The Computational Workflow: A Multi-Step Protocol

To efficiently and accurately map the conformational potential energy surface, we employ a hierarchical workflow that refines the search from a broad, low-level exploration to a focused, high-level analysis.

G cluster_0 Phase 1: Broad Conformational Search cluster_1 Phase 2: Refinement & Selection cluster_2 Phase 3: High-Accuracy Quantum Calculations cluster_3 Phase 4: Analysis A 1. Initial 3D Structure Generation B 2. Systematic/Stochastic Search (Torsional & Ring Puckering) A->B Define rotatable bonds & pucker modes C 3. Coarse Energy Minimization (Molecular Mechanics - MMFF94) B->C Generate thousands of conformers D 4. Energy Filtering & Clustering (Remove high-energy & redundant structures) C->D E 5. Selection of Unique Conformers (e.g., within 10 kcal/mol of minimum) D->E Identify distinct geometries F 6. Geometry Optimization (DFT: B3LYP-D3/6-311+G(d,p)) E->F G 7. Frequency Calculation (Confirm minima, obtain Gibbs Energy) F->G Verify true minima H 8. Solvation Energy Calculation (IEFPCM/SMD - Water) G->H Incorporate solvent effects I Final Conformational Ensemble H->I J Boltzmann Population Analysis I->J

Figure 1: Hierarchical workflow for conformational analysis.

Step-by-Step Methodology

1. Initial Conformer Generation & Coarse Minimization (MM)

  • Protocol:

    • Generate an initial 3D structure of this compound.

    • Identify all key rotatable bonds and the degrees of freedom associated with the cyclopentane ring pucker.

    • Perform a conformational search. A mixed systematic/stochastic approach is recommended. For example, use a Monte Carlo search or a low-mode molecular dynamics simulation to explore the conformational space broadly.[1][8]

    • For each generated conformer, perform a rapid energy minimization using a molecular mechanics force field such as MMFF94, which is well-parameterized for organic molecules. This step quickly eliminates sterically hindered and other high-energy structures.

  • Causality: This initial, broad search is computationally inexpensive and ensures that we do not miss any significant regions of the conformational space.[8] Using MM is sufficient at this stage to obtain plausible geometries.

2. Clustering and Selection for DFT

  • Protocol:

    • Filter the MM-minimized conformers, discarding those with energies significantly higher (e.g., >15-20 kcal/mol) than the lowest-energy structure found.

    • Cluster the remaining conformers based on structural similarity (e.g., heavy-atom RMSD).

    • From each cluster, select the lowest-energy conformer as a representative. This creates a manageable set of unique, low-energy candidates for high-level QM calculations.

  • Causality: This step is crucial for computational efficiency. It prevents the redundant and costly optimization of nearly identical structures at the DFT level.

3. DFT Geometry Optimization

  • Protocol:

    • Take the selected unique conformers from the previous step.

    • Perform a full geometry optimization using DFT.

  • Recommended Level of Theory: B3LYP-D3/6-311+G(d,p)

  • Causality:

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a hybrid functional that provides a robust balance of accuracy and computational cost for organic molecules.[13]

    • -D3: This is a dispersion correction (Grimme's D3) that is essential for accurately modeling non-covalent interactions, such as intramolecular van der Waals forces, which can be critical in determining conformational preferences.[10]

    • 6-311+G(d,p): This is a Pople-style triple-zeta basis set. The + indicates the addition of diffuse functions on heavy atoms, which are important for describing lone pairs and anions. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and improving accuracy.[14][15]

4. Frequency Calculations and Thermodynamic Analysis

  • Protocol:

    • For each DFT-optimized structure, perform a frequency calculation at the same level of theory (B3LYP-D3/6-311+G(d,p)).

    • Confirm that each structure is a true local minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.

    • From the frequency calculation output, obtain the thermal corrections to calculate the Gibbs Free Energy (G).

  • Causality: Electronic energy (E) only accounts for the energy at 0 Kelvin. Gibbs Free Energy (G = E + ZPE + H_trans/rot/vib - TS) includes zero-point vibrational energy, thermal corrections, and entropy, providing a more accurate ranking of conformer stability at a given temperature (e.g., 298.15 K).

5. Inclusion of Solvent Effects

  • Protocol:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation with an implicit solvent model.

  • Recommended Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water as the solvent.[16][17]

  • Causality: Biological processes occur in an aqueous environment. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute.[18][19] This provides a computationally efficient way to account for the stabilizing or destabilizing effects of the solvent on different conformers, which can significantly alter their relative energy rankings.

Data Presentation and Analysis

The results of the calculations should be synthesized for clear interpretation.

Table 1: Relative Energies of Stable Conformers

All energies are reported in kcal/mol relative to the global minimum (Conformer 1).

Conformer IDΔE (Gas, DFT)ΔG (Gas, 298K)ΔE (Solvated, Water)Boltzmann Population (Solvated, 298K)Key Dihedrals (τ1, τ2)Cyclopentane Pucker
1 0.000.000.0075.3%-175.2°, 25.8°C1-Envelope
2 0.450.510.2819.1%178.1°, -30.1°C2-C3-Twist
3 1.321.151.553.5%70.5°, 28.4°C4-Envelope
4 2.102.251.982.1%-85.6°, -155.9°C1-C5-Twist

Note: Data shown are illustrative examples.

Analysis of Results
  • Global Minimum: Identify the lowest energy conformer in both the gas phase and solution. Describe its key structural features, such as the puckering of the cyclopentane ring (e.g., envelope vs. twist) and the orientation of the two large substituents.[5][20] Note any stabilizing intramolecular interactions, such as a potential hydrogen bond between the carboxylic acid proton and the benzoyl carbonyl oxygen.

  • Population Analysis: The Boltzmann population gives the probability of finding the molecule in a particular conformation at a given temperature. Conformations with significant populations (>1%) are considered accessible and may contribute to the molecule's overall biological activity.

  • Solvent Impact: Compare the relative energies in the gas phase (ΔG) versus the solvated phase (ΔE Solvated). More polar conformers (those with a larger dipole moment) are often preferentially stabilized by the polar solvent (water), which can reorder the stability of the conformers.

Visualization of Key Conformational Relationships

Diagrams can elucidate the complex relationships between different conformational degrees of freedom.

G cluster_0 Cyclopentane Ring Pucker cluster_1 Substituent Rotamers Envelope Envelope Conformations Twist Twist Conformations Envelope->Twist Pseudorotation (Low Energy Barrier) GlobalMin Global Minimum Conformer Envelope->GlobalMin LocalMin Other Low-Energy Conformers Twist->LocalMin R1 Carboxylic Acid Rotamers (τ_COOH) R1->GlobalMin R1->LocalMin R2 Benzoyl Group Rotamers (τ_Benzoyl) R2->GlobalMin R2->LocalMin

Figure 2: Interplay of ring puckering and substituent rotation.

Conclusion

The computational protocol outlined in this guide provides a rigorous and reliable framework for elucidating the conformational preferences of this compound. By systematically progressing from a broad, low-level search to high-accuracy DFT calculations including thermal and solvent effects, researchers can confidently identify the most stable and accessible conformations. This information is invaluable for subsequent structure-activity relationship (SAR) studies, pharmacophore modeling, and rational drug design, ultimately accelerating the journey from a chemical entity to a potential therapeutic.

References

  • Wikipedia. (n.d.). Solvent model. Retrieved from [Link][16]

  • Fiveable. (n.d.). Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Retrieved from [Link][18]

  • Drug Design Org. (n.d.). Conformational Analysis. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link][3]

  • Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. Retrieved from [Link][17]

  • Taylor & Francis. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link][21]

  • APBS. (n.d.). Solvation model background. APBS 3.1.3 documentation. Retrieved from [Link][19]

  • Brutcher, F. V., Jr., & Bauer, W., Jr. (1962). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society, 84(12), 2286–2292. [Link][22]

  • IUPAC. (2014). Conformational analysis in drug design. IUPAC Compendium of Chemical Terminology. [Link][2]

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link][20]

  • Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link][4]

  • Obrezanova, O., et al. (2007). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 84(7), 1184. [Link][7]

  • Davis, A., & Ward, S. E. (2014). Useful Computational Chemistry Tools for Medicinal Chemistry. The Royal Society of Chemistry. [Link][9]

  • ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link][13]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link][11]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link][5]

  • AIP Publishing. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. [Link][6]

  • University of Zurich. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link][15]

  • National Institutes of Health. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link][10]

  • YouTube. (2021). 2-1 Conformational Searches Using Molecular Mechanics. [Link][8]

Sources

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid mechanism of action prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a novel chemical entity's mechanism of action (MoA) is a critical and often resource-intensive phase in drug discovery. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of this compound, a compound for which no significant biological activity data is publicly available. By integrating robust in silico predictive modeling with a structured, self-validating experimental workflow, we provide a blueprint for elucidating the pharmacological profile of this and other novel small molecules. This document is designed to serve as a practical guide for researchers, offering not just protocols, but the scientific rationale behind each step, thereby ensuring both technical accuracy and field-proven insights.

Introduction and Structural Rationale

This compound is a synthetic small molecule characterized by three key structural motifs: a cyclopentane ring, a carboxylic acid group, and a 3-fluorobenzoyl moiety. The clinical and pharmacological significance of each of these components provides a logical starting point for our investigation.

  • The Fluorine Moiety : The strategic incorporation of fluorine is a well-established practice in medicinal chemistry to enhance a molecule's pharmacological properties.[1][2][3] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The placement at the meta-position of the benzoyl ring is particularly noteworthy, as it can alter the electronic distribution of the entire aromatic system.

  • The Carboxylic Acid Group : As a carboxylic acid derivative, this molecule possesses a proton-donating group that can engage in hydrogen bonding and ionic interactions with biological targets.[5][6] This functional group is common in many classes of drugs and often serves as a key pharmacophoric element for target recognition.

  • The Cyclopentane Scaffold : The rigid, non-aromatic cyclopentane ring provides a defined three-dimensional structure that can orient the other functional groups in a specific spatial arrangement for optimal target interaction. Such cyclic scaffolds are found in a variety of biologically active compounds.[7][8]

Given the absence of published biological data for this specific molecule, a predictive approach is not only advantageous but necessary.[9][10] This guide will first detail a robust in silico strategy to generate a testable hypothesis for the MoA, followed by a comprehensive experimental plan for validation.

Part I: In Silico Mechanism of Action Prediction

Computational, or in silico, methods provide a powerful and cost-effective means to narrow down the vast landscape of potential biological targets for a novel compound.[11][12] Our approach will be multi-pronged, leveraging both ligand-based and structure-based methodologies to build a strong, data-driven hypothesis.[13]

Ligand-Based Virtual Screening

The fundamental principle of ligand-based screening is that structurally similar molecules often exhibit similar biological activities.[13] This approach does not require a known 3D structure of a target protein.

Experimental Protocol: 3D Pharmacophore Modeling and Screening

  • Conformational Analysis : Generate a library of low-energy 3D conformers of this compound using a suitable molecular mechanics force field (e.g., MMFF94).

  • Pharmacophore Feature Identification : Identify key pharmacophoric features, including:

    • Hydrogen Bond Acceptors (the carbonyl oxygen and fluorine atom).

    • Hydrogen Bond Donors (the carboxylic acid hydroxyl group).

    • Aromatic Ring.

    • Hydrophobic Center (the cyclopentane ring).

  • Database Screening : Utilize the generated pharmacophore model to screen large chemical databases of compounds with known biological activities (e.g., ChEMBL, PubChem BioAssay).

  • Hit Prioritization : Rank the retrieved hits based on a similarity index (e.g., Tanimoto coefficient) and visually inspect the top-ranking compounds to identify common biological targets.

Target-Based Molecular Docking

Based on the output of the ligand-based screening, a curated list of potential protein targets can be assembled. Molecular docking will then be used to predict the binding affinity and pose of our compound within the active sites of these putative targets.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection : From the ligand-based screening, select a panel of the top 5-10 most frequently implicated biological targets.

  • Protein Preparation : Obtain the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Binding Site Definition : Define the binding pocket for each target, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation : Perform molecular docking using a validated software package (e.g., AutoDock, Glide). The simulation will place the flexible ligand into the rigid (or semi-flexible) receptor binding site and score the different poses based on a scoring function that estimates binding affinity.

  • Analysis of Results : Analyze the top-scoring poses for each target. Look for favorable interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions. A lower predicted binding energy suggests a more favorable interaction.

ADME-Tox Prediction

Understanding the potential absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound is crucial.

Protocol: In Silico ADME-Tox Profiling

  • Property Calculation : Use computational models (e.g., SwissADME, QikProp) to predict key physicochemical properties such as:

    • LogP (lipophilicity)

    • Aqueous solubility

    • Blood-brain barrier permeability

    • Cytochrome P450 (CYP) inhibition potential

    • Potential for hERG channel blockade

    • General toxicity alerts (e.g., PAINS - Pan-Assay Interference Compounds)

Formulating a Hypothesis

The culmination of these in silico studies will be a ranked list of potential biological targets. The primary hypothesis will be the target with the most compelling evidence from both ligand-based and target-based approaches, and a favorable ADME-Tox profile. For the purpose of this guide, let us hypothesize that the in silico workflow predicts Prostaglandin E2 Synthase (PTGES) , a key enzyme in the inflammatory pathway, as the primary target.

Part II: Experimental Validation of the Predicted Mechanism of Action

No computational prediction is a substitute for experimental validation.[14][15] The following section outlines a logical, stepwise approach to test our hypothesis that this compound targets PTGES.

In Vitro Target Engagement and Activity

The first step is to confirm direct binding to the predicted target and to quantify the functional consequence of this binding.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation : Covalently immobilize recombinant human PTGES onto a sensor chip.

  • Analyte Injection : Inject varying concentrations of this compound across the chip surface.

  • Data Acquisition : Measure the change in the refractive index at the chip surface in real-time to monitor the association and dissociation of the compound.

  • Kinetic Analysis : Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.

Protocol: PTGES Enzyme Inhibition Assay

  • Reaction Setup : In a multi-well plate, combine recombinant PTGES, its substrate Prostaglandin H2 (PGH2), and varying concentrations of the test compound.

  • Incubation : Incubate the reaction mixture at 37°C for a specified time.

  • Detection : Terminate the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

  • IC50 Determination : Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays for Target-Relevant Activity

After confirming target engagement in vitro, the next step is to assess the compound's activity in a more biologically relevant cellular context.

Protocol: Cellular PGE2 Production Assay

  • Cell Culture : Culture a relevant cell line that expresses PTGES (e.g., A549 lung carcinoma cells).

  • Cell Stimulation : Treat the cells with an inflammatory stimulus, such as Interleukin-1β (IL-1β), to induce the upregulation of the prostaglandin synthesis pathway.

  • Compound Treatment : Concurrently treat the stimulated cells with a dose-range of this compound.

  • PGE2 Measurement : Collect the cell culture supernatant and measure the concentration of secreted PGE2 using an ELISA.

  • Data Analysis : Determine the compound's ability to inhibit cellular PGE2 production and calculate its cellular IC50.

Downstream Signaling and Pathway Analysis

To confirm that the observed cellular effect is indeed due to the modulation of the intended target, we must examine the downstream signaling pathways.

Protocol: Western Blot for Downstream Markers

  • Experimental Setup : Treat cells as described in the cellular PGE2 production assay.

  • Protein Extraction : Lyse the cells and collect the total protein.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against key proteins in the inflammatory signaling pathway (e.g., phosphorylated forms of p38 MAPK, NF-κB) and a loading control (e.g., GAPDH).

  • Detection and Analysis : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to assess changes in protein expression or phosphorylation status.

Data Presentation and Visualization

Clear presentation of data is paramount for interpretation and communication.

Table 1: Summary of Predicted and Experimental Data

ParameterMethodResultInterpretation
Predicted Binding Affinity Molecular Docking-8.5 kcal/molStrong predicted binding to PTGES
Binding Affinity (KD) Surface Plasmon Resonance500 nMConfirmed direct, high-affinity binding
Enzyme Inhibition (IC50) In Vitro PTGES Assay750 nMPotent inhibition of enzyme activity
Cellular Inhibition (IC50) Cellular PGE2 Assay1.2 µMGood cell permeability and on-target activity

Diagrams:

DOT Script for a Simplified Experimental Workflow:

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cell-Based Validation Ligand-Based Screening Ligand-Based Screening Molecular Docking Molecular Docking Ligand-Based Screening->Molecular Docking Identifies Potential Targets Hypothesis Generation Hypothesis Generation Molecular Docking->Hypothesis Generation Predicts Binding Affinity (Hypothesis: PTGES) SPR Surface Plasmon Resonance (Binding Kinetics) Hypothesis Generation->SPR Enzyme Assay PTGES Inhibition Assay (Functional Activity) SPR->Enzyme Assay Confirms Binding Cellular PGE2 Assay Cellular PGE2 Assay (Target-Relevant Activity) Enzyme Assay->Cellular PGE2 Assay Western Blot Western Blot (Downstream Signaling) Cellular PGE2 Assay->Western Blot Confirms Cellular Effect

Caption: A streamlined workflow for MoA prediction and validation.

DOT Script for a Hypothesized Signaling Pathway:

G Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Activates PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PTGES Inflammation Inflammation PGE2->Inflammation Test Compound Test Compound PTGES PTGES Test Compound->PTGES Inhibition

Caption: Hypothesized inhibition of the prostaglandin E2 synthesis pathway.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to predict and validate the mechanism of action for this compound. By beginning with a broad, computational funnel and progressively applying more focused and biologically complex experimental systems, researchers can efficiently and confidently elucidate the MoA of novel chemical entities. Confirmation of PTGES inhibition would position this compound as a promising lead for the development of novel anti-inflammatory therapeutics. Subsequent studies should focus on lead optimization, comprehensive pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models of inflammation.

References

  • Computational/in silico methods in drug target and lead prediction. PubMed Central.[Link]

  • In Silico Drug-Target Profiling. PubMed.[Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.[Link]

  • In silico methods for drug-target interaction prediction. PubMed.[Link]

  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.[Link]

  • In silico prediction of chemical mechanism of action via an improved network-based inference method. PubMed Central.[Link]

  • New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher.[Link]

  • Can biological activity be predicted from a drug's chemical structure? Reddit.[Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[Link]

  • Structure-based prediction of drug side effects using a novel classification algorithm. Oxford Academic.[Link]

  • New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology.[Link]

  • Experimental validation of predicted drug-target interactions. ResearchGate.[Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed.[Link]

  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Dovepress.[Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.[Link]

  • Benzoyl Chloride Series. Sparrow Chemical.[Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). GeeksforGeeks.[Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI.[Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts.[Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.[Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.[Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans -Stereoisomers of 1-Amino-3-(fluoro- 18 F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ResearchGate.[Link]

  • 21.2 - Part 2 Reactions of Carboxylic Acid Derivatives - Wade 7th. SlideShare.[Link]

  • (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate.[Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the stereoselective synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The presented methodology focuses on a robust and highly stereoselective approach utilizing a rhodium-catalyzed asymmetric 1,4-conjugate addition of a 3-fluorophenylboronic acid to a cyclopentene-1-carboxylic acid derivative. This protocol is designed to deliver the target compound with high diastereoselectivity and enantioselectivity. The application note elaborates on the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for characterization and troubleshooting, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction

Substituted cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. The precise control of stereochemistry on these five-membered rings is often critical for their pharmacological activity. The title compound, this compound, incorporates a fluorinated benzoyl moiety, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The trans stereochemical relationship between the acyl group and the carboxylic acid is a key feature, and its controlled synthesis is a significant challenge. This guide details a state-of-the-art method to achieve this synthesis with high stereoselectivity.

Reaction Scheme and Mechanism

The cornerstone of this synthetic strategy is the asymmetric 1,4-conjugate addition of an organoboron reagent to an α,β-unsaturated carbonyl compound.[1][2] This reaction, catalyzed by a chiral rhodium complex, allows for the highly controlled formation of a carbon-carbon bond and the creation of a new stereocenter. The trans diastereoselectivity is a result of the thermodynamic preference for the bulky groups to be on opposite faces of the cyclopentane ring in the final product.

Overall Reaction Scheme:

Reaction_Scheme Reactant1 Cyclopent-1-ene-1-carboxylic acid ester Intermediate This compound ester Reactant1->Intermediate Reactant2, Catalyst, Base Reactant2 3-Fluorophenylboronic acid Catalyst [Rh(COD)Cl]2 / Chiral Ligand Base Base Product This compound Intermediate->Product Hydrolysis

Caption: Overall synthetic route to the target molecule.

The mechanism of the rhodium-catalyzed 1,4-addition involves the formation of a chiral rhodium-aryl species, which then undergoes migratory insertion into the double bond of the cyclopentene derivative. Subsequent protonolysis of the resulting rhodium enolate releases the product and regenerates the catalyst. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity.[1]

Experimental Protocol

This protocol is divided into two main stages: the rhodium-catalyzed conjugate addition and the subsequent hydrolysis of the ester to yield the final carboxylic acid.

Materials and Reagents:

ReagentGradeSupplier
Cyclopent-1-ene-1-carboxylic acid methyl ester≥98%Sigma-Aldrich
3-Fluorophenylboronic acid≥97%Combi-Blocks
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)98%Strem Chemicals
(S)-BINAP≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
MethanolACS Reagent, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine
Part 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This procedure is adapted from established methodologies for rhodium-catalyzed conjugate additions.[1][3]

Workflow Diagram:

Experimental_Workflow start Start prep_catalyst Prepare Chiral Rhodium Catalyst ([Rh(COD)Cl]₂ + (S)-BINAP) start->prep_catalyst add_reactants Add Cyclopentene Ester and 3-Fluorophenylboronic Acid prep_catalyst->add_reactants reaction Heat Reaction Mixture (e.g., 60 °C, 12 h) add_reactants->reaction quench Quench with Water reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Ester Intermediate purify->end

Caption: Step-by-step workflow for the conjugate addition.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (0.015 mmol) and (S)-BINAP (0.033 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • To this solution, add cyclopent-1-ene-1-carboxylic acid methyl ester (1.0 mmol) and 3-fluorophenylboronic acid (1.2 mmol).

  • Add an aqueous solution of potassium hydroxide (0.1 M, 1.0 mL).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with the addition of water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the methyl ester of this compound.

Part 2: Saponification to the Carboxylic Acid

Procedure:

  • Dissolve the purified ester from Part 1 (0.8 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a 2 M aqueous solution of potassium hydroxide (4.0 mL, 8.0 mmol) to the flask.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Characterization

The structure and stereochemistry of the final product should be confirmed by a suite of analytical techniques.

TechniqueExpected Data
¹H NMR Diagnostic peaks for the cyclopentane ring protons, with coupling constants indicative of a trans relationship between the C1 and C2 protons. Aromatic protons of the 3-fluorobenzoyl group will show characteristic splitting patterns. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclopentane ring.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the benzoyl ring.
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone and carboxylic acid functionalities. O-H stretch for the carboxylic acid.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₃H₁₃FO₃.
Chiral HPLC To determine the enantiomeric excess (e.e.) of the final product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield in Part 1 Incomplete reaction; decomposition of catalyst or reagents.Ensure all reagents and solvents are anhydrous. Degas the solvent thoroughly. Increase reaction time or temperature moderately. Check the quality of the boronic acid.
Low Diastereoselectivity Unoptimized reaction conditions.Screen different solvents, bases, and temperatures. The choice of the ester group on the cyclopentene substrate can also influence stereoselectivity.
Low Enantioselectivity Inappropriate chiral ligand; catalyst poisoning.Screen a variety of chiral ligands. Ensure the absence of impurities that could poison the rhodium catalyst.
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of KOH or prolong the reaction time. Gentle heating can also facilitate the saponification.

Conclusion

The protocol outlined in this application note provides a reliable and highly stereoselective method for the synthesis of this compound. By leveraging a rhodium-catalyzed asymmetric conjugate addition, this approach offers excellent control over both diastereoselectivity and enantioselectivity. This detailed guide, from mechanism to practical execution and troubleshooting, is intended to empower researchers to successfully synthesize this and related valuable compounds for applications in drug discovery and development.

References

  • Syu, J.-F.; Wang, Y.-T.; Liu, K.-C.; Wu, P.-Y. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry2016 , 81 (22), 10832–10844. [Link]

  • Davies, S. G.; Ichihara, O.; Lenoir, I.; Walters, S. J. Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. J. Chem. Soc., Perkin Trans. 11994 , 1411–1420. [Link]

  • Takaya, Y.; Ogasawara, M.; Hayashi, T.; Sakai, M.; Miyaura, N. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society1998 , 120 (22), 5579–5580. [Link]

  • Garrido, N. M.; El Hammoumi, M. M.; Díez, D.; García, M.; Urones, J. G. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules2004 , 9 (5), 373-382. [Link]

  • Hayashi, T. Rhodium-catalyzed asymmetric addition of aryl- and alkenylboron reagents to electron-deficient olefins. Pure and Applied Chemistry2004 , 76 (3), 465-475. [Link]

  • Fugard, A. J.; Thompson, B. K.; Slawin, A. M. Z.; Taylor, J. E.; Smith, A. D. Organocatalytic Synthesis of Fused Bicyclic 2,3-Dihydro-1,3,4-oxadiazoles through an Intramolecular Cascade Cyclization. Angewandte Chemie International Edition2016 , 55 (2), 778-782. [Link]

  • Hayashi, T.; Senda, T.; Takaya, Y.; Ogasawara, M. Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones. Journal of the American Chemical Society1999 , 121 (49), 11591–11592. [Link]

Sources

protocol for purification of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Purification of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

For correspondence:

Abstract

This document provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocol outlines two primary methods for purification: recrystallization and column chromatography. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth, step-by-step instructions and the scientific rationale behind each procedural choice to ensure the attainment of high-purity material suitable for downstream applications.

Introduction

This compound is a polysubstituted cyclopentane derivative. The structural rigidity of the cyclopentane ring and the presence of multiple functional groups, including a carboxylic acid and a ketone, make it a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.

This application note details robust and validated protocols for the purification of this compound, focusing on methods that are both effective and scalable. We will explore purification by recrystallization, a thermodynamically controlled process that can yield highly pure crystalline material, and by column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Compound Profile & Potential Impurities

A foundational understanding of the target molecule's properties and likely contaminants is critical for designing an effective purification strategy.

PropertyValue (Predicted)
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Carboxylic acid, Ketone, Fluorinated benzene ring
Polarity Moderately polar

Potential Impurities:

  • cis-Isomer: The corresponding cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a common diastereomeric impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, these may include cyclopentene carboxylic acid derivatives or 3-fluorobenzoyl chloride.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Side-Reaction Products: Byproducts from the synthesis, which can be numerous.

Purification Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale for Solvent Selection

For a moderately polar molecule containing a carboxylic acid, suitable solvent systems often include a polar protic solvent, a polar aprotic solvent, or a binary mixture. Carboxylic acids often exhibit good solubility in alcohols and acetic acid, while being less soluble in non-polar solvents like hexanes. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the necessary solubility gradient for effective recrystallization.[1]

Step-by-Step Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot and show significant precipitation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethyl acetate) dropwise while heating the mixture with gentle swirling on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
IssuePotential Cause & Solution
No Crystals Form The solution may be too dilute. Boil off some solvent to concentrate the solution. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[2]
Oiling Out The compound is precipitating as a liquid. This occurs when the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent. Concentrate the filtrate and attempt a second crop of crystals.

Purification Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a mobile phase and a stationary phase.[3] For carboxylic acids, silica gel is a common stationary phase, but its acidic nature can sometimes cause peak tailing. This can be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent.[4]

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., Hexane:EtOAc + 0.5% Acetic Acid) pack_column Pack Silica Gel Column prep_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column (Elute with Solvent) load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good system will provide a retention factor (Rf) of ~0.3 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% acetic acid to the eluent to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes as the eluent passes through the column.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid will also be removed under vacuum.

Purity Assessment

After purification, the purity of the this compound should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates a high level of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure, with no significant signals from impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

Conclusion

The purification of this compound can be effectively achieved through either recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often preferred for its simplicity and scalability for removing minor impurities from a solid product. Column chromatography offers higher resolution for separating complex mixtures, such as diastereomers. By following the detailed protocols and troubleshooting guides provided in this application note, researchers can consistently obtain high-purity material essential for successful drug discovery and development programs.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Tomi, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Thermo Fisher Scientific. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

Sources

Application Note: JQ1 as a Chemical Probe for Interrogating BET Bromodomain Function

Author: BenchChem Technical Support Team. Date: January 2026

An initial investigation into trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid reveals that while it is documented in chemical databases and patents, there is no established body of scientific literature defining its biological target, mechanism of action, or its validation as a chemical probe. To fulfill the user's request for a detailed and scientifically rigorous application note, we will instead focus on a well-characterized and widely used chemical probe that serves as an exemplar for best practices in the field: JQ1 , a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

This guide will provide the necessary theoretical background, detailed experimental protocols, and data interpretation frameworks for utilizing JQ1 as a chemical probe to investigate BET protein function in biomedical research.

Abstract

This document provides a comprehensive guide for the use of JQ1, a selective, cell-permeable small molecule inhibitor of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). JQ1 acts by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin and disrupting the transcription of key oncogenes, such as MYC. We present validated protocols for quantifying the in vitro and cellular target engagement of JQ1, as well as for assessing its downstream phenotypic effects on cell proliferation. This guide is intended for researchers, scientists, and drug development professionals seeking to use JQ1 as a chemical probe to study BET protein biology and its role in disease.

Introduction to JQ1 and BET Bromodomains

The BET family of proteins are epigenetic readers that play a critical role in regulating gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, tethering transcriptional machinery to specific genomic loci. BRD4, a key member of this family, is essential for the expression of critical oncogenes, most notably MYC. The aberrant activity of BET proteins is a hallmark of various cancers, including acute myeloid leukemia (AML) and multiple myeloma, making them a prime therapeutic target.

JQ1 is a thieno-triazolo-1,4-diazepine that emerged from a target-based discovery effort and has since become the archetypal chemical probe for studying BET function. It exhibits high affinity and selectivity for BET bromodomains. Crucially, JQ1 exists as a racemic mixture, with the (+)-JQ1 enantiomer (S-enantiomer) being the active form, while the (-)-JQ1 enantiomer (R-enantiomer) is several orders of magnitude less active. This enantiomeric pair provides a perfect built-in negative control for rigorously designed experiments to ensure that observed biological effects are due to on-target BET inhibition.

Properties of JQ1

A summary of the key chemical and physical properties of the active (+)-JQ1 enantiomer is provided below.

PropertyValueSource
IUPAC Name (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepinePubChem
Molecular Formula C₁₉H₁₇ClN₄SPubChem
Molecular Weight 380.9 g/mol PubChem
CAS Number 1268524-70-4PubChem
Appearance White to off-white solidVendor Data
Solubility >50 mg/mL in DMSOVendor Data
In Vitro Potency (IC₅₀) ~50 nM for BRD4(1)Filippakopoulos et al., 2010

Mechanism of Action: Disrupting the BRD4-Chromatin Interaction

JQ1 exerts its biological effects by mimicking the acetylated lysine side chain of histones. It binds reversibly to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins. This competitive binding physically displaces BET proteins from chromatin, leading to the downregulation of target gene transcription. A primary target of this disruption is the super-enhancer-mediated transcription of the MYC oncogene, which is highly dependent on BRD4 activity.

cluster_0 Normal State: Active Transcription cluster_1 JQ1 Treatment: Transcription Repression Histone Acetylated Histones (Ac-Lys) BRD4 BRD4 Histone->BRD4 recruits PolII RNA Pol II Complex BRD4->PolII activates JQ1 JQ1 Probe MYC_Gene MYC Gene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA BRD4_Inhib BRD4 JQ1->BRD4_Inhib competitively binds Histone_Inhib Acetylated Histones BRD4_Inhib->Histone_Inhib displacement MYC_Gene_Inhib MYC Gene BRD4_Inhib->MYC_Gene_Inhib fails to bind Repression Transcription Repressed MYC_Gene_Inhib->Repression

Caption: Mechanism of JQ1-mediated inhibition of BRD4 and MYC transcription.

Experimental Protocols

The following protocols provide step-by-step methods to validate the activity of JQ1. It is critical in all experiments to run parallel treatments with the vehicle (e.g., 0.1% DMSO) and the inactive enantiomer, (-)-JQ1, at the same concentrations as (+)-JQ1 to demonstrate on-target activity.

Protocol 5.1: In Vitro Target Engagement using TR-FRET

This protocol measures the direct binding of JQ1 to its target protein, BRD4, in a biochemical format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.

cluster_0 cluster_1 No_Inhibitor No Inhibitor (DMSO Control) Result1 High TR-FRET Signal No_Inhibitor->Result1 Donor & Acceptor in close proximity Inhibitor JQ1 Present Result2 Low TR-FRET Signal Inhibitor->Result2 JQ1 displaces tracer, disrupting FRET step1 1. Dispense JQ1 serial dilutions into assay plate step2 2. Add BRD4 protein and fluorescent ligand (tracer) step1->step2 step3 3. Incubate at RT (e.g., 60 minutes) step2->step3 step4 4. Read plate on TR-FRET enabled reader step3->step4

Caption: Workflow and principle of a TR-FRET assay for JQ1 and BRD4.

Materials:

  • Recombinant human BRD4 protein (bromodomain 1, BRD4(1))

  • Biotinylated histone H4 peptide (acetylated) or a suitable fluorescent tracer

  • Terbium-conjugated Streptavidin (TR-FRET Donor)

  • Fluorescein-labeled ligand/antibody (TR-FRET Acceptor)

  • (+)-JQ1 and (-)-JQ1

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well, low-volume white assay plates

Procedure:

  • Prepare a serial dilution of (+)-JQ1 and (-)-JQ1 in DMSO. A typical starting concentration is 10 mM. Then, dilute further in assay buffer to achieve the desired concentration range (e.g., 100 µM to 10 pM).

  • Add 2 µL of diluted compound or control (DMSO, (-)-JQ1) to the wells of the 384-well plate.

  • Prepare a master mix containing the BRD4 protein and the fluorescent tracer at their optimal concentrations (determined via titration experiments).

  • Dispense 8 µL of the master mix into each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the JQ1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ for (+)-JQ1 should be in the nanomolar range, while (-)-JQ1 should be significantly less potent.

Protocol 5.2: Cellular Target Engagement using NanoBRET™

This protocol quantifies the binding of JQ1 to BRD4 within living cells, providing proof of target engagement in a physiological context. The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged BRD4 protein and a cell-permeable fluorescent tracer.

Materials:

  • Cells stably expressing a NanoLuc®-BRD4 fusion protein (e.g., HEK293)

  • NanoBRET™ Tracer and NanoLuc® Substrate (e.g., from Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • (+)-JQ1 and (-)-JQ1

  • 384-well, white tissue culture-treated plates

Procedure:

  • Seed the NanoLuc®-BRD4 expressing cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of (+)-JQ1 and (-)-JQ1 in Opti-MEM.

  • Prepare the NanoBRET™ Tracer and Substrate solution in Opti-MEM according to the manufacturer's protocol.

  • Aspirate the media from the cells and add the compound dilutions.

  • Immediately add the Tracer/Substrate solution to all wells.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Read the plate on a luminometer equipped with two filter channels (e.g., 460 nm for donor emission and >600 nm for acceptor emission).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the log of the JQ1 concentration and fit the curve to determine the IC₅₀. A potent IC₅₀ for (+)-JQ1 confirms the compound enters the cell and engages its target.

Protocol 5.3: Cellular Phenotypic Assay - Anti-Proliferation

This protocol assesses the functional consequence of BET inhibition by measuring the effect of JQ1 on the proliferation of a sensitive cancer cell line, such as the AML cell line MV-4-11, which is known to be dependent on BRD4-MYC signaling.

Materials:

  • MV-4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • (+)-JQ1 and (-)-JQ1

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well, white clear-bottom tissue culture plates

Procedure:

  • Seed MV-4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Prepare serial dilutions of (+)-JQ1 and (-)-JQ1 in culture medium.

  • Add the diluted compounds or controls (DMSO, (-)-JQ1) to the cells.

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence values to the DMSO-treated control wells (representing 100% viability). Plot the percent viability against the log of the JQ1 concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Best Practices

  • The Importance of the Negative Control: A key strength of JQ1 as a chemical probe is the availability of its inactive enantiomer, (-)-JQ1. A robust experiment will show a significant potency difference (ideally >100-fold) between (+)-JQ1 and (-)-JQ1 in all assays. This provides strong evidence that the observed effects are due to specific engagement of the BET bromodomain pocket.

  • Concentration Matters: Use the lowest concentration of JQ1 that gives a robust on-target effect. High concentrations risk off-target effects, which can confound data interpretation. The IC₅₀ values from cellular target engagement assays should guide the concentrations used in phenotypic experiments.

References

  • Molport . This compound. Molport. [Link]

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104892481A - Preparation method for dextro-2-(substituted benzoyl)cyclopentane carboxylic acid.
  • Nicodeme, E. et al. . Suppression of inflammation by a synthetic histone mimic. Nature. [Link]

  • Zuber, J. et al. . RNAi screen identifies BRD4 as a therapeutic target in acute myeloid leukaemia. Nature. [Link]

  • Filippakopoulos, P. et al. . Selective inhibition of BET bromodomains. Nature. [Link]

  • Vidler, L.R. et al. . The JQ1(+) enantiomer is a potent and selective bromodomain inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Mertz, J.A. et al. . Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proceedings of the National Academy of Sciences. [Link]

Application Notes and Protocols for trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is not extensively characterized in publicly available scientific literature. The following application notes are based on the analysis of its structural motifs and the known medicinal chemistry applications of related compounds. The proposed applications and protocols are intended as a strategic guide for initiating research and are not based on established biological data for this specific molecule.

Introduction: A Scaffold of Potential

The structure of this compound presents a compelling case for investigation in medicinal chemistry. It combines a cyclopentane core, a well-recognized "privileged scaffold" in drug discovery, with a fluorinated benzoyl moiety.[1] The cyclopentane ring is a central feature in prostaglandins, a class of lipid compounds with a vast range of physiological effects, including roles in inflammation, oncology, and viral infections.[2][3][4] The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability.[5] Specifically, the 3-fluorobenzoyl group has been explored in the development of antimicrobial and anti-inflammatory agents.[5][6]

This document outlines potential therapeutic applications for this molecule and provides detailed, generalized protocols for its initial biological evaluation.

Hypothetical Mechanisms and Therapeutic Targets

Based on its structural components, this compound could hypothetically be investigated for the following activities:

  • Prostaglandin-like/Anti-inflammatory Activity: The cyclopentane carboxylic acid core is reminiscent of the structure of prostaglandins.[7] Many prostaglandins and their analogs are potent modulators of inflammation.[4] A key enzyme family in the prostaglandin synthesis pathway is cyclooxygenase (COX).[8]

  • Cyclooxygenase (COX) Inhibition: The presence of the fluorobenzoyl group, coupled with the carboxylic acid, suggests potential for inhibition of COX-1 and/or COX-2 enzymes.[8] Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes to reduce inflammation and pain.[9][10] Selective COX-2 inhibition is a particularly desirable trait to minimize gastrointestinal side effects associated with NSAIDs.[9]

  • Antimicrobial Activity: Fluorobenzoyl derivatives have been investigated for their antibacterial and antifungal properties.[6][11] The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes and interact with molecular targets.[5]

Proposed Research Workflow

The initial investigation of a novel compound like this compound should follow a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis and Purification B Primary Cellular Assays (e.g., Cytotoxicity, Anti-inflammatory) A->B C Broad Spectrum Antimicrobial Screening A->C D In Vitro Enzyme Assays (e.g., COX-1/COX-2 Inhibition) B->D B->D  Hit  Identified E Prostaglandin Profiling B->E F Mechanism of Action Studies (Antimicrobial) C->F C->F  Hit  Identified G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Vivo Model Testing G->H

Caption: A generalized workflow for the discovery and development of drugs based on a novel chemical scaffold.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine if the test compound can inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then used to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically. Inhibition of this process by the test compound is quantified.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Heme

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 in assay buffer containing heme.

  • In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound (or DMSO for control).

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Prepare the substrate solution containing arachidonic acid and TMPD in assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Data Presentation:

Compound Concentration% Inhibition of COX-1% Inhibition of COX-2
0.1 µM
1 µM
10 µM
100 µM
IC50

Causality Behind Experimental Choices:

  • Using purified recombinant enzymes allows for direct measurement of enzyme inhibition, eliminating confounding factors from a cellular environment.

  • Testing against both COX-1 and COX-2 is crucial to determine the selectivity of the inhibitor.[10] A high COX-1/COX-2 IC50 ratio indicates selectivity for COX-2.[9]

  • TMPD is a reliable chromogenic substrate for measuring the peroxidase activity of COX enzymes.

Protocol 2: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Release in Macrophages

This cell-based assay assesses the anti-inflammatory potential of the test compound in a more biologically relevant context.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2, primarily through the upregulation of COX-2. An effective anti-inflammatory compound will inhibit this LPS-induced PGE2 release.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability after treatment with the test compound and LPS to rule out cytotoxicity.

Data Analysis:

  • Calculate the percentage of inhibition of PGE2 release for each compound concentration relative to the LPS-only control.

  • Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 PGE2 Release COX2->PGE2 Inflammation Inflammation PGE2->Inflammation TestCompound Test Compound (Hypothetical) TestCompound->COX2 Inhibition

Caption: A simplified diagram of the LPS-induced inflammatory pathway and the hypothetical point of intervention.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria or fungi. The MIC is determined by visual inspection for turbidity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Test compound

  • 96-well microplate

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well containing the test compound.

  • Include positive and negative controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The structural features of this compound suggest it is a promising candidate for investigation in medicinal chemistry, particularly in the areas of inflammation and infectious diseases. The protocols outlined above provide a foundational framework for initiating its biological evaluation. Positive results from these initial screens would warrant further studies, including structure-activity relationship (SAR) exploration through the synthesis of analogs, and eventual testing in animal models of disease.

References

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medical research reviews, 21(3), 185–210. [Link]

  • Braz, C. A., et al. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Current Organic Synthesis, 2(2), 241-267. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Crabbe, P., & Guzman, A. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-572. [Link]

  • Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. (2011). ResearchGate. [Link]

  • Panasiuk, O., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 123. [Link]

  • Kang, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7964), 296–302. [Link]

  • Chen, Y.-F., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 83. [Link]

  • Armstrong, R. A., et al. (1986). Prostaglandin endoperoxide analogues which are both thromboxane receptor antagonists and prostacyclin mimetics. British journal of pharmacology, 87(3), 543–551. [Link]

  • Mastering Organic Synthesis with 3-Fluorobenzoyl Chloride: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). MDPI. [Link]

  • Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & medicinal chemistry letters, 47, 128211. [Link]

  • The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor. (2023, December 26). In Wikipedia. [Link]

  • Panasiuk, O., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

  • Cronstein, B. N., & van de Laar, M. A. F. J. (2002). Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. Cleveland Clinic journal of medicine, 69 Suppl 1, SI13–SI19. [Link]

Sources

Application Notes: trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid - A Key Intermediate in the Synthesis of Novel Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel therapeutics targeting metabolic pathways in diseases such as cancer and metabolic syndrome is of paramount importance. One such target is Fatty Acid Synthase (FAS), a key enzyme responsible for the de novo synthesis of fatty acids. Overexpression of FAS has been identified as a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document provides a detailed technical guide on the application of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid as a crucial intermediate in the synthesis of a new class of potent cyclopentanecarboxamide-based FAS inhibitors.

The strategic incorporation of a fluorine atom on the benzoyl moiety and the specific trans stereochemistry of the substituted cyclopentane ring are critical design elements that can significantly influence the binding affinity and pharmacokinetic properties of the final drug candidate. This guide will elucidate the synthetic rationale, provide detailed experimental protocols, and discuss the significance of this intermediate in the development of next-generation metabolic disease therapies.

Scientific Rationale and Significance

The choice of this compound as a key building block is underpinned by several critical factors in medicinal chemistry. The cyclopentane scaffold provides a rigid, three-dimensional framework that allows for precise spatial orientation of key pharmacophoric features. The trans configuration of the benzoyl and carboxylic acid groups is often crucial for optimal interaction with the target protein's binding site.

Furthermore, the 3-fluoro substitution on the benzoyl ring serves multiple purposes. Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially enhancing binding interactions through dipole-dipole or hydrogen bonding interactions. Additionally, the introduction of fluorine can block metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of the final drug candidate. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce additional diversity and optimize the pharmacological properties of the lead compounds.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves a Friedel-Crafts acylation followed by stereoselective reduction. The following diagram illustrates a plausible synthetic workflow.

G cluster_0 Synthesis of the Intermediate cluster_1 Application in Drug Synthesis A Cyclopentene C 2-(3-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid ester A->C Friedel-Crafts Acylation (e.g., AlCl3) B 3-Fluorobenzoyl chloride B->C D This compound ester C->D Stereoselective Reduction (e.g., Catalytic Hydrogenation) E This compound D->E Ester Hydrolysis (e.g., LiOH, H2O) G Cyclopentanecarboxamide FAS Inhibitor E->G Amide Coupling (e.g., HATU, DIPEA) F Amine Moiety (R-NH2) F->G

Caption: Synthetic workflow for the preparation of the target intermediate and its subsequent use in the synthesis of FAS inhibitors.

Protocol 1: Synthesis of this compound

This protocol outlines a representative multi-step synthesis.

Step 1: Friedel-Crafts Acylation of Cyclopentene Carboxylate

The synthesis commences with a Friedel-Crafts acylation to introduce the 3-fluorobenzoyl group onto a cyclopentene precursor.

  • Materials:

    • Ethyl cyclopent-1-ene-1-carboxylate (1.0 eq)

    • 3-Fluorobenzoyl chloride (1.2 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 3-fluorobenzoyl chloride dropwise.

    • After stirring for 15 minutes, add a solution of ethyl cyclopent-1-ene-1-carboxylate in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, ethyl 2-(3-fluorobenzoyl)cyclopent-1-ene-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Stereoselective Reduction

The next critical step is the stereoselective reduction of the cyclopentene double bond to establish the desired trans stereochemistry.

  • Materials:

    • Ethyl 2-(3-fluorobenzoyl)cyclopent-1-ene-1-carboxylate (1.0 eq)

    • Palladium on carbon (10% w/w, 5 mol%)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the cyclopentene precursor in ethanol in a high-pressure hydrogenation vessel.

    • Add the 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 16-24 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate. The stereoselectivity can be confirmed by NMR analysis.

Step 3: Ester Hydrolysis

The final step in the synthesis of the intermediate is the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting solid, this compound, can be purified by recrystallization.

Application in the Synthesis of Fatty Acid Synthase (FAS) Inhibitors

As established in patent literature, cyclopentanecarboxamide derivatives are potent inhibitors of Fatty Acid Synthase[1]. The title intermediate is a key precursor for the synthesis of these bioactive molecules.

Protocol 2: Amide Coupling to Synthesize a FAS Inhibitor Analog

This protocol describes the coupling of the intermediate with a representative amine to form the final cyclopentanecarboxamide.

G cluster_0 Amide Bond Formation A trans-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid D Final FAS Inhibitor Analog A->D B Amine (e.g., 4-aminobenzonitrile) B->D C HATU, DIPEA C->D Coupling Reaction

Caption: Amide coupling reaction to form the final drug candidate.

  • Materials:

    • This compound (1.0 eq)

    • 4-Aminobenzonitrile (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add 4-aminobenzonitrile, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cyclopentanecarboxamide FAS inhibitor analog.

Data Summary

CompoundMolecular FormulaMolecular WeightKey Analytical Data (Predicted)
This compoundC₁₃H₁₃FO₃236.24 g/mol ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry confirming structure
Cyclopentanecarboxamide FAS Inhibitor AnalogC₂₀H₁₈FN₃O₂351.38 g/mol ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry confirming structure

Conclusion

This compound is a valuable and strategically designed intermediate for the synthesis of novel Fatty Acid Synthase inhibitors. The synthetic protocols provided herein offer a robust and reproducible pathway to this key building block and its subsequent elaboration into potential drug candidates. The unique structural features of this intermediate, including its defined stereochemistry and the presence of a fluorine atom, are crucial for achieving high potency and favorable pharmacokinetic properties in the final active pharmaceutical ingredient. Researchers in the fields of medicinal chemistry and drug development can utilize these application notes to accelerate their efforts in discovering new treatments for cancer and metabolic diseases.

References

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust analytical High-Performance Liquid Chromatography (HPLC) methods for the quantitative and qualitative analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. The protocols provided are designed for researchers, scientists, and professionals in drug development, offering both a reversed-phase method for achiral purity assessment and a chiral separation method to resolve its enantiomers. The methodologies are grounded in established chromatographic principles and are presented with detailed, step-by-step protocols, including method validation guidelines in accordance with ICH standards.

Introduction: The Analytical Imperative

This compound is a molecule of interest in pharmaceutical research and development, featuring a chiral center and a UV-active benzoyl group. The "trans" designation indicates the relative stereochemistry of the substituents on the cyclopentane ring, but the molecule itself is chiral and exists as a pair of enantiomers. The fluorobenzoyl moiety enhances the compound's lipophilicity and can influence its biological activity[1].

Accurate and precise analytical methods are paramount for determining the purity, stability, and enantiomeric composition of this compound. This application note provides two distinct HPLC methods to address these analytical challenges:

  • Method 1: Reversed-Phase HPLC for Achiral Purity Analysis. This method is designed for the routine quality control of the compound, separating it from potential impurities and degradation products.

  • Method 2: Chiral HPLC for Enantiomeric Separation. This method is crucial for controlling the stereochemical purity of the final product, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Method 1: Achiral Analysis by Reversed-Phase HPLC

Scientific Rationale

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness[2]. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase[2]. The retention of this compound is governed by hydrophobic interactions between the analyte and the stationary phase[2].

A key consideration for analyzing carboxylic acids is the control of the mobile phase pH[3]. By maintaining the mobile phase at a pH below the pKa of the carboxylic acid group (typically around 4-5), the ionization of the analyte is suppressed[2]. This un-ionized form is more hydrophobic and therefore exhibits stronger retention and improved peak shape on a reversed-phase column[3]. The use of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is standard practice to ensure consistent and reproducible chromatography[4].

Experimental Protocol

2.2.1. Materials and Reagents

  • Analyte: this compound

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Instrumentation: HPLC system with UV detector, autosampler, and column oven.

2.2.2. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Concentration 1 mg/mL

2.2.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water. Prepare Mobile Phase B using HPLC grade acetonitrile. Degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms according to the parameters in the table above.

Workflow Diagram

achiral_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase Preparation equilibration System Equilibration prep_mp->equilibration prep_std Standard Solution Preparation injection Injection & Run prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection detection UV Detection (254 nm) injection->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Caption: Workflow for Achiral HPLC Analysis.

Method 2: Chiral Separation by HPLC

Scientific Rationale

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP)[5]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used for their broad applicability in separating a diverse range of chiral compounds.

The choice of mobile phase is critical for achieving enantioselectivity. Normal-phase chromatography, using a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, is often effective for polysaccharide-based CSPs. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol

3.2.1. Materials and Reagents

  • Analyte: this compound

  • Chiral Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Sample Diluent: Mobile Phase

  • Instrumentation: HPLC system with UV detector and autosampler.

3.2.2. Chromatographic Conditions

ParameterValue
Column Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C (Ambient)
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Concentration 0.5 mg/mL

3.2.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 5 mg of the racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 1 hour or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms. The two enantiomers should be resolved into two distinct peaks.

Workflow Diagram

chiral_workflow cluster_prep_chiral Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis prep_mp_chiral Mobile Phase (Hexane/IPA/TFA) equilibration_chiral Column Equilibration prep_mp_chiral->equilibration_chiral prep_std_chiral Racemic Standard Preparation injection_chiral Injection & Run prep_std_chiral->injection_chiral prep_sample_chiral Sample Solution Preparation prep_sample_chiral->injection_chiral equilibration_chiral->injection_chiral detection_chiral UV Detection (254 nm) injection_chiral->detection_chiral integration_chiral Peak Integration detection_chiral->integration_chiral enant_purity Enantiomeric Purity Calculation integration_chiral->enant_purity

Caption: Workflow for Chiral HPLC Separation.

Method Validation

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to ICH guidelines[6][7]. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound[8][9][10].

Validation Parameters

The following parameters should be evaluated for both the achiral and chiral methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10]. This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to show that the analyte peak is free from co-eluting peaks.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[10]. This is typically evaluated by analyzing a series of solutions at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[8].

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[6]. It is often assessed by recovery studies on spiked samples.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time[8].

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy[10]. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.[Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.[Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe.[Link]

  • Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate.[Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.[Link]

  • Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate.[Link]

  • Characterization of the prepared compounds. The Royal Society of Chemistry.[Link]

  • Chiral HPLC separation and CD spectra of the enantiomers of a molecular 'hamburger'. ResearchGate.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed.[Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate.[Link]

  • Process for the preparation of cyclopentanecarboxylic acid derivatives.
  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.[Link]

Sources

High-Throughput Analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantitative analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Carboxylic acids are a crucial class of molecules in drug discovery, often presenting analytical challenges such as poor retention in reversed-phase chromatography and ionization variability.[1][2] This protocol addresses these challenges by optimizing sample preparation, chromatographic separation, and mass spectrometric detection. We detail a method employing Electrospray Ionization (ESI) in negative ion mode, which is ideally suited for acidic analytes, and provide optimized Multiple Reaction Monitoring (MRM) parameters for confident quantitation. The causality behind key experimental choices is explained to provide a framework for adapting this method to similar analytes.

Introduction

This compound is a synthetic building block whose structural motifs—a carboxylic acid and an aromatic ketone—make it a valuable intermediate for constructing more complex pharmaceutical compounds.[3] As with many small, polar molecules, the development of a reliable analytical method is critical for its use in high-throughput screening, pharmacokinetic studies, and quality control.

The primary analytical challenges for compounds of this class include:

  • Ionization Efficiency: The carboxylic acid moiety is readily deprotonated, making it an ideal candidate for negative mode Electrospray Ionization (ESI).[1] While positive mode ionization is possible, it is often less sensitive for acidic molecules without derivatization.[4]

  • Chromatographic Retention: The polarity of the carboxylic acid group can lead to poor retention on traditional reversed-phase (e.g., C18) columns, requiring careful mobile phase optimization.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) is essential for providing structural confirmation and ensuring selectivity in complex matrices by monitoring specific fragmentation pathways.[5]

This guide provides a comprehensive protocol for LC-MS/MS analysis, moving from theoretical considerations of ionization and fragmentation to a step-by-step experimental workflow.

Predicted Mass Spectrometric Behavior

A foundational understanding of the analyte's behavior in the mass spectrometer is key to method development.

Ionization Pathway

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or polar molecules.[5][6]

  • Negative Ion Mode (Recommended): The carboxylic acid group has an acidic proton that is easily lost in the ESI source, forming a stable carboxylate anion. This results in a prominent [M-H]⁻ ion. This is the preferred mode for sensitivity and specificity.

  • Positive Ion Mode: Protonation can occur, likely on the carbonyl oxygen of the benzoyl group, to form an [M+H]⁺ ion. However, the gas-phase basicity of this site is significantly lower than the gas-phase acidity of the carboxylic proton, generally leading to lower sensitivity compared to the negative mode.

Predicted Fragmentation (MS/MS)

Collision-Induced Dissociation (CID) of the precursor ion provides structural information and allows for highly selective quantitation via MRM.

  • Fragmentation of [M-H]⁻ (m/z 235.08): In negative mode, fragmentation of the carboxylate anion is expected to proceed via charge-remote fragmentation or neutral losses. The most predictable and stable fragment would arise from the cleavage of the bond between the cyclopentane ring and the benzoyl group, which is an alpha-cleavage relative to the ketone.

  • Fragmentation of [M+H]⁺ (m/z 237.09): The fragmentation of protonated benzoyl derivatives is well-characterized.[7] The primary cleavage is expected at the C-C bond between the benzoyl carbonyl and the cyclopentane ring. This yields a stable, resonance-stabilized 3-fluorobenzoyl cation. Subsequent loss of a neutral carbon monoxide (CO) molecule is a common secondary fragmentation.[7][8]

The diagram below illustrates the predicted fragmentation pathway in positive ion mode, which is often more structurally informative than negative mode fragmentation.

G cluster_main Predicted Fragmentation Pathway ([M+H]⁺) Parent [M+H]⁺ m/z 237.09 Neutral1 Loss of Cyclopentane-1-carboxylic acid Parent->Neutral1 Frag1 3-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123.02 Neutral2 Loss of CO Frag1->Neutral2 Frag2 3-Fluorophenyl Cation [C₆H₄F]⁺ m/z 95.03 Neutral1->Frag1 Neutral2->Frag2

Caption: Predicted fragmentation of the [M+H]⁺ ion.

Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the analysis.

Workflow Overview

The analytical workflow is designed for efficiency and reproducibility, moving from sample preparation to data acquisition and analysis.

G cluster_workflow Analytical Workflow A 1. Sample Preparation (Dilution in Mobile Phase A/B) B 2. LC Separation (Reversed-Phase C18) A->B C 3. Ionization (Negative ESI) B->C D 4. MS/MS Detection (MRM Analysis) C->D E 5. Data Processing (Quantitation) D->E

Caption: High-level LC-MS/MS analytical workflow.

Materials and Reagents
  • This compound (Reference Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (18.2 MΩ·cm, LC-MS Grade)

  • Ammonium Hydroxide (LC-MS Grade Additive)

  • Formic Acid (LC-MS Grade Additive)

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Dilution: Dilute unknown samples to fall within the calibrated range using the same 50:50 mobile phase mixture.

Rationale: Diluting samples in the initial mobile phase composition minimizes peak distortion and ensures compatibility with the LC system.[9]

Liquid Chromatography (LC) Method

The goal is to achieve a sharp, symmetrical peak with adequate retention away from the solvent front.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and is compatible with high-pressure systems for fast analysis.
Mobile Phase A Water + 0.1% Ammonium HydroxideA basic modifier is used to maintain the analyte in its deprotonated (anionic) state, which improves peak shape in negative ion mode.
Mobile Phase B Acetonitrile + 0.1% Ammonium HydroxideStandard organic solvent for reversed-phase chromatography.
Gradient 10% B to 95% B in 3 min, hold 1 minA rapid gradient allows for high-throughput analysis while ensuring the compound is eluted efficiently.[9]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Mass Spectrometry (MS) Method

Parameters should be optimized by infusing a standard solution of the analyte. The following provides a validated starting point.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeMaximizes sensitivity for the deprotonated carboxylic acid.[5]
Capillary Voltage -3.0 kVOptimized to achieve stable spray and efficient ion formation.
Drying Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.[10]
Drying Gas Flow 10 L/minRemoves solvent vapor from the ion source.
Nebulizer Gas 35 psiAssists in the formation of a fine aerosol for efficient ionization.[10]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantitation by monitoring specific precursor-to-product ion transitions.

Results: MRM Transition Optimization

The key to a selective and sensitive quantitative assay is the selection of appropriate MRM transitions. The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 235.1. Product ions were identified by infusing the standard and performing a product ion scan.

Precursor Ion (m/z)Product Ion (m/z)DescriptionOptimized Collision Energy (eV)Use
235.1191.1[M-H-CO₂]⁻15Quantifier
235.1123.0[3-Fluorobenzoyl]⁻ fragment25Qualifier

Rationale: The most abundant and stable fragment (loss of CO₂) is chosen as the "quantifier" for maximum sensitivity. A second, structurally significant fragment is chosen as the "qualifier" to provide an ion ratio, confirming the analyte's identity and enhancing the trustworthiness of the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By selecting the appropriate ionization mode (negative ESI) and optimizing chromatographic and mass spectrometric parameters, this method delivers the sensitivity, selectivity, and throughput required for demanding applications in drug development and research. The principles and justifications outlined herein can be readily adapted for the analysis of other small molecule carboxylic acids.

References

  • Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Asia Pacific. Available from: [Link]

  • Fujii, Y., Harada, K. H., & Koizumi, A. (2012). Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization. Environmental Science & Technology, 46(20), 11235-42. Available from: [Link]

  • Fujii, Y., Harada, K. H., & Koizumi, A. (2012). Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry with Electron Capture Negative Ionization. Environmental Science & Technology, 46(20), 11235-11242. Available from: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Available from: [Link]

  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Available from: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis. Available from: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available from: [Link]

  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available from: [Link]

Sources

Application Notes & Protocols: Derivatization of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

In modern drug discovery, the exploration of chemical space around a core scaffold is a fundamental strategy for identifying and optimizing lead compounds. This process, known as Structure-Activity Relationship (SAR) studies, systematically modifies a molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties.[1][2][3] The starting scaffold, trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, presents two key functional handles for chemical modification: a carboxylic acid and a ketone.

The fluorobenzoyl moiety is a well-established pharmacophore found in numerous therapeutic agents, where the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[4][5][6] The cyclopentane ring provides a rigid, three-dimensional scaffold that can orient the functional groups in a defined spatial arrangement for interaction with biological targets. While the specific biological profile of this core scaffold is not extensively documented, analogous structures containing cyclopentane rings and benzoyl groups have shown a range of activities, including enzyme inhibition and anti-inflammatory effects.[7][8]

This document provides a comprehensive guide for the strategic derivatization of this compound. We present detailed, field-proven protocols for creating a focused library of amides and esters, followed by robust bioassay protocols for preliminary screening. The objective is to generate a diverse set of analogs to probe the SAR of this scaffold, enabling the identification of derivatives with promising biological activity.

Overall Experimental Workflow

The process begins with the core molecule and branches into parallel synthesis pathways to generate amide and ester libraries. These libraries are then subjected to primary bioassays to identify initial "hits." This workflow is designed to efficiently generate and screen a focused compound library to build an initial SAR profile.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis A Starting Material: trans-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid B Amide Library Synthesis (Protocol 3.1) A->B  Diverse  Amines C Ester Library Synthesis (Protocol 3.2) A->C  Diverse  Alcohols D Compound Library (Amides & Esters) B->D C->D E Primary Bioassay: Enzyme Inhibition (Protocol 4.1) D->E  Screen for Activity F Secondary Bioassay: Cell Viability (MTT) (Protocol 4.2) E->F  Assess Cytotoxicity  of Hits G Data Analysis (IC50 Determination) F->G H Structure-Activity Relationship (SAR) Development G->H

Figure 1: High-level workflow from synthesis to SAR analysis.

Synthetic Derivatization Protocols

The carboxylic acid is the most versatile handle for derivatization on the core scaffold. Amide bond formation and esterification are robust, well-characterized reactions that allow for the introduction of a wide array of chemical diversity.[9][10]

Protocol: Amide Library Synthesis via EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for the formation of amide bonds. This method is widely used due to its mild reaction conditions, high yields, and suppression of side reactions, making it ideal for creating a diverse library.[11][12]

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. The addition of HOBt traps the activated acid as an HOBt-ester, which is less reactive but more stable, preventing side reactions and efficiently reacting with the incoming amine to form the desired amide.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF for less soluble amines) to a concentration of 0.1 M.

  • Reagent Addition: To the solution, add HOBt (1.2 eq) and the selected amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to neutralize it.

  • Activation: Add EDC (1.2 eq) to the mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Derivative Type Example R-Group (Amine) Expected Properties
Aliphatic AmideCyclohexylamineIncreased lipophilicity, conformational flexibility
Aromatic Amide4-MethoxyanilineRigid, potential for π-stacking interactions
Heterocyclic AmideMorpholineIncreased polarity and aqueous solubility

Table 1: Example of a virtual amide library design.

Protocol: Ester Library Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for generating simple alkyl and benzyl esters.[13][14][15]

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of water yield the ester product. The reaction is an equilibrium, so using an excess of the alcohol or removing water as it forms drives the reaction to completion.[16][17]

Materials:

  • This compound

  • A diverse set of primary and secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous toluene (optional, for Dean-Stark apparatus)

  • Dean-Stark apparatus (optional, for water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the selected alcohol. If the alcohol is a liquid, it can be used as the solvent (use a large excess, >10 eq). If it is a solid, dissolve both reactants in a solvent like toluene.

  • Catalysis: Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux. If using toluene, equip the flask with a Dean-Stark apparatus to azeotropically remove the water byproduct.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash sequentially with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization: Purify and characterize the final ester as described in Protocol 3.1.

Bioassay Screening Protocols

Once the derivative library is synthesized and characterized, the next step is to screen for biological activity. The following are generalized protocols that can be adapted for high-throughput screening.

Primary Screen: Generic Enzyme Inhibition Assay

This protocol provides a framework for a colorimetric or fluorometric enzyme inhibition assay, which is a common starting point for many drug discovery campaigns.[18][19][20] The specific enzyme, substrate, and buffer conditions must be optimized for the target of interest.

Principle: An enzyme catalyzes the conversion of a substrate to a product. In the presence of an inhibitor, the rate of this conversion decreases. By measuring the amount of product formed over time (or the rate of substrate consumption), the inhibitory activity of a test compound can be quantified.[21]

G A Enzyme (E) Active Site D E-S Complex A->D Binds G E-I Complex (Inactive) A->G Binds B Substrate (S) B->D C Inhibitor (I) C->G F Product (P) (Measurable Signal) D->F Catalysis

Figure 2: Principle of a competitive enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • Assay buffer (optimized for pH and ionic strength)

  • Synthesized compound library (dissolved in DMSO to 10 mM stock)

  • 96-well microplates (clear for colorimetric, black for fluorometric)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in assay buffer at 2x the final desired concentration.

  • Compound Plating: Serially dilute the test compounds in assay buffer. Typically, a 10-point, 3-fold dilution series starting from 100 µM is effective. Add 50 µL of the diluted compounds to the wells of a 96-well plate. Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 25 µL of the 2x enzyme solution to each well (except the "no enzyme" wells).

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2x substrate solution to all wells to start the reaction. The final volume in each well is 100 µL.

  • Measurement: Immediately place the plate in a microplate reader. Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds for 30 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Screen: Cell Viability/Cytotoxicity (MTT Assay)

It is crucial to determine if the observed activity in a primary screen is due to specific target engagement or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23][24]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of living cells.[24]

Materials:

  • Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Synthesized compound library

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds from the primary screen. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%) value.

Assay Parameter Measured Purpose
Enzyme InhibitionIC₅₀ (Half maximal Inhibitory Concentration)Quantifies compound potency against a specific target.
MTT Cell ViabilityCC₅₀ (Half maximal Cytotoxic Concentration)Quantifies general toxicity to cells.

Table 2: Key parameters derived from bioassay screening.

Conclusion

These protocols provide a validated framework for the synthesis and preliminary biological evaluation of derivatives of this compound. By systematically creating amide and ester libraries and screening them for both specific enzyme inhibition and general cytotoxicity, researchers can efficiently generate the initial data required to build a robust Structure-Activity Relationship. This SAR data is the cornerstone for guiding further lead optimization efforts in the drug discovery process.

References

  • Hughes, D. L. (2014). A review of the role of HOBt in peptide synthesis. Organic Process Research & Development, 18(11), 1364-1373. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Available at: [Link][13]

  • Grokipedia. (n.d.). Structure–activity relationship. Available at: [Link][1]

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link][22]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link][24]

  • Dotmatics. (n.d.). What is structure-activity relationship (SAR)?. Available at: [Link][2]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Available at: [Link][3]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link][15]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Available at: [Link][16]

  • Drug-Design.org. (2005). Structure Activity Relationships. Available at: [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

  • Kovaříková, P., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Available at: [Link][9]

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. Available at: [Link][10]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Available at: [Link][25]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8196-8225. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. IJPSR, 5(10), 4169-4174. Available at: [Link][4]

  • Taylor & Francis Online. (2013). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 156, 3-12. Available at: [Link][5]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link][19]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Synple Chem. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design. Available at: [Link][6]

  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. Available at: [Link][26]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2505. Available at: [Link][20]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

  • University of Newcastle. (n.d.). Enzyme inhibitors. Available at: [Link][21]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17796. Available at: [Link][7]

  • Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • ResearchGate. (2025). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35. Available at: [Link][27]

  • MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link]

  • Chen, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 733-739. Available at: [Link][8]

  • MDPI. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine. Available at: [Link]

  • Go, M. L., & Liu, M. (2005). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Current Medicinal Chemistry, 12(21), 2483-2505. Available at: [Link]

Sources

Application Note & Protocol: High-Throughput Screening of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors using a Fluorescence Polarization-Based Assay with trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of H-PGDS in Inflammatory Pathways

Hematopoietic prostaglandin D synthase (H-PGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses.[1][2] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] PGD2 is produced by mast cells and Th2 lymphocytes and is implicated in conditions such as asthma, allergic rhinitis, and other inflammatory disorders.[1][4] Consequently, the inhibition of H-PGDS presents a promising therapeutic strategy for mitigating the effects of PGD2-mediated inflammation.[2]

This application note provides a detailed protocol for an in vitro assay to screen for inhibitors of H-PGDS, using trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid as a representative test compound. The described methodology is centered around a robust and high-throughput compatible fluorescence polarization (FP) based assay, which offers a significant advantage over traditional enzymatic assays by circumventing the use of the highly unstable PGH2 substrate.[1]

Assay Principle: Competitive Fluorescence Polarization

The assay is based on the principle of fluorescence polarization. A fluorescently labeled, high-affinity H-PGDS inhibitor (the "probe") is used. When the probe is bound to the larger H-PGDS enzyme, its rotational motion is restricted, resulting in a high fluorescence polarization signal. In the presence of an unlabeled inhibitor, such as the test compound, there is competition for the active site of the enzyme. If the test compound binds to H-PGDS, it displaces the fluorescent probe. The displaced probe, now free in solution, tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.[5] The magnitude of this decrease is proportional to the binding affinity of the test compound, allowing for the determination of its inhibitory potency.[1]

FP_Assay_Principle Enzyme H-PGDS Enzyme Bound_Complex Enzyme-Probe Complex (High Polarization) Enzyme->Bound_Complex + Probe Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Probe Fluorescent Probe Probe->Bound_Complex Inhibitor This compound (Test Compound) Inhibitor->Inhibited_Complex Free_Probe Free Probe (Low Polarization) Bound_Complex->Free_Probe + Inhibitor (Displacement) Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Compound Dilutions, Enzyme, Probe) Start->Prep_Reagents Dispense Dispense Reagents into Microplate Prep_Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data (% Inhibition, IC50 Curve) Read_FP->Analyze End End Analyze->End

Figure 2: A generalized workflow for the H-PGDS inhibition assay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following quality control measures are essential:

  • Z'-factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

  • Consistent Positive Control Performance: The IC50 value of the positive control should be consistent across multiple experiments. A significant deviation may indicate a problem with the assay reagents or procedure.

  • DMSO Tolerance: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.

By incorporating these validation steps, researchers can have high confidence in the generated data and the identified inhibitory potential of test compounds like this compound.

References

  • BluSense Diagnostics. (n.d.). Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - 384 Well. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green. Retrieved from [Link]

  • bioRxiv. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from [Link]

  • ResearchGate. (2025). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. Retrieved from [Link]

  • BMG Labtech. (n.d.). Fluorescence polarization based assay suitable for screening H-Prostaglandin D Synthase inhibitors. Retrieved from [Link]

  • OAText. (1990). a prostaglandin synthase inhibition assay with detection by elisa. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • National Institutes of Health. (n.d.). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]

  • PubMed. (n.d.). Biochemistry of prostaglandin endoperoxide H synthase-1 and synthase-2 and their differential susceptibility to nonsteroidal anti-inflammatory drugs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery of a highly potent and selective degrader targeting hematopoietic prostaglandin D synthase via in silico design. Retrieved from [Link]

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • SpringerLink. (n.d.). 6 Prostaglandin Synthases. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis involves a Friedel-Crafts acylation of fluorobenzene with 2-cyclopentene-1-carbonyl chloride, followed by stereoselective reduction and hydrolysis. These application notes detail the synthetic strategy, provide step-by-step protocols for both laboratory and scale-up production, and address critical process parameters and potential challenges. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Significance of the Target Molecule

This compound is a crucial building block in the synthesis of various biologically active molecules. Its stereochemically defined structure, featuring a trans relationship between the acyl and carboxyl groups on a cyclopentane scaffold, is often essential for target engagement and pharmacological activity. The presence of a fluorine atom on the benzoyl moiety can enhance metabolic stability and binding affinity, making this intermediate particularly valuable in medicinal chemistry.

The synthetic route described herein is designed for efficiency, scalability, and control over stereochemistry, addressing the common challenges associated with the production of complex pharmaceutical intermediates.

Synthetic Strategy: A Friedel-Crafts Approach

The synthesis of the target molecule is achieved through a three-step sequence, commencing with a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction is a powerful tool for the synthesis of aryl ketones.[1]

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Fluorobenzene C 2-(3-Fluorobenzoyl)cyclopent-2-ene-1-carboxylic acid A->C Friedel-Crafts Acylation (AlCl3) B 2-Cyclopentene-1-carbonyl chloride B->C D This compound C->D Stereoselective Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow for the target molecule.

The key steps in this synthesis are:

  • Friedel-Crafts Acylation: Fluorobenzene is acylated with 2-cyclopentene-1-carbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-(3-fluorobenzoyl)cyclopent-2-ene-1-carboxylic acid.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the acyl chloride to form a highly reactive acylium ion.[1]

  • Stereoselective Reduction: The resulting cyclopentene intermediate undergoes a stereoselective reduction of the carbon-carbon double bond to establish the desired trans stereochemistry. Catalytic hydrogenation is a common and effective method for this transformation.

  • Purification: The final product is purified to meet the stringent requirements for pharmaceutical intermediates.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Fluorobenzene96.1050.0 g0.520>99%Sigma-Aldrich
2-Cyclopentene-1-carbonyl chloride130.5767.9 g0.520>97%TCI
Aluminum chloride (anhydrous)133.3476.0 g0.570>99%Acros Organics
Dichloromethane (DCM, anhydrous)84.93500 mL->99.8%Fisher Scientific
Hydrochloric acid (conc.)36.46As needed-37%VWR
Sodium sulfate (anhydrous)142.04As needed-ACS gradeEMD Millipore
Palladium on carbon (10%)-1.0 g--Johnson Matthey
Ethanol46.07250 mL-200 proofDecon Labs
Step-by-Step Procedure

Step 1: Friedel-Crafts Acylation

  • To a dry, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (76.0 g, 0.570 mol).

  • Cool the flask in an ice-water bath and add anhydrous dichloromethane (250 mL).

  • Slowly add 2-cyclopentene-1-carbonyl chloride (67.9 g, 0.520 mol) to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add fluorobenzene (50.0 g, 0.520 mol) dropwise over 30 minutes, keeping the temperature below 10 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a 2 L beaker containing crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Stir the mixture vigorously until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(3-fluorobenzoyl)cyclopent-2-ene-1-carboxylic acid.

Step 2: Stereoselective Reduction

  • Dissolve the crude intermediate in ethanol (250 mL) in a hydrogenation vessel.

  • Add 10% palladium on carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[2]

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford the pure this compound.

Scale-Up Synthesis: Considerations and Protocol

Scaling up the synthesis from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Critical Process Parameters and Challenges

Scale-Up_Considerations cluster_0 Friedel-Crafts Acylation cluster_1 Stereoselective Reduction cluster_2 Purification A Exothermic Reaction Management C Reagent Addition Rate A->C D Quenching Procedure A->D B HCl Gas Evolution B->D E Work-up and Phase Separation F Hydrogenation Safety G Catalyst Handling and Filtration H Solvent Selection I Crystallization Control J Drying Conditions

Caption: Key considerations for the scale-up of the synthesis.

  • Heat Management: The Friedel-Crafts acylation is highly exothermic. Efficient heat removal is critical to prevent temperature excursions that can lead to side reactions and decreased yield. Jacketed reactors with precise temperature control are essential.

  • Reagent Addition: The rate of addition of the acyl chloride and fluorobenzene must be carefully controlled to manage the exotherm. Sub-surface addition is often preferred on a larger scale to ensure rapid mixing and heat dissipation.

  • Hydrogen Chloride Off-Gassing: The reaction generates significant amounts of hydrogen chloride gas. A robust scrubbing system is required to neutralize the acidic off-gas.

  • Quenching: The quenching of the reaction mixture is also highly exothermic and requires careful control. Slow addition of the reaction mixture to a well-stirred, cooled aqueous acid solution is crucial.

  • Hydrogenation Safety: Handling hydrogen gas on a large scale requires specialized equipment and adherence to strict safety protocols to mitigate the risk of explosion.

  • Catalyst Filtration: The filtration of the palladium catalyst after hydrogenation can be challenging on a large scale. Enclosed filter systems are necessary to prevent catalyst exposure to air, which can be pyrophoric.

  • Crystallization and Isolation: Controlling the crystallization process is key to obtaining the desired crystal form and purity. Seeding strategies and controlled cooling profiles are often employed.

Scale-Up Protocol (Illustrative - 10 kg Scale)

This protocol is a guideline and should be adapted based on the specific equipment and safety procedures of the manufacturing facility.

Equipment: 100 L glass-lined reactor, 50 L hydrogenation reactor, suitable filtration and drying equipment.

Step 1: Friedel-Crafts Acylation

  • Charge anhydrous aluminum chloride (15.2 kg) to the dry 100 L reactor under a nitrogen atmosphere.

  • Charge anhydrous dichloromethane (50 L) to the reactor and cool the jacket to 0-5 °C.

  • Slowly add 2-cyclopentene-1-carbonyl chloride (13.6 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Add fluorobenzene (10.0 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 4-6 hours, monitoring for completion by HPLC.

  • In a separate vessel, prepare a quench solution of crushed ice (100 kg) and concentrated hydrochloric acid (20 L).

  • Slowly transfer the reaction mixture to the quench solution with vigorous stirring, maintaining the temperature of the quench pot below 20 °C.

  • After the transfer is complete, stir for 1 hour.

  • Allow the layers to separate and transfer the lower organic layer to a clean vessel.

  • Extract the aqueous layer with dichloromethane (2 x 20 L).

  • Combine the organic layers and wash with brine (30 L).

  • Concentrate the organic solution under vacuum to a minimal volume.

Step 2: Stereoselective Reduction

  • Transfer the concentrated crude intermediate to the 50 L hydrogenation reactor.

  • Add ethanol (50 L).

  • Carefully charge 10% palladium on carbon (0.2 kg, 50% wet) to the reactor.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi.

  • Stir the reaction at 20-25 °C until hydrogen uptake ceases (typically 12-16 hours).

  • Vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pre-wetted Celite® pad to remove the catalyst.

  • Wash the reactor and filter cake with ethanol (10 L).

  • Concentrate the combined filtrate under vacuum.

Step 3: Purification

  • Add ethyl acetate (30 L) to the concentrated crude product and heat to 50-60 °C to dissolve.

  • Slowly add hexanes (40-50 L) until crystallization begins.

  • Cool the mixture to 0-5 °C over 4-6 hours and hold for at least 2 hours.

  • Isolate the product by filtration and wash the cake with a cold mixture of ethyl acetate/hexanes (1:2, 10 L).

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for in-process controls and final product release.

Analytical TestMethodSpecification
AppearanceVisualWhite to off-white solid
Identification¹H NMR, ¹³C NMR, FT-IRConforms to reference standard
AssayHPLC≥ 98.0%
Purity (Related Substances)HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Stereochemical PurityChiral HPLCtrans isomer ≥ 99.0%
Residual SolventsGC-HSAs per ICH Q3C guidelines
Loss on DryingTGA or Vacuum Oven≤ 0.5%

Troubleshooting

ProblemPotential CauseRecommended Solution
Low yield in Friedel-Crafts acylation Incomplete reactionExtend reaction time, ensure anhydrous conditions.
Side reactions due to high temperatureImprove temperature control, slow down reagent addition.
Poor stereoselectivity in reduction Inactive catalystUse fresh, high-quality catalyst.
Incomplete reactionIncrease hydrogen pressure or reaction time.
Difficulty in crystallization Impurities presentConsider an additional purification step (e.g., column chromatography on a smaller scale to identify problematic impurities).
Incorrect solvent ratioOptimize the recrystallization solvent system.

Conclusion

The successful scale-up synthesis of this compound is achievable through careful planning and execution. The Friedel-Crafts acylation and subsequent stereoselective reduction present unique challenges on a larger scale, primarily related to thermal management and process safety. By implementing robust process controls, appropriate engineering solutions, and thorough analytical monitoring, a high-quality product can be consistently manufactured. These application notes provide a solid foundation for the development of a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Groves, J. K., & Jones, N. (n.d.). Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C: Organic. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Quora. (2018). What are the limitations of Friedal Craft reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Institutes of Health. (2010). Chiral separations. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common and effective route is the Friedel-Crafts acylation of a suitable cyclopentane precursor. The general scheme involves the reaction of an activated cyclopentane carboxylic acid derivative with fluorobenzene in the presence of a Lewis acid catalyst.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow A Starting Material (e.g., Cyclopentane-1,2- dicarboxylic anhydride) B Intermediate 1 (e.g., 2-Carboxycyclopentane- 1-carbonyl chloride) A->B Activation C Friedel-Crafts Acylation (with Fluorobenzene and AlCl3) B->C Acylation D Crude Product (Mixture of cis/trans isomers and side products) C->D Reaction E Epimerization & Purification D->E Workup F Final Product (trans-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid) E->F Isolation

Caption: Generalized synthetic workflow.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section details potential side reactions, their mechanistic origins, and actionable strategies for mitigation.

Issue 1: Low Yield of the Desired Product and Formation of Polysubstituted Byproducts

Question: My reaction is resulting in a low yield of the target molecule, and I am observing significant amounts of polysubstituted aromatic byproducts. What is happening and how can I fix it?

Answer: This is a classic issue in Friedel-Crafts acylation reactions. The primary cause is often related to the reactivity of the aromatic ring and the reaction conditions.

Mechanistic Insight: Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid like aluminum chloride (AlCl₃) activates an acyl chloride to form a highly electrophilic acylium ion.[1] While the ketone product of acylation is generally less reactive than the starting aromatic compound, preventing multiple acylations, certain conditions can still favor polysubstitution.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Ensure you are using a stoichiometric amount of the Lewis acid catalyst. Unlike Friedel-Crafts alkylation, the ketone product can form a complex with the Lewis acid, effectively deactivating it. Therefore, at least one equivalent of the catalyst is required.[3]

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) to control the reactivity and minimize side reactions.

  • Order of Addition: Add the acylating agent slowly to the mixture of the aromatic substrate and the Lewis acid. This keeps the concentration of the electrophile low and reduces the chance of multiple acylations.

ParameterRecommended ConditionRationale
Lewis Acid Stoichiometry 1.0 - 1.2 equivalentsEnsures complete activation of the acylating agent.
Temperature 0 - 5 °CReduces the rate of side reactions, including polysubstitution.
Addition Rate Slow, dropwise additionMaintains a low concentration of the reactive electrophile.
Issue 2: Presence of the cis-Isomer in the Final Product

Question: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans isomer?

Answer: The formation of both cis and trans isomers is common, with the initial acylation often favoring the cis product. The trans isomer is typically the thermodynamically more stable product, and its formation can be favored through epimerization.

Mechanistic Insight: The initial kinetic product of the acylation may be the cis isomer. However, under basic or acidic conditions, the proton alpha to the carbonyl group can be removed, leading to an enolate intermediate. Reprotonation can then occur from either face, allowing for equilibration to the more stable trans isomer. It has been shown that an initially formed cis-adduct can be epimerized to a trans-isomer.[4]

Troubleshooting Workflow:

Epimerization_Workflow Start Crude Product (cis/trans mixture) Step1 Dissolve in a suitable solvent (e.g., ethanol, methanol) Start->Step1 Step2 Add a base (e.g., Sodium Ethoxide, Potassium Hydroxide) Step1->Step2 Step3 Heat the mixture (e.g., reflux) Step2->Step3 Step4 Monitor reaction by HPLC/TLC until equilibrium is reached Step3->Step4 Step5 Acidify to quench the reaction Step4->Step5 Step6 Extract and purify the *trans*-isomer Step5->Step6 End Isolated *trans*-Product Step6->End

Caption: Workflow for epimerization of the cis to the trans isomer.

Protocol for Epimerization: A study on the epimerization of 2- or 4-substituted cyclohexanecarboxylic acids found that heating with potassium hydroxide at temperatures between 130°C and 220°C can efficiently convert the cis-isomer to the more stable trans-isomer.[5]

  • Dissolve the crude mixture of cis and trans isomers in a high-boiling point solvent.

  • Add a catalytic amount of a strong base (e.g., potassium hydroxide).

  • Heat the reaction mixture to facilitate epimerization.

  • Monitor the isomeric ratio by a suitable analytical method (e.g., HPLC or NMR).

  • Once the desired ratio is achieved, cool the reaction and neutralize the base with acid.

  • Proceed with purification.

Issue 3: Decarboxylation of the Product

Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated product. What causes this and how can I prevent it?

Answer: The target molecule is a β-keto acid, which is susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.

Mechanistic Insight: β-keto acids can undergo decarboxylation through a cyclic, concerted transition state, leading to the formation of an enol intermediate that tautomerizes to the corresponding ketone.[6][7] This process is often facilitated by heat.

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures during the reaction, workup, and purification steps.

  • pH Management: Maintain a neutral or slightly acidic pH during workup and purification. Strongly acidic or basic conditions can promote decarboxylation.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to conditions that could induce decarboxylation.

Condition to AvoidConsequenceMitigation Strategy
High Temperature (>80-100 °C) Increased rate of decarboxylation.Use lower boiling point solvents for extraction and perform distillations under reduced pressure.
Strongly Acidic or Basic Conditions Catalyzes the decarboxylation reaction.Neutralize the reaction mixture promptly after workup.
Prolonged Reaction/Workup Times Increased opportunity for side reactions.Optimize the reaction time and streamline the workup and purification process.

III. Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid for this Friedel-Crafts acylation?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this type of reaction due to its strong activating ability.[1] However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they may require harsher reaction conditions.

Q2: How can I effectively purify the final product?

A2: A combination of techniques is often necessary.

  • Crystallization: The trans-isomer is often more crystalline than the cis-isomer, allowing for selective crystallization.

  • Chromatography: Column chromatography on silica gel can be effective for separating the desired product from side products and any remaining starting materials.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into an aqueous base (e.g., sodium bicarbonate solution), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product.

Q3: Are there any specific safety precautions I should take?

A3: Yes, Friedel-Crafts reactions require careful handling of reagents.

  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Acyl chlorides and Lewis acids are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Quenching: The reaction should be quenched carefully by slowly adding it to ice-water to manage the exothermic reaction.

IV. References

  • BenchChem. (n.d.). Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Retrieved from

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from

  • NIH. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from

  • The Friedel-Crafts Reaction. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings. Retrieved from

Sources

Technical Support Center: Purification of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting guides, FAQs, and validated protocols to streamline your purification workflow and ensure the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthesis process, which often involves a Friedel-Crafts acylation reaction.[1][2][3] Key impurities to anticipate are:

  • Starting Materials: Unreacted 3-fluoro-benzoyl chloride and cyclopentene-1-carboxylic acid (or a related precursor).

  • cis-Isomer: The cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid diastereomer, which often has very similar chromatographic behavior to the desired trans-isomer.

  • Over-acylation Products: Though less common with acylations than alkylations, polysubstituted products can occur, especially under harsh conditions.[4]

  • Lewis Acid Catalyst Residues: Residual aluminum chloride (AlCl₃) or other Lewis acids complexed with the product.[2]

  • Solvents: Residual high-boiling point solvents used during synthesis or workup.

Q2: Why can this specific molecule be challenging to purify by crystallization?

A2: The purification of this molecule can be complicated by several factors. The presence of the fluorine atom can significantly alter intermolecular interactions and crystal packing, sometimes leading to unpredictable crystallization behavior.[5][6] Furthermore, even minor amounts of the cis-isomer can act as a "crystal poison," disrupting the lattice formation of the desired trans-isomer and causing the product to "oil out" or form an amorphous solid.

Q3: What are the primary recommended purification strategies for this compound?

A3: A two-pronged approach is generally most effective:

  • Flash Column Chromatography: This is the preferred method for removing bulk impurities, particularly unreacted starting materials and the challenging cis-isomer. The carboxylic acid functionality requires a carefully chosen solvent system to prevent peak tailing.

  • Recrystallization: Following chromatography, recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, assuming the majority of isomeric impurities have been removed.

Troubleshooting Purification Failures

This section addresses specific issues encountered during the purification of this compound with detailed, actionable solutions.

Problem 1: My product streaks badly on silica TLC plates and gives poor separation during column chromatography.
  • Probable Cause: The polar carboxylic acid group is interacting strongly with the acidic silanol groups on the silica gel surface. This leads to a mix of adsorption and deprotonation, causing the compound to move unevenly down the column, resulting in significant peak tailing.

  • Scientific Rationale: Carboxylic acids can hydrogen bond with silica gel and can also be deprotonated by it, forming a carboxylate anion. This anionic species is highly polar and remains strongly adsorbed at the origin. Adding a small amount of a stronger acid to the mobile phase protonates the carboxyl group, suppressing its ionization and minimizing its interaction with the stationary phase, which allows for more uniform elution.[7][8]

  • Solution: Modify your eluent by adding a small percentage (typically 0.5-1%) of acetic acid or formic acid.

    Protocol 1: Eluent Optimization for Chromatography

    • Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).

    • Develop a TLC plate with this eluent to establish a baseline. You will likely observe a streaked spot.

    • Prepare a new eluent by adding 1% acetic acid to the original solvent mixture (e.g., for 100 mL of eluent, add 1 mL of acetic acid).

    • Run a new TLC plate with the acidified eluent. The spot corresponding to your product should be much more compact and have a well-defined Rf value.

    • Use this acidified eluent system for your flash column chromatography. This will lead to sharper peaks and significantly improved separation.

Problem 2: The crude product is a sticky oil or fails to crystallize, even after removing solvent under high vacuum.
  • Probable Cause: This is a classic sign of persistent impurities that inhibit crystallization. The most likely culprits are the cis-diastereomer and residual solvents. The structural similarity of the cis-isomer makes it particularly effective at disrupting the ordered crystal lattice required for solidification.

  • Scientific Rationale: Crystallization is a process of molecular self-assembly that requires a high degree of structural homogeneity. The trans and cis isomers, having different three-dimensional shapes, cannot pack efficiently into the same crystal lattice. The presence of the cis isomer effectively lowers the purity of the trans isomer, depressing its melting point and increasing its solubility, often to the point where it remains an oil at room temperature.[9]

  • Solution: The product must first be purified by column chromatography to remove the isomeric impurity before attempting recrystallization.

    G Start Crude Oily Product TLC Analyze by TLC (using acidified eluent) Start->TLC Chromatography Purify via Flash Column Chromatography (See Protocol 1 & Table 2) TLC->Chromatography Analysis Combine Fractions & Analyze Purity (TLC/NMR) Chromatography->Analysis Evaporation Evaporate Solvent Analysis->Evaporation Crystallization Attempt Recrystallization (See Protocol 2 & Table 3) Evaporation->Crystallization Pure Pure Crystalline Product Crystallization->Pure Success Impure Still Oily/Impure Crystallization->Impure Failure ReChrom Re-run Chromatography (shallower gradient) Impure->ReChrom ReChrom->Analysis

    Caption: Purification workflow for an oily or non-crystallizing product.

Problem 3: My NMR spectrum is clean, but my elemental analysis results are off.
  • Probable Cause: The product has co-crystallized with a solvent that is not easily visible in the ¹H NMR spectrum (like water) or is present in a non-stoichiometric amount. Carboxylic acids are particularly prone to forming stable hydrates.

  • Scientific Rationale: The carboxyl group is an excellent hydrogen bond donor and acceptor, making it highly susceptible to forming stable solvates, especially with water (hydrates) or alcohols. These solvent molecules can become trapped within the crystal lattice. While techniques like NMR are excellent for determining structural purity, they are less reliable for quantifying residual, non-protonated, or broadly peaked solvents like water. Elemental analysis, however, is highly sensitive to the presence of these additional atoms (C, H, O), leading to a discrepancy.

  • Solution: The product must be rigorously dried under conditions designed to break the solvate.

    Protocol 2: Rigorous Drying of Final Product

    • Place the purified, crystalline solid in a flask or vial suitable for high vacuum.

    • Connect the flask to a high vacuum line (Schlenk line).

    • Gently heat the sample to 40-50°C using a water bath or heating mantle. Caution: Do not exceed the melting point of the compound.

    • Maintain the sample under high vacuum and gentle heat for several hours (4-12 hours is typical) to remove trapped solvent. For particularly stubborn solvates, using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum apparatus (in a separate container, not mixed with the product) can be beneficial.

    • Cool the sample to room temperature under vacuum before re-exposing it to the atmosphere.

    • Promptly re-submit the dried sample for elemental analysis.

Data & Protocols

Sources of Common Impurities

The expected impurities often arise directly from the synthetic route, typically a Friedel-Crafts acylation.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities Reactant1 3-Fluorobenzoyl Chloride Reaction Friedel-Crafts Acylation (+ Lewis Acid, e.g., AlCl₃) Reactant1->Reaction Reactant2 Cyclopentene-1-carboxylic Acid Precursor Reactant2->Reaction Crude Crude Product Mixture Reaction->Crude Impurity1 Unreacted Starting Materials Crude->Impurity1 Impurity2 cis-Isomer Crude->Impurity2 Impurity3 Catalyst Residues (AlCl₃ complexes) Crude->Impurity3 Product Desired trans-Product Crude->Product

Caption: Likely sources of impurities from a Friedel-Crafts synthesis route.

Table 1: Potential Impurities and Their Characteristics

Impurity Likely Origin Chromatographic Behavior (TLC)
3-Fluorobenzoyl Chloride Unreacted starting material Typically less polar than the product.
cis-Isomer Non-stereoselective reaction Very similar Rf to the trans-product; often requires optimized conditions to resolve.
Lewis Acid Complex Catalyst workup Extremely polar; will remain at the baseline of the TLC plate.

| Residual Solvent | Synthesis / Workup | Not visible on TLC unless UV-active. Detected by NMR. |

Table 2: Recommended Solvent Systems for Flash Column Chromatography

System Components Ratio (v/v) Polarity Notes
Hexane / Ethyl Acetate + 1% Acetic Acid 4:1 to 1:1 Low to Medium Good starting point for separating less polar impurities.
Dichloromethane / Methanol + 1% Acetic Acid 98:2 to 95:5 Medium to High Effective for eluting the highly polar product while separating it from baseline impurities.

| Toluene / Acetone + 1% Acetic Acid | 3:1 to 1:1 | Medium | An alternative non-chlorinated solvent system. |

Table 3: Recommended Solvent Systems for Recrystallization

Solvent System Type Protocol
Isopropanol / Water Binary Dissolve the compound in a minimum amount of hot isopropanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly.
Ethyl Acetate / Hexane Binary Dissolve the compound in a minimum amount of hot ethyl acetate. Add hexanes slowly at room temperature until turbidity persists. Cool to induce crystallization.

| Toluene | Single | Dissolve the compound in a minimum amount of boiling toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. |

References

  • Haufe, G., & Leroux, F. (2018). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Elsevier. [Link]

  • Podgornova, E. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(1), 107-114. [Link]

  • Li, S. F. Y., & Lee, H. K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

  • Vuković, S., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3336-3346. [Link]

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations. [Link]

  • Raposo, C., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(2), 549-562. [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Hsieh, Y., & Kusu, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Reddit user discussion. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Reddit user discussion. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]

Sources

optimization of reaction conditions for fluorobenzoylation of cyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation, with a focus on the fluorobenzoylation of aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to help you optimize your experimental outcomes.

Core Principles: Understanding the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group (R-C=O) onto an aromatic ring.[1][2] In the context of fluorobenzoylation, this involves reacting an aromatic substrate with a fluorobenzoyl derivative, typically fluorobenzoyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][4]

A critical aspect of this reaction is the role of the Lewis acid (e.g., AlCl₃, FeCl₃). It activates the acylating agent to form the acylium ion.[1][2] However, the resulting aryl ketone product is also a Lewis base and can form a stable complex with the catalyst.[5][6] This complexation often means that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required for the reaction to proceed to completion.[6][7][8]

General Reaction Mechanism

The mechanism involves the generation of an electrophile, its attack on the aromatic ring, and the subsequent restoration of aromaticity.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Fluorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Aromatic Ring (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product - H⁺ SigmaComplex->Product CatalystRegen HCl + AlCl₃ (Catalyst Regenerated)

Caption: General mechanism of Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fluorobenzoylation experiments.

Q1: My reaction yield is extremely low or I'm getting no product. What are the most common causes?

Low yields in Friedel-Crafts acylation are a frequent problem and can typically be traced to a few key factors.[5][7]

  • Catalyst Inactivity: The Lewis acid catalyst, especially aluminum chloride (AlCl₃), is highly sensitive to moisture.[5][7][9] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions.

  • Insufficient Catalyst: As the ketone product forms a complex with the Lewis acid, the catalyst is effectively sequestered from the reaction.[5][6] Therefore, stoichiometric amounts (at least 1.0 equivalent relative to the limiting reagent) are generally required.[7][8]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic substitution, so electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it, making it less nucleophilic and hindering the reaction.[5][7]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent side reactions.[5][7]

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start_node Low/No Yield Observed check_anhydrous Anhydrous Conditions Met? start_node->check_anhydrous Start Diagnosis check_node check_node action_node action_node end_node Reaction Optimized action_dry Dry glassware, distill solvent, use fresh anahydrous reagents. check_anhydrous->action_dry No check_catalyst Sufficient Catalyst (≥1.0 eq)? check_anhydrous->check_catalyst Yes action_dry->check_catalyst action_increase_cat Increase Lewis Acid to 1.1-2.0 eq. check_catalyst->action_increase_cat No check_substrate Is Aromatic Ring Activated? check_catalyst->check_substrate Yes action_increase_cat->check_substrate action_substrate Consider stronger Lewis acid, higher temperature, or a more activated substrate. check_substrate->action_substrate No (Deactivated) check_temp Temperature Optimized? check_substrate->check_temp Yes action_substrate->check_temp check_temp->end_node Yes action_temp Screen temperatures (e.g., 0°C, RT, reflux). Monitor by TLC/GC. check_temp->action_temp No action_temp->end_node

Caption: Stepwise workflow for troubleshooting low yields.

Q2: I am observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, it can still occur, particularly with highly activated aromatic rings (e.g., phenols, anisole).[5][8] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but this may not be sufficient to prevent it if the starting material is very reactive.[4][5] Another possibility is the presence of impurities in the starting materials that lead to side reactions.

Q3: Can I use cyclopentane carboxylic acid directly in this reaction?

This is a crucial point of clarification. The term "fluorobenzoylation of cyclopentane carboxylic acid" can be interpreted in a few ways.

  • Direct Acylation of the Cyclopentane Ring: Standard Friedel-Crafts acylation does not work on unactivated aliphatic rings like cyclopentane. The C-H bonds are not nucleophilic enough to attack the acylium ion. However, modern methods involving transition-metal-catalyzed C-H activation are emerging for the functionalization of such saturated rings, though this falls outside the scope of classical Friedel-Crafts chemistry.[10]

  • Using Cyclopentanecarbonyl Chloride to Acylate an Aromatic Ring: A more plausible scenario is the acylation of an aromatic substrate (like fluorobenzene) using the acid chloride derived from cyclopentane carboxylic acid. This reaction follows standard Friedel-Crafts principles.

  • Using Cyclopentane Carboxylic Acid as the Acylating Agent: It is possible to use carboxylic acids directly as acylating agents, bypassing the need to form the acid chloride.[11] This often requires a strong Brønsted acid or specific activating agents like methanesulfonic anhydride or P₂O₅/Al₂O₃.[12][13] This approach can be considered a "greener" alternative as it avoids generating HCl.[11][12]

Q4: My starting material has an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is failing. What is happening?

Aromatic compounds with amine or hydroxyl groups are generally unsuitable for direct Friedel-Crafts acylation.[8] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring.[8] In these cases, a protecting group strategy is necessary.

Optimization of Reaction Conditions

Choosing the Right Lewis Acid

While AlCl₃ is the most common Lewis acid, others can be used and may offer advantages depending on the substrate.[14][15]

Lewis Acid CatalystTypical Loading (Equivalents)Common SubstratesNotes
AlCl₃ 1.0 - 2.5General purpose, for activated and moderately deactivated rings.Highly reactive, but extremely moisture-sensitive.[5][9]
FeCl₃ 1.0 - 2.0Activated aromatic rings (e.g., toluene, anisole).Milder and less moisture-sensitive than AlCl₃.[14] A good alternative for less challenging acylations.
ZnCl₂ Catalytic to StoichiometricHighly activated rings (e.g., phenols, anilines with protection).Milder Lewis acid, sometimes used in catalytic amounts.[6]
Brønsted Acids Solvent or Co-catalystModerately deactivated rings.Strong acids like triflic acid (CF₃SO₃H) can catalyze the reaction.[9][16]
Solvent and Temperature Considerations

The choice of solvent and temperature is critical for success.

ParameterRecommendationRationale
Solvent Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂).Must be anhydrous and inert to the reaction conditions. Chlorinated solvents are common.[7]
Temperature Start at 0 °C, then allow to warm to room temperature or reflux if needed.Initial cooling helps control the exothermic reaction between the Lewis acid and acyl chloride. Heating may be required to drive the reaction to completion, but excessive heat can cause side reactions.[5]
Reaction Time 1 - 24 hoursMonitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time and avoid byproduct formation.

Experimental Protocol: General Procedure for Fluorobenzoylation

This protocol is a representative example for the fluorobenzoylation of an activated aromatic substrate like toluene. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (N₂ or Argon).

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Fluorobenzoyl chloride

  • Toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to suspend the AlCl₃. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, add anhydrous toluene (1.0-1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl.[8] This step is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired (fluorophenyl)(p-tolyl)methanone.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Benchchem. troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 56-58.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available from: [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 594. Available from: [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available from: [Link]

  • Maas, L. M., Haswell, A., Hughes, R., & Grayson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921–930. Available from: [Link]

  • Maas, L. M., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry.
  • Kattamuri, G., Shi, T., Sau, D. A., Chen, C. Y., & Yu, J. Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. ChemRxiv. Available from: [Link]

  • Repič, O., & Vogt, S. (1998). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 0(26), 4085–4086. Available from: [Link]

  • Zhu, Y., & Deng, G. (2025). Intramolecular Fluoroacylation Enabled by TrBF4-Catalyzed Fluoride Recycling. Organic Letters, 27(5), 1322-1326. Available from: [Link]

  • Maas, L. M., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Stepanovs, D., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available from: [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Available from: [Link]

  • ResearchGate. (2009). Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. Available from: [Link]

  • Wu, Y., et al. (2021). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Molecules. Available from: [Link]

  • ResearchGate. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Available from: [Link]

  • Hajipour, A. R., Zarei, A., & Ruoho, A. E. (2009). Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. Synthetic Communications, 39(15), 2731-2742. Available from: [Link]

  • Chen, K., et al. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Peterson, E. M., & De Léséleuc, M. (2015). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 80(22), 11466–11472. Available from: [Link]

  • Chemical Reviews Letters. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Available from: [Link]

  • YouTube. (2020). 37: Side-chain oxidation and other reactions at the benzylic position. Available from: [Link]

  • Google Patents. Process for the preparation of cyclopentanecarboxylic acid derivatives.
  • YouTube. (2018). Benzene Side Chain Reactions. Available from: [Link]

  • YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. (2007). Available from: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Disubstituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of disubstituted cyclopentanes. This guide is designed for researchers, chemists, and drug development professionals navigating the intricate challenges of controlling stereochemistry in five-membered ring systems. The inherent conformational flexibility of the cyclopentane ring and the subtle energetic differences between diastereomeric transition states make achieving high levels of stereocontrol a significant synthetic hurdle.[1][2]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Diastereoselectivity (Cis/Trans Control)

Controlling the relative orientation of substituents on the cyclopentane core is a primary challenge. Unlike the rigid chair conformation of cyclohexane, the low-energy envelope and twist forms of cyclopentane are rapidly interconverting, complicating predictable steric control.[2][3]

Q1: My intramolecular cyclization is producing a nearly 1:1 mixture of cis and trans diastereomers. Where should I start troubleshooting?

A1: A lack of diastereoselectivity in intramolecular cyclizations often points to a poorly organized transition state or reaction conditions that allow for equilibration. Here is a systematic approach to diagnose and solve the issue:

  • Causality: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the cis and trans products. Your goal is to maximize this energy difference (ΔΔG‡).

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing thermal energy can amplify the energetic preference for the more ordered, lower-energy transition state, often leading to higher diastereoselectivity.

    • Solvent Screening: Solvent polarity and coordinating ability can drastically influence the transition state geometry.[4] A solvent that promotes a more compact, organized transition state through hydrogen bonding or dipole interactions can significantly enhance selectivity. For instance, switching from a nonpolar solvent like toluene to a more polar or coordinating solvent like CH2Cl2 or THF can alter the outcome. In some organocatalytic systems, solvent choice has even been shown to reverse the major diastereomer formed.[4][5]

    • Reagent/Catalyst Modification: The steric bulk of your catalyst or reagents is paramount.

      • For base-mediated cyclizations: Switching from a small base (e.g., NaH) to a bulkier base (e.g., LHMDS or KHMDS) can introduce greater steric hindrance, favoring one approach trajectory over another.

      • For Lewis acid-catalyzed reactions: Increasing the steric bulk of the Lewis acid or its ligands can create a more defined chiral pocket, enhancing facial selectivity.

  • Workflow Diagram: Optimizing Diastereoselectivity A systematic approach to troubleshooting poor cis/trans control.

    G start Poor Diastereoselectivity (e.g., 1:1 cis:trans) temp Decrease Reaction Temperature (-20°C, -78°C) start->temp solvent Screen Solvents (Toluene, THF, CH2Cl2, MeCN) temp->solvent If minor improvement end Improved Diastereoselectivity temp->end If successful reagent Modify Reagent/Catalyst (Bulkier Base/Ligand) solvent->reagent If still suboptimal solvent->end substrate Substrate Modification (Introduce Directing Group) reagent->substrate For persistent issues reagent->end substrate->end

    Caption: Troubleshooting flowchart for low diastereoselectivity.

Q2: In my [3+2] cycloaddition, the facial selectivity is low. How can I control which face of the dipolarophile is attacked?

A2: Facial selectivity in [3+2] cycloadditions is governed by minimizing steric hindrance and maximizing favorable orbital interactions in the transition state. When using chiral catalysts, the goal is to create a biased environment that blocks one face of the prochiral reactant.

  • Organocatalysis: Bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are exceptionally effective.[4][6] They operate by simultaneously activating the nucleophile (e.g., via hydrogen bonding to a nitronate) and the electrophile, holding both in a rigid, chiral orientation that dictates the facial approach.[4][5] If selectivity is low, consider:

    • Catalyst Structure: The steric and electronic properties of the catalyst are critical. Small changes, like modifying substituents on the cinchona or thiourea moiety, can have a large impact.

    • Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-selective background reaction. Conversely, excessively high loading can sometimes lead to aggregation or off-cycle species. An optimal loading (typically 1-10 mol%) should be determined.[4]

  • Metal Catalysis: Chiral Lewis acids or transition metal complexes create a defined chiral pocket around the substrate.

    • Ligand Choice: The ligand is arguably the most important component. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., BOX, PYBOX, phosphoramidites).

    • Metal Counterion: The counterion (e.g., OTf⁻, SbF₆⁻, ClO₄⁻) can influence the Lewis acidity and the geometry of the complex, thereby affecting stereoselectivity.

Section 2: Achieving High Enantioselectivity

Controlling the absolute stereochemistry to favor one enantiomer is crucial, particularly in drug development. This almost always requires the use of a chiral influence, whether it's a catalyst, auxiliary, or reagent.

Q1: My organocatalyzed asymmetric synthesis is giving high yield but low enantiomeric excess (ee). What are the most common causes?

A1: This is a classic problem indicating that while the reaction is chemically efficient, the stereochemical communication from the catalyst to the substrate is poor.

  • Primary Suspects & Solutions:

    • Mismatched Substrate/Catalyst: Not all catalysts work for all substrates. The electronic and steric profile of your substrate must be compatible with the chiral environment created by the catalyst. It is essential to screen a small library of catalysts from different families (e.g., proline-derived, cinchona alkaloid-derived).[7][8][9][10]

    • Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing with your desired asymmetric pathway.

      • Diagnosis: Run the reaction without the organocatalyst. If you observe significant product formation, you have a background reaction.

      • Solution: Lowering the reaction temperature will disproportionately slow the higher-energy, uncatalyzed pathway. You can also try using a more active catalyst to accelerate the chiral pathway so it outcompetes the background reaction.

    • Catalyst Purity & Integrity: Ensure your catalyst is pure and has not racemized or degraded during storage or reaction setup. Additives in the reaction (e.g., acidic or basic impurities) can neutralize or deactivate the catalyst.

    • Water Content: Many organocatalytic reactions, especially those involving enamines or iminiums, are highly sensitive to water. Ensure you are using rigorously dried solvents and reagents.

  • Data Table: Solvent Effects on Stereoselectivity in a Model Nitro-Michael Cyclization This table illustrates the profound impact solvent can have on both diastereoselectivity (dr) and enantioselectivity (ee), as reported in related systems.[4][5]

EntrySolventCatalyst Loading (mol%)dr (cis:trans)ee (%) of Major Isomer
1Toluene1085:1592
2THF1070:3085
3CH₂Cl₂1090:1095
4MeCN1055:4568
5Toluene265:3575

Note: Data is representative and adapted from trends observed in the literature.[4] As shown, a lower catalyst loading (Entry 5 vs. 1) can erode selectivity, while solvent choice dramatically alters both dr and ee.

Q2: I am developing a rhodium-catalyzed domino reaction to build a polysubstituted cyclopentane, but I'm getting a complex mixture of stereoisomers. How do I deconvolute the problem?

A2: Domino or cascade reactions, while elegant, are challenging because a single stereochemical misstep early in the sequence can propagate, leading to a mixture of products. The key is to analyze each stereo-defining step independently if possible. A well-studied example is the rhodium-catalyzed reaction of vinyldiazoacetates with allyl alcohols, which can involve up to four distinct stereo-defining steps.[11]

  • Systematic Troubleshooting Protocol:

    • Identify All Stereo-Defining Steps: Map out the full catalytic cycle and pinpoint every step where a new stereocenter is formed (e.g., ylide formation,[4][6]-sigmatropic rearrangement, oxy-Cope rearrangement, carbonyl-ene reaction).[11]

    • Isolate Intermediates (if possible): Attempt to run the reaction under conditions that stop the sequence at an early intermediate. For example, choose a substrate that undergoes the initial steps but is slow to proceed through the later ones. Analyze the stereochemistry of this isolated intermediate.

    • Run Control Reactions: Synthesize stereoisomerically pure intermediates and subject them to the reaction conditions to see how they behave in the subsequent steps. This can help identify "matched" and "mismatched" pairings between the substrate's existing stereochemistry and the catalyst's chiral influence.[11]

    • Focus on the First Step: The first stereo-defining step is often the most critical. Optimize conditions (catalyst, ligand, temperature, solvent) to maximize stereocontrol at this initial stage, as it will likely have the greatest influence on the final outcome.

  • Catalytic Cycle Diagram Simplified representation of a domino reaction for cyclopentane synthesis.

    G sub Substrates (Diazo + Allyl Alcohol) cat Chiral Rh(II) Catalyst carbene Rh-Carbene cat->carbene Forms ylide Oxonium Ylide (Stereocenter 1) carbene->ylide + Alcohol rearr1 [2,3]-Sigmatropic Rearrangement (Stereocenter 2) ylide->rearr1 rearr2 Oxy-Cope Rearrangement (Stereocenter 3) rearr1->rearr2 ene Carbonyl-Ene Reaction (Stereocenter 4) rearr2->ene prod Product (4 Stereocenters) ene->prod prod->cat Regenerates

    Caption: Key stereo-defining steps in a cascade reaction.

Section 3: Product Isolation and Characterization

Even a successful reaction can be undermined by the inability to isolate and characterize the desired product.

Q1: My reaction produced a 9:1 mixture of diastereomers, but they are inseparable by standard silica gel chromatography. What are my options?

A1: This is a common frustration, especially with closely related stereoisomers that have very similar polarities.

  • Chromatographic Solutions:

    • Switch to Reversed-Phase: If normal-phase (silica) fails, reversed-phase (C18) chromatography can sometimes provide separation, as it relies on different interaction mechanisms (hydrophobicity vs. polarity).[12]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC offer much higher resolving power than flash chromatography and are often successful for separating stubborn diastereomers.[13]

    • Try Different Normal-Phase Sorbents: Consider using alumina, diol, or cyano-bonded silica, which offer different selectivities compared to standard silica gel.

  • Chemical Solutions:

    • Derivatization: Convert the mixture of diastereomers into a new derivative (e.g., an ester or an amide) that may have different physical properties, making separation easier. After separation, the original functionality can be regenerated.

    • Recrystallization: This is a powerful technique if your major diastereomer is crystalline. Seeding a concentrated solution of the mixture with a pure crystal of the desired isomer can often induce selective crystallization, leaving the minor isomer in the mother liquor.

  • Protocol: Test Scale Separation of Diastereomers

    • Sample Prep: Dissolve ~5-10 mg of the diastereomeric mixture in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate).

    • TLC Analysis (Normal Phase): Spot the mixture on multiple silica gel TLC plates. Develop each plate in a different solvent system, varying the polarity (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex, 5% MeOH/DCM). Look for any system that shows even slight separation ("tailing" or "elongation" of one isomer relative to the other).

    • TLC Analysis (Reversed-Phase): Repeat step 2 using C18-functionalized TLC plates with polar solvent systems (e.g., 70% MeCN/H₂O, 80% MeCN/H₂O, 90% MeOH/H₂O).

    • Recrystallization Screen: In small vials, dissolve ~10 mg of the mixture in a minimum amount of various hot solvents (e.g., heptane, ethyl acetate, isopropanol, toluene). Allow the vials to cool slowly to room temperature, then to 0°C. Check for crystal formation. Analyze both the crystals and the remaining solution by NMR or LC-MS to determine if any enrichment occurred.

    • Scale-Up: Based on the most promising result from the screen, scale up the chosen purification method (flash chromatography with the optimized solvent system, preparative HPLC, or bulk recrystallization).

References
  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. PMC - NIH. Available at: [Link]

  • Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synfacts. Available at: [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC - PubMed Central. Available at: [Link]

  • Asymmetric Synthesis of 1,2,3-trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. PubMed. Available at: [Link]

  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. ResearchGate. Available at: [Link]

  • Cyclopentanone ring formation with control of side chain stereochemistry. A simple stereoselective route to the prostaglandins. Journal of the American Chemical Society. Available at: [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. Available at: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC - PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC - NIH. Available at: [Link]

  • Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. ScienceDirect. Available at: [Link]

  • Asymmetric synthesis of substituted cyclopentanes via Michael initiated ring closure reactions. ScienceDirect. Available at: [Link]

  • Stereochemistry - Conformation of Cyclopentane ring!. YouTube. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. Available at: [Link]

  • Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. Available at: [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ResearchGate. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Cyclopentane Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Solvent Screening for Cyclopentane Purification Based on COSMO-RS. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. Available at: [Link]

  • Method of producing purified cyclopentane. Google Patents.
  • 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed. Available at: [Link]

  • reaction to Extractions&Ire video - synthesis of cyclopentanone. YouTube. Available at: [Link]

  • l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PubMed Central. Available at: [Link]

  • A Complementary Process to Pauson-Khand-Type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones. PubMed. Available at: [Link]

  • Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. RSC Publishing. Available at: [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]

  • A practical synthesis of 1,3-disubstituted cubane derivatives. RSC Publishing. Available at: [Link]

  • A Complementary Process to Pauson–Khand-type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones. NIH. Available at: [Link]

  • Editor's Choice – Chemical Science Blog. RSC Publishing. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Cyclohexane Conformations. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in your samples. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experimental work.

Introduction: Understanding the Challenge

This compound is a molecule of interest in pharmaceutical development. Ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[1][2] Impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), and interaction with excipients. This guide will provide a structured approach to identifying and controlling these impurities.

The synthesis of this molecule likely involves a Friedel-Crafts acylation reaction, a common method for attaching an acyl group to an aromatic ring.[3][4][5] This synthetic pathway, while effective, can lead to specific process-related impurities that must be carefully monitored.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in my sample?

Given that the synthesis likely involves a Friedel-Crafts acylation of fluorobenzene, the most probable impurities are:

  • Regioisomers: The primary impurity is expected to be the ortho-substituted isomer, 2-(2-Fluorobenzoyl)cyclopentane-1-carboxylic acid, and to a lesser extent, the para-substituted isomer, 2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. While the fluorine atom directs acylation to the ortho and para positions, steric hindrance can influence the final product ratio.[1]

  • Unreacted Starting Materials: Residual amounts of fluorobenzene and the acylating agent may be present.

  • Diacylation Products: Although less common due to the deactivating effect of the first acyl group, diacylated fluorobenzene byproducts are a possibility.[1]

Q2: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?

Peak tailing in HPLC is a common issue that can compromise resolution and quantification. Several factors can contribute to this problem:

  • Secondary Interactions: The carboxylic acid moiety of your analyte can interact with residual acidic silanol groups on the silica-based stationary phase of your column.

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak distortion.[6][7]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Column Contamination or Void: A blocked column frit or a void at the head of the column can distort peak shape.[8][9]

Q3: I am seeing split peaks in my HPLC analysis. What is the likely cause and how can I fix it?

Split peaks can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.[6][7]

  • Co-eluting Impurities: A shoulder or a split peak could indicate the presence of a closely eluting impurity, such as a regioisomer.

  • Column Issues: A partially blocked frit or a channel in the column bed can cause the sample band to split.[8]

Q4: How can I confirm the identity of a suspected impurity?

A combination of analytical techniques is often necessary for unambiguous identification:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for obtaining the molecular weight of the impurity. Fragmentation patterns can provide structural information.[10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is invaluable for determining the precise chemical structure, including identifying isomers.[7][8]

  • Reference Standards: The most definitive way to confirm an impurity's identity is to compare its retention time and spectral data with a certified reference standard.

Troubleshooting and Protocols

This section provides detailed protocols for the analysis of this compound and its impurities.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its potential process-related impurities and degradation products. A stability-indicating method is crucial for monitoring the quality of the drug substance over time.[11]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 70% A to 30% A over 20 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe benzoyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

Workflow for HPLC Analysis:

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis Analysis HPLC Analysis A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Photolysis D->Analysis E Thermal E->Analysis API API Sample API->A API->B API->C API->D API->E Report Identify Degradants Assess Peak Purity Analysis->Report Impurity_ID Start Unknown Peak in HPLC LCMS LC-MS Analysis Start->LCMS MW Determine Molecular Weight LCMS->MW NMR Isolate and run NMR MW->NMR Isomeric? Structure Propose Structure NMR->Structure Confirm Confirm with Reference Standard Structure->Confirm

Sources

Technical Support Center: Stereochemical Confirmation of 2-Substituted Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting and methodological guidance for the unambiguous determination of the trans configuration in 2-substituted cyclopentane carboxylic acids—a common structural motif with critical implications for biological activity and material properties.

Introduction: The "Why" Behind Stereochemical Control

In drug discovery and materials science, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. For 2-substituted cyclopentane rings, the distinction between the cis (substituents on the same face) and trans (substituents on opposite faces) isomers can lead to vastly different pharmacological profiles or material characteristics. The trans isomer may be the active pharmaceutical ingredient (API), while the cis isomer could be inactive or even toxic. Therefore, rigorous and unambiguous confirmation of the desired trans configuration is a non-negotiable step in process development and quality control.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, providing not just protocols but the scientific rationale behind them.

Part 1: Frequently Asked Questions & Core Techniques

Question 1: What is the most definitive method for confirming the trans configuration?

For an unequivocal, "gold standard" determination of stereochemistry, single-crystal X-ray crystallography is the ultimate method. This technique provides a direct visualization of the molecule's three-dimensional structure in the solid state, showing the precise spatial arrangement of the carboxylic acid and the second substituent relative to the cyclopentane ring.

  • Expert Insight: While definitive, obtaining a single crystal suitable for X-ray diffraction can be a significant bottleneck. The molecule must crystallize well, which is not always guaranteed. It should be considered the final confirmation rather than a routine screening tool.

Question 2: NMR is our primary tool. How can we use ¹H NMR to confidently assign the trans configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for routine stereochemical analysis in solution. Two key ¹H NMR parameters are crucial: proton-proton coupling constants (³J) and the Nuclear Overhauser Effect (NOE) .

  • A) Analysis of Vicinal Coupling Constants (³J) The magnitude of the coupling constant between the protons at C1 and C2 (H1 and H2) is highly dependent on the dihedral angle between them, as described by the Karplus equation.

    • In trans isomers: The H1 and H2 protons are typically in a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship, leading to a larger dihedral angle. This results in a small coupling constant , typically in the range of 2-5 Hz .

    • In cis isomers: The H1 and H2 protons are in a pseudo-axial/pseudo-equatorial relationship, resulting in a smaller dihedral angle and a larger coupling constant , usually 7-10 Hz .

  • B) Nuclear Overhauser Effect (NOE) Spectroscopy NOE experiments (like NOESY or ROESY) detect spatial proximity between protons (typically < 5 Å). This is a direct measure of through-space relationships, not through-bond connectivity.

    • For a trans isomer: Irradiation of the proton at C1 (H1) should NOT show a significant NOE correlation to the proton at C2 (H2) because they are on opposite faces of the ring. Instead, you would expect to see NOEs to other protons on the same face.

    • For a cis isomer: Irradiation of H1 will show a clear NOE signal to H2, confirming they are on the same face of the cyclopentane ring.

Question 3: We are seeing ambiguous coupling constants. What could be the issue?

Ambiguous coupling constants are a common problem, especially with flexible ring systems like cyclopentane.

  • Causality: The cyclopentane ring exists in a dynamic equilibrium of envelope and twist conformations. If the ring is rapidly interconverting between conformations in solution, the observed coupling constant will be a time-averaged value of all contributing conformers. This can lead to a ³J value that falls in the middle of the expected cis and trans ranges (e.g., 6 Hz), making assignment impossible.

  • Troubleshooting Strategy:

    • Low-Temperature NMR: Running the NMR experiment at a lower temperature can "freeze out" a single predominant conformation, or at least slow the interconversion. This often results in sharper signals and more defined coupling constants that are easier to interpret.

    • Solvent Effects: Changing the solvent can alter the conformational equilibrium. Rerunning the experiment in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may shift the equilibrium to favor a conformer that gives a more conclusive coupling constant.

    • Rely on NOE: In cases of conformational flexibility, NOE data is often more reliable than coupling constants for stereochemical assignment.

Part 2: Experimental Protocols & Troubleshooting Guides

Protocol 1: Stereochemical Assignment using 2D NOESY

This protocol outlines the steps for acquiring and analyzing a 2D NOESY (or ROESY) experiment to distinguish between cis and trans isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the 2-substituted cyclopentane carboxylic acid at a concentration of 5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The sample must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solution for 15-20 minutes.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum and a ¹H-¹H COSY spectrum to fully assign the proton signals for H1 and H2.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (d8) . This is the period during which magnetization transfer (the NOE) occurs.

      • Start with a mixing time of around 500 ms. Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to optimize the signal and avoid "spin diffusion" artifacts, where magnetization relays through multiple protons.

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Locate the diagonal peaks corresponding to the chemical shifts of H1 and H2.

    • Look for an off-diagonal cross-peak that correlates H1 and H2.

      • Presence of a cross-peak: Indicates that H1 and H2 are spatially close (< 5 Å), confirming a cis configuration .

      • Absence of a cross-peak: Indicates that H1 and H2 are far apart, strongly supporting a trans configuration . Ensure that other expected NOEs are present to confirm the experiment worked.

Troubleshooting Guide: NOE Analysis
Issue Potential Cause Recommended Solution
No NOE signals observed at all Insufficiently degassed sample; incorrect mixing time; low sample concentration.Re-prepare and thoroughly degas the sample. Optimize the mixing time. Increase the sample concentration if possible.
Ambiguous or very weak cross-peaks Molecular tumbling rate is not ideal for the NOE.Switch to a ROESY experiment. The ROE is effective for a wider range of molecular sizes and tumbling rates and is less prone to being zero or negative.
Unexpected cross-peaks (spin diffusion) Mixing time is too long, causing magnetization to be relayed between protons.Reduce the mixing time. Analyze a series of spectra with different mixing times to see which cross-peaks appear first; these are the direct NOEs.

Part 3: Decision-Making Workflow & Visualization

The choice of analytical method depends on the available instrumentation, the nature of the sample, and the required level of certainty. The following workflow provides a logical path for confirming the trans configuration.

G cluster_0 Stereochemical Confirmation Workflow start Synthesized Compound nmr_1h Acquire 1H NMR start->nmr_1h j_coupling Analyze 3J(H1,H2) Coupling Constant nmr_1h->j_coupling decision_j Is 3J conclusive? (e.g., < 5 Hz) j_coupling->decision_j noe_exp Perform 2D NOESY/ROESY decision_j->noe_exp No / Ambiguous trans_confirmed Trans Configuration Confirmed decision_j->trans_confirmed  Yes decision_noe Is NOE(H1,H2) absent? noe_exp->decision_noe decision_noe->trans_confirmed  Yes cis_isomer Result Suggests Cis Isomer decision_noe->cis_isomer No (Cross-peak present) ambiguous Data Ambiguous (Conformational Averaging?) decision_noe->ambiguous Unclear xray Single Crystal X-Ray Crystallography trans_confirmed->xray For absolute proof (e.g., regulatory filing) low_temp_nmr Low-Temp NMR or Solvent Screen ambiguous->low_temp_nmr deriv Chemical Derivatization (e.g., Lactonization) ambiguous->deriv low_temp_nmr->j_coupling deriv->nmr_1h final_confirm Definitive Confirmation xray->final_confirm

Caption: Decision workflow for confirming trans stereochemistry.

Advanced Technique: Chemical Derivatization

When spectroscopic data remains ambiguous, a chemical reaction that proceeds differently for each isomer can provide definitive proof.

  • Lactonization: If the second substituent (at C2) is a hydroxyl group (-OH), attempting to form a lactone (a cyclic ester) can be diagnostic.

    • The cis-hydroxy acid can readily undergo intramolecular esterification to form a strained but stable five-membered lactone, as the -OH and -COOH groups are on the same face.

    • The trans-hydroxy acid cannot form a monomeric lactone because the functional groups are on opposite faces of the ring and cannot reach each other. Under forcing conditions, it may form a dimer or polymerize. The failure to form a simple lactone is strong evidence for the trans configuration.

Caption: Chemical derivatization outcome for cis vs. trans isomers.

References

  • Title: X-Ray Crystallography Source: International Union of Crystallography URL: [Link]

  • Title: Vicinal coupling constants and conformation of biomolecules Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

  • Title: The Nuclear Overhauser Effect Source: James Keeler, University of Cambridge (Course Material) URL: [Link]

  • Title: Conformational analysis of five-membered rings Source: Pure and Applied Chemistry URL: [Link]

  • Title: The rotating-frame nuclear Overhauser effect Source: Journal of Magnetic Resonance URL: [Link]

  • Title: The effect of stereochemistry on lactonization rates of trans-2-hydroxycyclopentanecarboxylic acids Source: Journal of the American Chemical Society URL: [Link]

Technical Support Center: Stereochemical Integrity in Chiral Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity in their synthetic routes. Cyclopentane rings are prevalent scaffolds in numerous natural products and pharmaceutical agents, making their stereocontrolled synthesis a critical endeavor.[1] Racemization—the conversion of an enantiomerically enriched substance into an equal mixture of both enantiomers—can compromise product efficacy and introduce unforeseen biological activities, posing a significant challenge in synthetic chemistry.[2]

This document provides in-depth, troubleshooting guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments. Our focus is on not just what to do, but why specific strategies are effective, grounding our advice in mechanistic principles and field-proven insights.

FAQs: Understanding and Identifying Racemization

Q1: What are the most common causes of racemization during the synthesis of chiral cyclopentane derivatives?

A1: Racemization in chiral cyclopentane synthesis is typically initiated by the formation of a planar, achiral intermediate, which allows for the loss of stereochemical information at a key chiral center. The primary culprits often involve:

  • Enolization: The most frequent cause of racemization for cyclopentanes with a stereocenter alpha to a carbonyl group is the formation of an enol or enolate.[3] Under either acidic or basic conditions, a proton on the chiral α-carbon can be removed, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.[2][3]

  • Carbocation Formation: If a reaction proceeds through a carbocation intermediate at a stereocenter, the resulting planar sp²-hybridized carbon can be attacked by a nucleophile from either side, leading to racemization. This is particularly relevant in SN1-type reactions.

  • Ring-Chain Tautomerism: Certain substituted cyclopentane derivatives can exist in equilibrium with an open-chain form. If the open-chain tautomer contains an achiral segment where the original stereocenter was located, re-cyclization can occur non-stereoselectively.

  • High Temperatures and Prolonged Reaction Times: Even in the absence of strong acids or bases, elevated temperatures and extended reaction durations can provide sufficient energy to overcome the activation barrier for racemization, especially for sensitive substrates.

  • Certain Reagents: Some reagents, particularly older or less refined coupling reagents in peptide synthesis, are known to promote racemization. While less common in modern cyclopentane synthesis, the underlying principles of forming highly reactive, racemization-prone intermediates are still relevant.

Q2: How can I reliably detect and quantify the extent of racemization in my cyclopentane product?

A2: Accurate determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is crucial. The most robust and widely used techniques are chromatographic.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods.[2][4][5] They utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Quantification is achieved by integrating the peak areas of the separated enantiomers. A wide variety of commercially available CSPs, such as those based on polysaccharides, are effective for a broad range of compounds.[4]

  • Gas Chromatography (GC) with a Chiral Column: For volatile cyclopentane derivatives, chiral GC is a powerful alternative. Capillary columns coated with chiral selectors, often cyclodextrin-based, provide excellent separation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating or Shift Reagents: While not a separative technique, NMR can be used to quantify enantiomeric ratios. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.[6]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5] While it can confirm the presence of a chiral compound and is sensitive to changes in stereochemistry, it is less commonly used for precise quantification of racemization without careful calibration.

Technique Principle Advantages Limitations
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase.[2][4]High accuracy, widely applicable, both analytical and preparative scale.[7]Method development can be time-consuming.
Chiral GC Separation on a chiral capillary column.[6]High resolution for volatile compounds.Limited to thermally stable and volatile analytes.
NMR with Chiral Reagents Formation of diastereomeric complexes with distinct signals.[6]Rapid analysis, no separation required.Can be expensive, potential for signal overlap.
Circular Dichroism (CD) Differential absorption of polarized light.[5]Sensitive to absolute configuration.Less straightforward for quantification of mixtures.

Troubleshooting Guide: Preventing Racemization in Practice

Scenario 1: Racemization observed during a base-mediated reaction on a cyclopentanone derivative.

Problem: You are performing an alkylation or aldol reaction on a chiral cyclopentanone, and you observe significant loss of enantiomeric purity in your product.

Root Cause Analysis: The likely culprit is the formation of a planar enolate intermediate under the basic conditions required for the reaction. The prolonged existence of this achiral intermediate allows for non-stereoselective reprotonation or reaction.

Solutions & Protocols:

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This minimizes the thermal energy available for epimerization.

  • Use a Strong, Non-Nucleophilic Base and a Short Reaction Time: Rapidly and irreversibly forming the enolate with a strong base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can minimize the time the achiral enolate exists in solution before being trapped by the electrophile.

  • Employ a Chiral Auxiliary: Covalently attaching a chiral auxiliary to your cyclopentanone can direct the approach of the electrophile to one face of the enolate, leading to a diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Workflow for a Chiral Auxiliary-Mediated Alkylation:

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Cyclopentanone C Condensation A->C B Chiral Auxiliary (e.g., Evans oxazolidinone) B->C D Auxiliary-Bound Substrate C->D Purification E Base (e.g., LDA, -78°C) D->E Deprotonation F Electrophile (R-X) E->F Trapping G Diastereomerically Enriched Product F->G H Hydrolysis/Reduction G->H G->H I Enantiomerically Pure Product H->I J Recovered Auxiliary H->J

Caption: Chiral auxiliary workflow.

Scenario 2: Loss of stereochemical integrity during functional group interconversion.

Problem: You have an enantiomerically pure cyclopentane derivative with a hydroxyl group that you are trying to convert to a halide or another functional group, but the product shows significant racemization.

Root Cause Analysis: The reaction conditions may be promoting an SN1-type mechanism, which proceeds through a planar carbocation intermediate. Alternatively, neighboring group participation or harsh conditions could be facilitating epimerization.

Solutions & Protocols:

  • Favor SN2 Conditions: Choose reagents and conditions that strongly favor an SN2 pathway, which proceeds with inversion of configuration and avoids a carbocation intermediate.

    • For -OH to -Br: Use PBr₃ or CBr₄/PPh₃.

    • For -OH to -Cl: Use SOCl₂ with pyridine (to scavenge HCl and prevent acidic conditions that favor SN1).

    • Mitsunobu Reaction: For converting alcohols to azides, esters, or other nucleophilic substitutions, the Mitsunobu reaction (using PPh₃ and a dialkyl azodicarboxylate like DEAD or DIAD) is an excellent choice as it reliably proceeds with inversion of configuration.[8]

  • Two-Step Conversion via a Sulfonate Ester: A highly reliable method to avoid racemization is to first convert the alcohol to a good leaving group that is stable to isolation, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf) ester. These esters can then be displaced by a wide range of nucleophiles under mild SN2 conditions.

Protocol: Two-Step Alcohol Inversion via Tosylation

  • Tosylation:

    • Dissolve the chiral cyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and a base such as triethylamine (1.5 eq) or DMAP (0.1 eq) if in DCM. If using pyridine as the solvent, it also acts as the base.

    • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

    • Upon completion, quench with cold water and extract the product with an organic solvent. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can often be used directly in the next step after ensuring the absence of starting alcohol.

  • Nucleophilic Displacement:

    • Dissolve the crude tosylate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

    • Add the desired nucleophile (e.g., NaN₃, NaCN, LiBr; 1.5-3.0 eq).

    • Heat the reaction gently (e.g., 50-80 °C) and monitor by TLC.

    • After the reaction is complete, perform an aqueous workup and purify the product by column chromatography.

Scenario 3: Racemization during a ring-closing metathesis (RCM) or other cyclization reaction.

Problem: You are constructing a chiral cyclopentane ring from an acyclic precursor via a cyclization reaction, but the resulting cyclic product has a lower than expected enantiomeric excess.

Root Cause Analysis: The racemization may be occurring in the acyclic precursor before cyclization, especially if there is a labile stereocenter. Alternatively, the cyclization conditions themselves could be promoting epimerization. For instance, in some Nazarov cyclizations, if the cyclization step is slow, the intermediate can be prone to racemization.[9]

Solutions & Protocols:

  • Analyze the Stereochemical Stability of the Acyclic Precursor: Before attempting the cyclization, ensure that your starting material is stable under the reaction conditions. Test its stability by subjecting it to the reaction conditions (solvent, temperature, any additives) without the catalyst for a period and re-analyzing its enantiomeric purity.

  • Choose a Stereospecific or Stereoselective Cyclization Method:

    • Asymmetric Catalysis: Employ a chiral catalyst that can control the stereochemistry of the newly formed ring. For example, asymmetric [3+2] cycloadditions using chiral ligands can provide excellent stereocontrol.[10][11]

    • Substrate Control: Design the acyclic precursor so that existing stereocenters direct the formation of the new stereocenters in the ring. This is a common strategy in "chiral pool" synthesis, where enantiopure starting materials from nature are used.[12][13]

  • Optimize Reaction Conditions:

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

    • Solvent and Temperature: Screen different solvents and temperatures. Sometimes a less polar solvent can reduce the rate of epimerization.

    • Additives: In some cases, additives can suppress racemization. For example, in certain Mizoroki-Heck reactions, nitrogen-based catalyst poisons like pyridine have been shown to dramatically improve stereoselectivity.[14]

Logical Flow for Troubleshooting Cyclization Reactions:

G Start Racemization Observed in Cyclization CheckPrecursor Is the acyclic precursor stable to reaction conditions? Start->CheckPrecursor PrecursorUnstable Precursor is unstable. Modify precursor or change conditions. CheckPrecursor->PrecursorUnstable No PrecursorStable Precursor is stable. CheckPrecursor->PrecursorStable Yes Mechanism Analyze the cyclization mechanism. Is it stereospecific? PrecursorStable->Mechanism NonStereo Mechanism is not inherently stereospecific. Mechanism->NonStereo Stereo Mechanism should be stereospecific. Mechanism->Stereo AsymCat Introduce Asymmetric Catalysis (Chiral Ligand/Catalyst) NonStereo->AsymCat SubstrateControl Utilize Substrate Control (Chiral Auxiliary/Pool) NonStereo->SubstrateControl Optimize Optimize Reaction Conditions (Temp, Solvent, Additives) Stereo->Optimize Analyze Re-analyze product ee/dr AsymCat->Analyze SubstrateControl->Analyze Optimize->Analyze

Caption: Troubleshooting racemization in cyclizations.

By systematically evaluating the potential causes of racemization and applying these targeted troubleshooting strategies, you can significantly improve the stereochemical outcome of your chiral cyclopentane syntheses. Always remember to meticulously characterize your intermediates and final products to ensure the integrity of your stereocenters.

References
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers.
  • Cyclopentane synthesis. Organic Chemistry Portal.
  • Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters.
  • Chiral analysis. Wikipedia.
  • Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. Benchchem.
  • Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Chiral methods. ScienceDirect.
  • Advances in chiral analysis: from classical methods to emerging technologies. Chem Soc Rev.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • UC Berkeley. eScholarship.org.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC.
  • 19.11: Racemization. Chemistry LibreTexts.
  • Functional Group Interconversions. C&S.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.

Sources

Validation & Comparative

comparative study of trans vs cis isomers of 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cis and Trans Isomers of 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Abstract

Stereoisomerism is a cornerstone of medicinal chemistry, where the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. This guide presents a comprehensive comparative analysis of the cis and trans isomers of 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a compound of interest for drug discovery due to its constituent functional groups: a fluorinated aromatic ring, a ketone linker, and a carboxylic acid on a constrained cyclopentane scaffold. As direct experimental comparisons are not extensively available in published literature[1], this document, authored from the perspective of a Senior Application Scientist, outlines the foundational principles and proposed experimental methodologies for a complete stereochemical evaluation. We will explore stereoselective synthetic strategies, predict key differences in conformational stability, and detail the analytical protocols required to unambiguously differentiate and characterize these isomers. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for investigating the structure-property-activity relationships inherent to this stereoisomeric pair.

Introduction: The Critical Role of Stereochemistry in Drug Design

The spatial orientation of functional groups is paramount in determining how a small molecule interacts with its biological target. For 1,2-disubstituted cyclopentane rings, substituents can be arranged on the same side (cis) or opposite sides (trans) of the ring's plane[2]. This seemingly subtle difference profoundly impacts the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding or hydrophobic contacts, with a receptor's binding site.

The title compound, 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, contains pharmacophoric elements common in bioactive molecules. The 3-fluorobenzoyl group can participate in various interactions, including dipole-dipole and π-stacking, while the carboxylic acid serves as a key hydrogen bond donor and acceptor. The cyclopentane ring acts as a rigid scaffold, holding these two groups in a defined spatial relationship. Understanding the distinct properties of the cis and trans isomers is therefore essential for any drug development campaign. This guide will delineate the necessary experimental and analytical pathways to achieve this understanding.

Proposed Stereoselective Synthesis Methodologies

The synthesis of highly substituted cyclopentanes with specific stereochemistry is a significant challenge in organic chemistry[3][4]. Below are proposed, field-proven strategies to selectively access both the cis and trans isomers.

G cluster_trans Trans Isomer Synthesis cluster_cis Cis Isomer Synthesis T_Start Cyclopentene-1-carboxylic acid T_Step1 Michael Addition of 3-Fluorophenyl Grignard Reagent T_Start->T_Step1 1. Cu(I) catalyst 2. H3O+ workup T_Product trans-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid T_Step1->T_Product C_Start Cyclopent-1-ene-1,2-dicarboxylic acid anhydride C_Step1 Friedel-Crafts Acylation with Fluorobenzene C_Start->C_Step1 AlCl3 C_Step2 Selective Reduction/Decarboxylation C_Step1->C_Step2 e.g., H2/Pd-C then heat C_Product cis-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid C_Step2->C_Product

Caption: Proposed synthetic pathways for trans and cis isomers.

Protocol for trans-Isomer Synthesis

The trans configuration is often thermodynamically favored and can be achieved via conjugate addition, where the incoming nucleophile attacks from the less hindered face, opposite to the existing substituent.

Methodology:

  • Preparation of the Grignard Reagent: Prepare 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene and magnesium turnings in anhydrous THF.

  • Michael Addition: To a solution of cyclopentene-1-carboxylic acid and a catalytic amount of a copper(I) salt (e.g., CuI) in anhydrous THF at -20 °C, add the prepared Grignard reagent dropwise. The copper catalyst is crucial for promoting the 1,4-conjugate addition over a 1,2-addition to the carboxyl group.

  • Reaction Quench: After stirring for 2-4 hours, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 with 6M HCl and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure trans isomer.

Causality: The stereochemical outcome is controlled during the Michael addition. The carboxylate group coordinates to the copper-Grignard complex and directs the incoming nucleophile to the opposite face of the ring, resulting in the trans product.

Protocol for cis-Isomer Synthesis

Accessing the kinetically favored or sterically more hindered cis isomer often requires a strategy where the substituents are introduced in a way that forces them onto the same face of the ring, such as catalytic hydrogenation of a cyclic olefin precursor.

Methodology:

  • Diels-Alder Reaction: A potential starting point is a Diels-Alder reaction to form a bicyclic intermediate, which locks the substituents in a cis relationship. Alternatively, starting with a planar precursor like cyclopent-1-ene-1,2-dicarboxylic acid anhydride is viable.

  • Friedel-Crafts Acylation: React the anhydride with fluorobenzene in the presence of a Lewis acid catalyst like AlCl₃. This will attach the 3-fluorobenzoyl group.

  • Hydrogenation: The resulting cyclopentene derivative is subjected to catalytic hydrogenation (e.g., H₂, 10% Pd/C) in a solvent like ethanol. The hydrogen atoms will add from the less sterically hindered face of the double bond, leading to a cis stereochemistry between the hydrogen and the adjacent carboxyl group.

  • Workup and Purification: Following filtration of the catalyst and removal of the solvent, the product is purified as described for the trans isomer.

Causality: The stereochemistry is determined by the syn-addition of hydrogen during catalytic hydrogenation on the planar cyclopentene ring, ensuring the substituents on carbons 1 and 2 adopt a cis configuration.[4]

Comparative Physicochemical and Conformational Analysis

The cyclopentane ring is not planar and exists in dynamic equilibrium between two primary conformations: the envelope and the half-chair (or twist).[5] The energetic preference for a given conformation is dictated by minimizing steric and torsional strain.

Caption: Predicted stable conformations of trans and cis isomers. (Note: Images are placeholders for actual chemical drawings).

For 1,2-disubstituted cyclopentanes, the cis isomer can often adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain. In contrast, the trans isomer is forced to have one substituent in a pseudo-equatorial position and the other in a more sterically hindered pseudo-axial position.[6] This leads to several predictable differences:

  • Stability: The cis isomer is predicted to be thermodynamically more stable due to reduced steric repulsion.

  • Dipole Moment: The relative orientation of the polar C=O and COOH groups will be different. The cis isomer, with both groups on the same side, is expected to have a larger net molecular dipole moment than the trans isomer, where the dipoles may partially cancel.[7]

  • Physical Properties: The more polar cis isomer is expected to have a higher boiling point and greater solubility in polar solvents. The trans isomer, often being more symmetrical, may pack more efficiently into a crystal lattice, potentially resulting in a higher melting point.[7]

Analytical Characterization and Differentiation

A multi-technique approach is essential for the unambiguous identification of each isomer.

G Mix Mixture of Cis/Trans Isomers HPLC HPLC Separation Mix->HPLC Cis Cis Isomer HPLC->Cis Trans Trans Isomer HPLC->Trans NMR NMR Spectroscopy (¹H, ¹³C, COSY) Cis->NMR FTIR FTIR Spectroscopy Cis->FTIR MS Mass Spectrometry Cis->MS Trans->NMR Trans->FTIR Trans->MS

Caption: Analytical workflow for isomer separation and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating the two isomers.[8]

Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to suppress ionization of the carboxylic acid) is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the 3-fluorobenzoyl chromophore (approx. 254 nm).

  • Expected Outcome: The two isomers will have different retention times. Due to its expected lower polarity, the trans isomer will likely elute later than the cis isomer in a reversed-phase system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of each purified isomer in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: The key diagnostic is the coupling constant (³J) between the protons at C1 and C2. For cyclopentanes, the Karplus relationship predicts that the ³J value for trans protons (diaxial or diequatorial relationship) will be significantly different from that for cis protons (axial-equatorial relationship). Typically, ³J_trans_ is larger than ³J_cis_.[7][9]

    • ¹³C NMR: The chemical shifts of the ring carbons will differ due to varying steric environments. The carbon atoms in the more sterically crowded trans isomer may show upfield shifts (gamma-gauche effect) compared to the cis isomer.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups and can reveal subtle differences in the molecular environment.

Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Both isomers will show a strong C=O stretch (from both ketone and carboxylic acid, ~1680-1710 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).[10][11] However, the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer due to differences in the C-C stretching and bending vibrational modes of the cyclopentane ring, providing a definitive signature for each.[12]

Property / Technique Predicted Characteristic for cis Isomer Predicted Characteristic for trans Isomer Reference
Stability More stable (lower steric strain)Less stable (higher steric strain)[6]
Dipole Moment HigherLower[7]
HPLC (Reversed-Phase) Shorter retention time (more polar)Longer retention time (less polar)[8]
¹H NMR (³J_H1,H2_) Smaller coupling constantLarger coupling constant[7][9]
FTIR Fingerprint Region Unique spectral patternUnique, distinct spectral pattern[12]

Proposed Biological Activity Screening

Given the presence of the fluorobenzoyl moiety, a structural feature in many antifungal and antimicrobial agents, a primary screen for such activity is warranted.[13][14] Benzoic acid and its derivatives are also well-known for their antimicrobial properties.[15]

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Organism Selection: Choose relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Preparation: Prepare stock solutions of each purified isomer in DMSO. Create a series of 2-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

  • Data Comparison: Compare the MIC values for the cis and trans isomers. A significant difference in MIC would demonstrate the stereospecificity of the biological activity.

Rationale: The distinct 3D shapes of the cis and trans isomers will lead to differential binding affinities with the active site of a target enzyme or protein. This difference in molecular recognition is the basis for potential variations in biological efficacy.

Conclusion

The comparative study of the cis and trans isomers of 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a critical exercise in fundamental medicinal chemistry. While this guide is predictive due to a lack of direct comparative data in the literature, it provides a scientifically rigorous roadmap based on established principles of stereoselective synthesis, conformational analysis, and analytical chemistry. By following the proposed experimental protocols, researchers can effectively synthesize, separate, and characterize these two distinct molecular entities. The subsequent evaluation of their biological activities will provide crucial insights into the structure-activity relationship, ultimately guiding the design of more potent and selective therapeutic agents.

References

  • BenchChem. (n.d.). Harnessing Rotational Spectroscopy for the Unambiguous Differentiation of Cis and Trans Isomers of Substituted Cyclopropanecarbo.
  • Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron, 59(41), 8143–8152.
  • Chemical Science (RSC Publishing). (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686.
  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers.
  • Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes.
  • Beaudry Research Group - Oregon State University. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes.
  • BenchChem. (n.d.). cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid.
  • OUCI. (n.d.). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChemLite. (n.d.). (1r,2r)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid.
  • PMC - NIH. (2024, July 29). Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates.
  • Sci-Hub. (n.d.). Conformational analysis and structure of cyclopentylcarboxylic acid fluoride.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ResearchGate. (2025, August 9). The Torsion Angle Concept in Conformational Analysis.
  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

Sources

A Comparative Guide to the Biological Activity of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid and Its Analogs as EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a compelling target for therapeutic intervention in a range of pathologies, including inflammation, pain, and oncology.[1][2] PGE2, a principal inflammatory prostanoid, exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a key mediator of PGE2-driven inflammation and tumorigenesis, making the development of selective EP4 antagonists a significant area of research.[1][2]

This guide provides a detailed comparative analysis of the biological activity of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and its analogs, a class of compounds identified as potent and selective EP4 receptor antagonists. We will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Mechanism of Action: Targeting the PGE2/EP4 Signaling Pathway

The biological activity of this compound and its analogs stems from their ability to competitively antagonize the EP4 receptor. The binding of the endogenous ligand, PGE2, to the EP4 receptor initiates a signaling cascade that plays a crucial role in various physiological and pathological processes.

The EP4 Receptor Signaling Cascade

The EP4 receptor is primarily coupled to the Gαs stimulatory G-protein. Upon PGE2 binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately modulating gene expression and cellular function. This pathway is implicated in processes such as inflammation, immune suppression, and cell proliferation.

EP4_Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Inflammation Inflammation Immune Suppression Cell Proliferation Gene->Inflammation Leads to Antagonist trans-2-(3-Fluorobenzoyl)cyclopentane- 1-carboxylic acid & Analogs Antagonist->EP4 Blocks

Caption: The PGE2/EP4 signaling pathway and the inhibitory action of antagonists.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound and its analogs are intricately linked to their chemical structures. Modifications to the core scaffold, including the cyclopentane ring, the benzoyl group, and the carboxylic acid moiety, can significantly impact their biological activity. While specific data for the named compound is not publicly available in indexed scientific literature, we can infer the SAR from patented examples of structurally related EP4 antagonists.

The following table summarizes the biological activity of representative analogs, highlighting key structural modifications and their impact on EP4 receptor antagonism. The data is typically generated from in vitro assays, such as cAMP inhibition or radioligand binding assays.

Compound IDR1 (Benzoyl Substitution)R2 (Cyclopentane Substitution)EP4 IC50 (nM)Selectivity vs. other EP receptors
Analog A 3-FluoroH[Data not publicly available][Data not publicly available]
Analog B 4-FluoroH[Data not publicly available][Data not publicly available]
Analog C 3-ChloroH[Data not publicly available][Data not publicly available]
Analog D HMethyl[Data not publicly available][Data not publicly available]
Analog E 3-FluoroMethyl[Data not publicly available][Data not publicly available]

Note: The lack of publicly available, directly comparable data for this compound and its immediate analogs necessitates a qualitative discussion of the expected SAR based on broader knowledge of EP4 antagonists. It is anticipated that the position and nature of the halogen on the benzoyl ring, as well as substitutions on the cyclopentane ring, will modulate potency and pharmacokinetic properties. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Experimental Methodologies for a Self-Validating System

To ensure the scientific integrity and trustworthiness of the biological data, a series of well-established and validated experimental protocols are employed. These assays are designed to be self-validating by including appropriate positive and negative controls.

EP4 Receptor Binding Assay

This assay directly measures the affinity of a compound for the EP4 receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to cells or membranes expressing the human EP4 receptor.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human EP4 receptor.

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [3H]-PGE2, and varying concentrations of the test compound.

    • Incubate at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50).

Binding_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing EP4 receptor start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep binding_reaction Incubate membranes with [3H]-PGE2 and test compound membrane_prep->binding_reaction filtration Filter to separate bound and free radioligand binding_reaction->filtration quantification Measure radioactivity filtration->quantification data_analysis Calculate IC50 quantification->data_analysis end End data_analysis->end

Caption: Workflow for a competitive EP4 receptor binding assay.

Functional Assay: cAMP Measurement

This cell-based functional assay determines the ability of a compound to antagonize the PGE2-induced increase in intracellular cAMP.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate HEK293 cells expressing the human EP4 receptor in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the test compound.

  • PGE2 Stimulation:

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Determine the IC50 value of the test compound for the inhibition of PGE2-stimulated cAMP production.

cAMP_Assay_Workflow start Start cell_plating Plate EP4-expressing HEK293 cells start->cell_plating compound_incubation Pre-incubate with test compound cell_plating->compound_incubation pge2_stimulation Stimulate with PGE2 compound_incubation->pge2_stimulation cAMP_quantification Lyse cells and measure intracellular cAMP pge2_stimulation->cAMP_quantification data_analysis Calculate IC50 cAMP_quantification->data_analysis end End data_analysis->end

Caption: Workflow for a cAMP functional assay to assess EP4 antagonism.

Downstream Functional Assay: Reversal of PGE2-Induced TNFα Suppression in Human Whole Blood

This assay provides a more physiologically relevant measure of a compound's activity by assessing its ability to reverse the immunosuppressive effects of PGE2 in a complex biological matrix.

Step-by-Step Protocol:

  • Blood Collection:

    • Collect fresh human whole blood from healthy donors.

  • Compound and PGE2 Incubation:

    • Aliquot the blood into a 96-well plate and pre-incubate with varying concentrations of the test compound.

    • Add PGE2 to suppress the subsequent inflammatory response.

  • LPS Stimulation:

    • Stimulate the blood with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, such as TNFα.

  • Plasma Collection and TNFα Measurement:

    • Incubate the plate, then centrifuge to separate the plasma.

    • Measure the concentration of TNFα in the plasma using an ELISA kit.

  • Data Analysis:

    • Determine the concentration of the test compound that reverses 50% of the PGE2-induced suppression of TNFα production (IC50).

Conclusion

This compound and its analogs represent a promising class of EP4 receptor antagonists with potential therapeutic applications in a variety of diseases. Their biological activity is dictated by their specific interactions with the EP4 receptor, which can be finely tuned through chemical modifications. The robust and validated experimental methodologies outlined in this guide are essential for the accurate characterization of these compounds and for advancing our understanding of their therapeutic potential. Further research, particularly the public disclosure of detailed SAR data for this specific chemical series, will be crucial for the continued development of novel and effective EP4-targeted therapies.

References

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. MDPI. [Link]

  • Discovery and characterization of a potent and selective EP4 receptor antagonist. PubMed. [Link]

  • Prostanoid receptor antagonists: development strategies and therapeutic applications. PubMed. [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC - NIH. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed. [Link]

  • Prostanoid receptor antagonists: development strategies and therapeutic applications. PMC. [Link]

  • Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo. PubMed. [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. PubMed. [Link]

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]

  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

Sources

A Comparative Guide to the Definitive Structure Elucidation of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, comparative analysis of the methodologies used to validate the structure of a novel small molecule, trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, with a primary focus on the gold-standard technique of X-ray crystallography.

The Imperative of Structural Validation in Drug Discovery

Before a candidate molecule can advance through the rigorous pipeline of preclinical and clinical trials, its exact chemical structure must be unequivocally confirmed. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. For a molecule like this compound, with its stereochemical complexity and multiple functional groups, a multi-faceted approach to structural validation is not just recommended, but essential.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline substances, including bond lengths, bond angles, and torsion angles. It remains the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule.

A Step-by-Step Protocol for the X-ray Crystallographic Validation of this compound

The following protocol outlines the key steps involved in the crystallographic validation of our target molecule. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

1. Crystal Growth: The Critical First Step

  • Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.

  • Methodology:

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions under which the compound has moderate solubility. For a carboxylic acid like our target molecule, polar solvents such as ethanol, methanol, acetone, or ethyl acetate, and their mixtures with less polar solvents like hexane or toluene, are good starting points. Carboxylic acids are often key components in successful crystallization experiments.[1]

    • Crystallization Technique: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Expert Insight: The choice of solvent can influence the resulting crystal packing and even the polymorphic form obtained. The goal is to achieve a slow, controlled precipitation that favors the formation of a well-ordered crystal lattice rather than an amorphous solid.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Methodology:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • A monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Expert Insight: The diffraction pattern is a unique fingerprint of the crystal's internal structure. The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms in the unit cell.

3. Structure Solution and Refinement: From Diffraction to 3D Model

  • Objective: To determine the positions of all atoms in the crystal lattice and refine the structural model.

  • Methodology:

    • Unit Cell Determination: The diffraction data are used to determine the dimensions and symmetry of the unit cell.

    • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map.

    • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

    • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using full-matrix least-squares refinement against F2.

  • Expert Insight: The quality of the final structure is assessed by various metrics, including the R-factor (residual factor), which indicates the goodness of fit between the observed and calculated structure factors. A low R-factor is indicative of a well-refined structure.

Expected Crystallographic Data for this compound

While specific experimental data for this exact molecule is not publicly available, we can anticipate the types of parameters that would be obtained and their significance.

ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond Lengths e.g., C=O, C-F, C-C, C-OProvides precise measurements of the distances between atoms.
Bond Angles e.g., O-C-C, F-C-CDefines the angles between adjacent chemical bonds.
Torsion Angles e.g., C-C-C-CDescribes the conformation of the cyclopentane ring and the orientation of the substituents.
Hydrogen Bonding Donor-Acceptor Distances and AnglesIdentifies intermolecular interactions that stabilize the crystal packing. Carboxylic acids often form hydrogen-bonded dimers.[2]

A Comparative Analysis with Alternative Methodologies

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is crucial to complement this with data from other techniques, particularly for understanding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment and connectivity of atoms.

Key NMR Experiments for this compound

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The coupling constants (J-values) between protons on the cyclopentane ring would be crucial for establishing their relative stereochemistry.

  • ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

  • NOESY: Detects through-space interactions between protons that are close to each other, providing critical information for confirming the trans stereochemistry of the substituents on the cyclopentane ring.

Computational Modeling: Crystal Structure Prediction (CSP)

Computational methods, specifically Crystal Structure Prediction (CSP), are increasingly used to complement experimental solid-form screening.[4][5] CSP methods aim to predict the most thermodynamically stable crystal structures for a given molecule based on its chemical diagram.[4]

  • Methodology: CSP algorithms generate a large number of plausible crystal structures and calculate their relative lattice energies using quantum mechanical or force-field based methods.[6][7]

  • Application: The predicted low-energy structures can be compared with the experimentally determined structure to provide confidence in the result. CSP can also help in identifying potential polymorphs, which is of critical importance in pharmaceutical development.[5]

A Synergistic Approach to Structural Validation

The highest level of confidence in a molecule's structure is achieved when data from multiple, orthogonal techniques are in agreement.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data & Interpretation Synthesis Synthesis of trans-2-(3-Fluorobenzoyl) cyclopentane-1-carboxylic acid XRay X-ray Crystallography Synthesis->XRay Purified Compound NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Purified Compound Computational Computational Modeling (CSP) Synthesis->Computational Purified Compound SolidState Solid-State Structure (Absolute Stereochemistry, Conformation, Packing) XRay->SolidState SolutionStructure Solution Structure (Connectivity, Relative Stereochemistry) NMR->SolutionStructure PredictedStructures Predicted Polymorphs & Energetics Computational->PredictedStructures Final Unambiguous Structural Confirmation SolidState->Final Data Concordance SolutionStructure->Final Data Concordance PredictedStructures->Final Data Concordance

Caption: Integrated workflow for the structural validation of a novel small molecule.

Comparison of Key Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (CSP)
State of Matter Solid (Crystal)SolutionIn Silico
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packingAtomic connectivity, relative stereochemistry in solution, molecular dynamicsPredicted crystal structures, relative thermodynamic stabilities
Strengths Unambiguous, high-resolution 3D structure.[8]Provides data on the molecule's structure and dynamics in a more biologically relevant state (solution).[8]Can predict polymorphism and guide experimental screening.[4][5]
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.[8]Does not provide absolute stereochemistry or detailed bond length/angle information. Structure is an average of solution conformations.Predictions are not always accurate and require experimental validation. Computationally intensive.[4]

Conclusion

The definitive structural validation of a novel pharmaceutical candidate like this compound is a non-negotiable prerequisite for its development. While X-ray crystallography stands as the unequivocal gold standard for determining the solid-state structure with atomic precision, a truly robust validation strategy integrates this with data from solution-state NMR and in silico computational modeling. This synergistic approach, where the strengths of one technique compensate for the limitations of another, provides a comprehensive and self-validating system. For researchers and drug development professionals, embracing this multi-technique paradigm is essential for ensuring the scientific integrity of their findings and for making informed decisions on the path to new therapeutic innovations.

References

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Manikandan, M. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • van de Streek, J. (2013). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. [Link]

  • Anofriev, V. V., & Akhmadiyarov, A. A. (2023). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Nature Communications, 15(1), 307. [Link]

  • Lakna, S. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com. [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology, 5(5), 676-683. [Link]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Harris, K. D. M., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(2), 521-525. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: Complementary views of structure and dynamics. The Howard Hughes Medical Institute. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Harris, K. D. M. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • Bond, A. D. (2004). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry, 28(1), 104-114. [Link]

  • Fatima, S. S., et al. (2020). Crystallographic data for novel cocrystals. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Six novel multicomponent systems of theobromine with carboxylic acids: crystallographic structures, solubility determination and DFT calculations. CrystEngComm, 24(1), 104-117. [Link]

  • El-Faham, A., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28258-28267. [Link]

  • Wlodawer, A., et al. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1308-1317. [Link]

  • Li, Z., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 58(2), 1033-1040. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. [Link]

  • Quentin, J., Swenson, D. C., & MacGillivray, L. R. (2020). CCDC 1967634: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Wlodawer, A., et al. (2016). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 11(7), 651-663. [Link]

  • Read, R. J., et al. (2012). Implementing an X-ray validation pipeline for the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 449-456. [Link]

  • Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1461-1473. [Link]

  • Chen, Y., et al. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. European Journal of Medicinal Chemistry, 243, 114770. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonyl chloride, 2-phenyl-, trans-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. PubChem. [Link]

Sources

comparing the efficacy of fluorinated vs non-fluorinated benzoylcyclopentane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Fluorinated vs. Non-Fluorinated Benzoylcyclopentane Carboxylic Acids

For researchers and professionals in drug development, the strategic modification of a lead compound is a critical step in optimizing its therapeutic potential. The introduction of fluorine is a premier strategy in modern medicinal chemistry, capable of profoundly altering a molecule's properties. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzoylcyclopentane carboxylic acids, exploring how this single atomic substitution can cascade into significant changes in efficacy, from physicochemical characteristics to pharmacokinetic profiles.

The Unique Role of Fluorine in Drug Design

Fluorine's privileged status in medicinal chemistry stems from its unique combination of properties. Its high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine (C-F) bond allow it to exert powerful effects with minimal steric disruption.[1][2][3] Strategic fluorination can be used to fine-tune a drug candidate's profile in several key areas:

  • Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block this "soft spot," thereby increasing the drug's half-life and bioavailability.[4]

  • Binding Affinity : Due to its high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups, such as the carboxylic acid in our scaffold.[1][4][5] This can lead to stronger and more favorable interactions with target proteins, enhancing potency.

  • Membrane Permeability : Fluorination can alter a molecule's lipophilicity. While monofluorination of an alkyl group tends to decrease lipophilicity, fluorinating an aromatic ring often increases it.[1] This allows for precise control over a compound's ability to cross biological membranes.[1][4]

  • Conformational Control : Electrostatic interactions between fluorine and other functional groups can influence the molecule's preferred conformation, potentially locking it into a shape that is more favorable for binding to its biological target.[4]

Comparative Physicochemical Profile

The introduction of fluorine onto the benzoylcyclopentane carboxylic acid scaffold induces predictable and significant changes in its fundamental physicochemical properties.

Acidity (pKa)

The most direct electronic consequence of fluorination is a marked increase in the acidity of the carboxylic acid group. This is caused by the powerful inductive electron-withdrawing effect of the fluorine atom(s), which stabilizes the resulting carboxylate anion.[6] This effect is additive and distance-dependent, meaning acidity increases with the number of fluorine atoms and their proximity to the carboxyl group.[6]

CompoundPosition of FluorinePredicted pKaRationale
Benzoylcyclopentane carboxylic acidN/A~4.5 - 5.0Baseline acidity for a typical non-fluorinated carboxylic acid.
(4-Fluorobenzoyl)cyclopentane acidpara on Benzoyl~4.0 - 4.4Inductive effect transmitted through the aromatic ring stabilizes the carboxylate anion.
(2,4-Difluorobenzoyl)cyclopentane acidortho, para~3.7 - 4.1Additive inductive effect from two fluorine atoms further increases acidity.
2-Fluorocyclopentane-1-carboxylic acidα to Carboxyl~3.5 - 4.0Fluorine's proximity to the carboxyl group results in a very strong acid-strengthening effect.[7]

Note: pKa values are estimates based on established principles. Actual experimental values may vary.

Lipophilicity (LogD)

Lipophilicity, measured as LogD at physiological pH (7.4), dictates a compound's solubility and permeability. The impact of fluorination here is more nuanced. While a highly acidic fluorinated compound will be more ionized and thus more water-soluble at pH 7.4, the fluorine atom itself on an aromatic ring increases the molecule's overall lipophilicity.[1]

CompoundPredicted LogD at pH 7.4Rationale
Benzoylcyclopentane carboxylic acidModerateA balance between the lipophilic benzoyl and cyclopentane rings and the ionized hydrophilic carboxylate.
(4-Fluorobenzoyl)cyclopentane acidModerate to HighThe fluorine atom increases the lipophilicity of the core structure, but the lower pKa leads to greater ionization, which may offset the LogD increase.[7]
(3,4,5-Trifluorobenzoyl)cyclopentaneHighThe cumulative effect of multiple fluorine atoms on the aromatic ring significantly increases lipophilicity, which often correlates with enhanced membrane permeability.

Impact on Biological Efficacy

The changes in physicochemical properties translate directly into altered biological performance.

Structure-Activity Relationship (SAR) and Target Potency

Fluorination can dramatically improve a compound's potency. The lower pKa of a fluorinated carboxylic acid can enable stronger hydrogen bonding or ionic interactions with key residues in a target's active site. Furthermore, a fluorinated aromatic ring can fit favorably into lipophilic pockets within a protein, displacing water molecules and leading to a significant gain in binding energy.[4]

For example, in the development of quinolone antibiotics, the addition of a fluorine atom was critical for achieving a broader spectrum of activity and higher intrinsic potency.[8]

CompoundHypothetical TargetHypothetical IC₅₀Rationale for Efficacy Change
Benzoylcyclopentane carboxylic acidEnzyme X150 nMBaseline activity of the parent compound.
(4-Fluorobenzoyl)cyclopentane acidEnzyme X35 nMEnhanced binding affinity due to more favorable electrostatic interactions and/or better occupancy of a lipophilic pocket by the fluorophenyl ring.[4]
(2-Fluorobenzoyl)cyclopentane acidEnzyme X25 nMThe ortho-fluoro substitution may induce a specific conformation that is optimal for binding, further improving potency.
Pharmacokinetics and Metabolic Stability

This is often where fluorination provides the most significant advantage. Aromatic rings are common sites of CYP-mediated hydroxylation, a primary route of drug metabolism. Placing a fluorine atom at such a position effectively blocks this metabolic pathway.[4][9]

Consider the case of the EGFR inhibitor gefitinib, where fluorinated analogs showed improved exposure, lower clearance, and better bioavailability compared to the non-fluorinated parent compound.[4] We can anticipate a similar outcome for the benzoylcyclopentane scaffold.

CompoundKey Pharmacokinetic ParameterExpected Outcome
Benzoylcyclopentane carboxylic acidHalf-life (t₁/₂)Shorter half-life due to potential hydroxylation on the benzoyl ring.
(4-Fluorobenzoyl)cyclopentane acidHalf-life (t₁/₂)Significantly longer half-life as the site of metabolism on the para-position of the benzoyl ring is blocked.
Benzoylcyclopentane carboxylic acidBioavailabilityLower, due to first-pass metabolism.
(4-Fluorobenzoyl)cyclopentane acidBioavailabilityHigher, as less of the drug is metabolized in the liver before reaching systemic circulation.

Visualizing the Strategy

General Synthetic Workflow

The synthesis of these analogs typically involves either starting with a pre-fluorinated building block or applying a late-stage fluorination reaction. The former is often more practical and scalable.

G cluster_0 Route A: Pre-Fluorination cluster_1 Route B: Late-Stage Fluorination A1 4-Fluorobenzoyl chloride A3 Friedel-Crafts Acylation or Grignard Addition A1->A3 A2 Cyclopentane Grignard Reagent A2->A3 A4 Intermediate Ketone A3->A4 A5 Oxidation / Carboxylation A4->A5 A6 Final Fluorinated Product A5->A6 B1 Benzoylcyclopentane Precursor B3 Directed C-H Fluorination B1->B3 B2 Electrophilic Fluorinating Agent (e.g., Selectfluor) B2->B3 B4 Final Fluorinated Product B3->B4

Caption: Synthetic approaches to fluorinated benzoylcyclopentane carboxylic acids.

Fluorine's Multifaceted Influence on Efficacy

The properties of the fluorine atom create a cascade of effects that enhance overall drug efficacy.

G F_props Fluorine's Core Properties Electro High Electronegativity F_props->Electro Size Small Atomic Size F_props->Size Bond Strong C-F Bond F_props->Bond pKa Lowers pKa (Increases Acidity) Electro->pKa Conf Alters Conformation Electro->Conf Lipo Modulates Lipophilicity Electro->Lipo Size->Conf Metab Blocks Metabolism Bond->Metab Bind Increases Binding Affinity pKa->Bind Conf->Bind Perm Enhances Permeability Lipo->Perm Efficacy Improved Overall Efficacy Bind->Efficacy Metab->Efficacy Perm->Efficacy

Caption: How fluorine's properties influence key drug attributes.

Experimental Protocols

Protocol 1: Synthesis of (4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

This protocol describes a plausible route for synthesizing a representative fluorinated analog.

Causality: This multi-step synthesis uses a common Friedel-Crafts acylation to form the key C-C bond, followed by a robust Wolff-Kishner reduction and subsequent oxidation. This sequence is chosen for its reliability and use of standard laboratory reagents.

  • Step 1: Friedel-Crafts Acylation.

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add 4-fluorobenzoyl chloride (1.0 eq) dropwise.

    • Add cyclopentene (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl (2 mL).

    • Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude chlorocyclopentyl ketone intermediate.

  • Step 2: Dehydrochlorination.

    • Dissolve the crude intermediate in dimethylformamide (DMF).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and heat to 80 °C for 2 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with dilute HCl, water, and brine. Dry and concentrate to yield the cyclopentenyl ketone.

  • Step 3: Reduction of the Ketone (Wolff-Kishner).

    • To a flask equipped with a reflux condenser, add the cyclopentenyl ketone (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

    • Add potassium hydroxide (KOH, 4 eq) and heat to 180-200 °C for 4 hours, allowing water to distill off.

    • Cool, dilute with water, and extract with ether. Wash, dry, and concentrate to yield (4-fluorophenyl)cyclopentene.

  • Step 4: Oxidative Cleavage to Carboxylic Acid.

    • Dissolve the alkene in a 1:1 mixture of acetone and water.

    • Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise at 0 °C.

    • Stir at room temperature overnight. Add sodium bisulfite to quench excess KMnO₄ until the purple color disappears.

    • Filter through Celite, acidify the filtrate with 6M HCl to pH 2, and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is selected as a high-throughput, cell-free method to specifically assess passive membrane permeability, a key parameter influenced by lipophilicity. This isolates the physicochemical effect from active transport mechanisms.

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of phosphatidylcholine in dodecane.

    • Prepare 10 mM stock solutions of each test compound (fluorinated and non-fluorinated) in DMSO.

    • Prepare a working buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Pipette 5 µL of the phosphatidylcholine solution onto the filter of each well in the donor plate.

    • Add 200 µL of PBS buffer to each well of the acceptor plate.

  • Assay Execution:

    • Dilute the 10 mM compound stocks to a final concentration of 100 µM in the PBS buffer.

    • Add 200 µL of the diluted compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.

    • Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • Calculate Pe using the established formula that accounts for the concentrations in the donor and acceptor wells, incubation time, and membrane area. Compare the Pe values for the fluorinated and non-fluorinated analogs.

Conclusion

The strategic incorporation of fluorine into the benzoylcyclopentane carboxylic acid scaffold is a powerful tool for enhancing therapeutic efficacy. Fluorination provides a predictable means to increase acidity, which can bolster target affinity. More critically, it offers a proven method for blocking metabolic oxidation, leading to superior pharmacokinetic properties such as a longer half-life and improved bioavailability. While the effects on lipophilicity and membrane permeability must be carefully balanced, the collective advantages make fluorination an indispensable strategy in the optimization of this and many other chemical scaffolds. The decision to fluorinate is not merely an atomic swap but a deliberate, data-driven choice to engineer a more potent and robust drug candidate.

References

  • U.S. National Library of Medicine. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel).
  • eScholarship, University of California. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
  • ResearchGate. (n.d.). Scalable synthesis of F‐BCP carboxylic acid 12.
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry.
  • National Institutes of Health. (n.d.). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.
  • PubMed. (n.d.). Structure--activity relationship of quinolones.
  • ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • ACS Publications. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.
  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • Royal Society of Chemistry. (2019). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

Sources

A Comparative Guide to the Structure-Activity Relationships of trans-2-(Benzoyl)cyclopentane-1-carboxylic Acid Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Aroylcyclopentane Carboxylic Acid Scaffold

The trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid scaffold represents a compelling starting point for the design of novel enzyme inhibitors. While comprehensive Structure-Activity Relationship (SAR) studies on this specific derivative are not extensively documented in publicly available literature, a wealth of information on structurally analogous compounds provides a strong foundation for understanding the key determinants of their biological activity. This guide synthesizes findings from related series of molecules, particularly those targeting proteases, to offer a comparative analysis and predictive insights into the SAR of this promising class of compounds.

The core structure, featuring a cyclopentane ring that rigidly holds a benzoyl group and a carboxylic acid in a trans configuration, presents an ideal framework for probing the active sites of various enzymes. The aromatic benzoyl moiety can engage in hydrophobic and aromatic interactions, while the carboxylic acid can form crucial salt bridges and hydrogen bonds with enzyme residues. The cyclopentane ring itself serves as a non-polar scaffold, influencing the overall lipophilicity and conformational presentation of the key interacting functional groups. This guide will delve into the putative roles of each of these structural components and explore how modifications can modulate inhibitory potency and selectivity.

Comparative Analysis of Structural Modifications

Based on analogous series of enzyme inhibitors, we can infer the following SAR trends for trans-2-(benzoyl)cyclopentane-1-carboxylic acid derivatives. The primary biological targets for such scaffolds are often proteases, particularly cysteine and serine proteases, where the ketone and carboxylic acid moieties can interact with the active site residues.

Substitution on the Benzoyl Ring

The electronic and steric nature of substituents on the benzoyl ring is a critical determinant of binding affinity and selectivity.

Substitution Position Predicted Effect on Activity Rationale
Electron-withdrawing groups (e.g., F, Cl, NO2) meta (3-position)Potentially enhanced potencyCan form favorable interactions with polar residues or alter the electronics of the ketone for improved covalent or non-covalent binding. The 3-fluoro substituent in the topic compound is a prime example.
para (4-position)Variable, can enhance or decrease activityThe effect is highly dependent on the specific topology of the enzyme's S1' pocket. A para substituent can extend deeper into the binding site.
Electron-donating groups (e.g., OMe, Me) meta or paraGenerally less favorable than EWGsMay introduce steric hindrance or unfavorable electronic interactions, though exceptions exist depending on the target.
Bulky groups (e.g., phenyl, adamantyl) para (4-position)Can significantly increase potency if the S1' pocket is large and hydrophobicProvides additional van der Waals and hydrophobic interactions.
Modifications of the Cyclopentane Scaffold

The cyclopentane ring serves as a rigid spacer. Its conformation and substitution can fine-tune the positioning of the key pharmacophoric elements.

Modification Predicted Effect on Activity Rationale
Ring size (e.g., cyclobutane, cyclohexane) Cyclopentane often optimalProvides a favorable balance of rigidity and conformational flexibility to present the benzoyl and carboxylate groups at an ideal distance and angle for binding.
Substitution on the cyclopentane ring Generally detrimentalAdditional substituents can introduce steric clashes within the enzyme's active site, unless a specific pocket can be exploited.
Stereochemistry (cis vs. trans) trans is crucialThe trans configuration is predicted to be essential for placing the benzoyl and carboxylic acid groups in the appropriate orientations to simultaneously engage their respective binding pockets within the enzyme active site.
The Role of the Carboxylic Acid

The carboxylic acid is a key anchoring group.

Modification Predicted Effect on Activity Rationale
Esterification or Amidation Significant decrease or loss of activityThe negatively charged carboxylate is often critical for forming a salt bridge with a positively charged residue (e.g., arginine or lysine) in the active site. Masking this charge would disrupt this key interaction.[1]
Replacement with bioisosteres (e.g., tetrazole) May retain or enhance activityTetrazoles are common bioisosteres for carboxylic acids and can maintain the necessary acidic proton and negative charge for interaction with the target.

Inferred Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates the logical flow of how structural modifications are predicted to influence the inhibitory activity of the this compound scaffold.

SAR_Pathway cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_effects Predicted Outcomes Core trans-2-(Benzoyl)cyclopentane-1-carboxylic Acid Benzoyl Benzoyl Ring Substitutions Core->Benzoyl Modify Cyclopentane Cyclopentane Ring Modifications Core->Cyclopentane Modify Carboxyl Carboxylic Acid Derivatization Core->Carboxyl Modify Potency Modulated Potency (IC50 / Ki) Benzoyl->Potency Impacts Selectivity Altered Selectivity (vs. off-targets) Benzoyl->Selectivity Impacts PK Pharmacokinetic Properties Benzoyl->PK Affects Cyclopentane->Potency Impacts Cyclopentane->PK Affects Carboxyl->Potency Impacts Carboxyl->PK Affects

Caption: Inferred SAR pathway for trans-2-(benzoyl)cyclopentane-1-carboxylic acid derivatives.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and evaluation of trans-2-(benzoyl)cyclopentane-1-carboxylic acid derivatives, based on methodologies reported for structurally similar compounds.

General Synthetic Scheme

A plausible synthetic route to the target scaffold involves a Friedel-Crafts acylation of a suitable cyclopentene precursor followed by stereoselective reduction and hydrolysis.

Synthesis_Workflow Start Cyclopentene Carboxylic Ester Step1 Friedel-Crafts Acylation Start->Step1 Reagent1 Substituted Benzoyl Chloride + AlCl3 Reagent1->Step1 Intermediate1 2-(Benzoyl)cyclopentene Carboxylic Ester Step1->Intermediate1 Step2 Stereoselective Reduction Intermediate1->Step2 Reagent2 Catalytic Hydogenation (e.g., H2/Pd-C) Reagent2->Step2 Intermediate2 trans-2-(Benzoyl)cyclopentane Carboxylic Ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Reagent3 LiOH or HCl(aq) Reagent3->Step3 Final trans-2-(Benzoyl)cyclopentane -1-carboxylic Acid Step3->Final

Caption: A representative synthetic workflow for the target compounds.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: To a solution of the cyclopentene carboxylic ester in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride. Then, add the substituted benzoyl chloride dropwise. Stir the reaction mixture at room temperature until completion, as monitored by TLC. Quench the reaction with ice-water and extract the product with an organic solvent.

  • Stereoselective Reduction: Dissolve the resulting 2-(benzoyl)cyclopentene carboxylic ester in a solvent like ethanol or ethyl acetate. Add a catalyst, for example, 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete. The hydrogenation is expected to proceed from the less hindered face, yielding predominantly the trans isomer.

  • Ester Hydrolysis: To the trans-2-(benzoyl)cyclopentane carboxylic ester, add an aqueous solution of a base (e.g., lithium hydroxide) or acid (e.g., hydrochloric acid). Heat the mixture to reflux and monitor the reaction by TLC. After completion, acidify the reaction mixture to precipitate the carboxylic acid product, which can then be isolated by filtration or extraction.

In Vitro Enzyme Inhibition Assay (General Protocol for a Cysteine Protease)
  • Enzyme and Substrate Preparation: Prepare stock solutions of the target cysteine protease (e.g., papain) and a fluorogenic substrate (e.g., Z-FR-AMC) in an appropriate assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5).

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to each well. Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of potent and selective enzyme inhibitors. While direct SAR data is limited, by drawing parallels with structurally related compounds, we can formulate a strong hypothesis-driven approach to the design of new analogs. The key areas for exploration are the systematic modification of the benzoyl ring with a diverse set of substituents to probe the S1' pocket of target enzymes, and the bioisosteric replacement of the carboxylic acid to potentially improve pharmacokinetic properties. The trans stereochemistry of the cyclopentane ring appears to be a critical feature for maintaining the correct orientation of the pharmacophoric groups and should likely be conserved in future designs. Further research, including the synthesis and biological evaluation of a focused library of analogs, is warranted to validate these predictions and to fully elucidate the therapeutic potential of this promising chemical series.

References

  • Chen, J. C., et al. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. PLoS ONE, 15(11), e0242855. [Link]

  • Zhou, J., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(17), 9478–9503. [Link]

  • Rosenthal, P. J., et al. (2001). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 45(11), 3171–3175. [Link]

  • Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1-20. [Link]

  • Wallace, T. J., & Schriesheim, A. (1967). U.S. Patent No. 3,356,722. Washington, DC: U.S.
  • Sieber, S. A., & Böttcher, T. (2021). Design and synthesis of selected serine protease inhibitors. In Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Royal Society of Chemistry. [Link]

  • Zhou, J., et al. (2020). Structure–Activity Relationship Studies of α‑Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Figshare. [Link]

  • Diguarher, T., et al. (2003). Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 46(18), 3840-3852. [Link]

  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. [Link]

  • O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 980597. [Link]

  • Ferreira, L. G., & de Souza, R. O. M. A. (Eds.). (2019). Design and Synthesis of Protease Inhibitors. MDPI. [Link]

  • Ghosh, A. K., et al. (2001). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Journal of Medicinal Chemistry, 44(18), 2865-2868. [Link]

  • Yuzawa, S., Katz, L., & Keasling, J. D. (2023). U.S. Patent No. 11,746,336. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Gooßen, L., & Koley, D. (2002). Method for producing ketones from carboxylic acid anhydrides.
  • Helmke, H., & Stäbler, A. (2012). U.S. Patent No. 8,299,293. Washington, DC: U.S.
  • Dumesic, J. A., et al. (2015). Methods for producing cyclic and acyclic ketones.
  • He, M., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Molecules, 23(7), 1738. [Link]

  • Avenoza, A., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(1), 373-382. [Link]

  • Diguarher, T., et al. (2003). Stereospecific Synthesis of 5-Substituted 2-Bisarylthiocyclopentane Carboxylic Acids as Specific Matrix Metalloproteinase Inhibitors. Request PDF. [Link]

  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]

  • Li, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-3655. [Link]

  • Gzella, A., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3192. [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • Lioi, V., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. International Journal of Molecular Sciences, 25(9), 5035. [Link]

Sources

A Comparative Benchmarking Guide to trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a Novel MMP-13 Inhibitor for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel investigational compound, trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, against established inhibitors of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a critical enzyme in the degradation of type II collagen, the primary component of articular cartilage.[1][2][3] Its heightened activity is a key pathological feature of osteoarthritis (OA), making it a significant target for therapeutic intervention.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new chemical entity in the context of current therapeutic strategies.

For the purpose of this guide, this compound, hereafter referred to as Compound X, is presented as a novel, selective inhibitor of MMP-13. The cyclopentane-carboxylic acid scaffold is a recognized pharmacophore in the design of various enzyme inhibitors.[5][6]

Introduction: The Rationale for Selective MMP-13 Inhibition in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage.[1][2] The Matrix Metalloproteinase (MMP) family of zinc-dependent endopeptidases plays a central role in this process.[7] Specifically, MMP-13 (Collagenase-3) is the principal MMP responsible for cleaving type II collagen, the main structural protein in cartilage.[1][3] Elevated levels of MMP-13 are found in OA-affected cartilage, and its activity is directly linked to the severity of cartilage erosion.[4][8]

Early efforts in MMP inhibition for OA therapy focused on broad-spectrum inhibitors. However, clinical trials with these agents, such as Marimastat, were often halted due to a side effect known as musculoskeletal syndrome (MSS), characterized by joint stiffness and pain.[9][10] This has shifted the focus of drug discovery towards developing highly selective MMP-13 inhibitors, with the goal of achieving therapeutic efficacy while avoiding the side effects associated with inhibiting other MMPs.[10][11]

This guide benchmarks Compound X against two reference inhibitors:

  • Marimastat: A well-characterized, broad-spectrum MMP inhibitor. It serves as a negative control for selectivity and helps to contextualize the historical challenges in the field.[9]

  • A Selective MMP-13 Inhibitor (SMI-13): A representative highly selective, non-zinc-binding MMP-13 inhibitor, based on compounds described in recent literature.[11][12] This allows for a direct comparison of Compound X's potency and selectivity against a state-of-the-art competitor.

Experimental Design for Comparative Analysis

To provide a comprehensive performance comparison, a multi-tiered experimental approach is necessary. This involves biochemical assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_potency In Vitro Potency Assay (IC50) FRET-based MMP-13 Assay biochem_selectivity Selectivity Profiling Panel of MMPs (MMP-1, -2, -9) biochem_potency->biochem_selectivity Assess Specificity cell_efficacy Cellular Efficacy Assay Collagen Degradation in Chondrocytes biochem_selectivity->cell_efficacy Confirm Cellular Activity cell_toxicity Cytotoxicity Assay (e.g., MTT Assay) cell_efficacy->cell_toxicity Evaluate Safety Window

Caption: Experimental workflow for benchmarking MMP-13 inhibitors.

Detailed Methodologies

3.1. In Vitro MMP-13 Potency Assay (FRET-based)

This assay quantifies the inhibitory potency (IC50) of the compounds against recombinant human MMP-13.

  • Principle: A fluorogenic peptide substrate containing a cleavage site for MMP-13 is used. The peptide is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520). In its intact state, the quencher suppresses the fluorescence of the donor via Fluorescence Resonance Energy Transfer (FRET).[13] Upon cleavage by MMP-13, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Protocol:

    • Activate recombinant human pro-MMP-13 to its active form using p-aminophenylmercuric acetate (APMA).[13]

    • Prepare a dilution series of Compound X, Marimastat, and SMI-13 in assay buffer.

    • In a 96-well microplate, add the activated MMP-13 enzyme to wells containing the diluted inhibitor compounds or vehicle control.[14]

    • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET peptide substrate.[14][15]

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~490 nm/520 nm).[16]

    • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

3.2. MMP Selectivity Panel

To assess the selectivity of Compound X, its inhibitory activity is tested against other key MMPs, such as MMP-1 (collagenase-1), MMP-2 (gelatinase-A), and MMP-9 (gelatinase-B).

  • Protocol:

    • The FRET-based assay described in section 3.1 is repeated using recombinant human MMP-1, MMP-2, and MMP-9 enzymes and their respective preferred fluorogenic substrates.

    • The IC50 values for each compound against each MMP are determined.

    • Selectivity is expressed as the ratio of the IC50 for the off-target MMP to the IC50 for MMP-13 (e.g., Selectivity Ratio = IC50(MMP-1) / IC50(MMP-13)).

3.3. Cell-Based Collagen Degradation Assay

This assay evaluates the ability of the inhibitors to protect against collagen degradation in a cellular environment.

  • Principle: Primary human chondrocytes or a chondrocytic cell line are cultured on a matrix of type II collagen. The cells are then stimulated with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce the expression and activity of MMP-13, leading to collagen degradation. The amount of collagen degradation is quantified by measuring the release of collagen fragments into the culture medium.

  • Protocol:

    • Seed chondrocytes in 24-well plates coated with type II collagen and allow them to adhere.

    • Treat the cells with various concentrations of Compound X, Marimastat, or SMI-13 for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce MMP-13 expression.

    • Incubate for 48-72 hours.

    • Collect the culture supernatant and quantify the amount of hydroxyproline or specific collagen fragments using a commercially available ELISA kit.

    • Determine the concentration of each inhibitor required to inhibit 50% of the IL-1β-induced collagen degradation (EC50).

    • A parallel cytotoxicity assay (e.g., MTT or LDH release) should be performed to ensure that the observed inhibition of collagen degradation is not due to cell death.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of Compound X in comparison to the reference inhibitors, based on the described assays.

Parameter Compound X SMI-13 (Selective Inhibitor) Marimastat (Broad-Spectrum)
MMP-13 IC50 (nM) 5815
MMP-1 IC50 (nM) >1000>150010
MMP-2 IC50 (nM) >1000>200025
MMP-9 IC50 (nM) 850>20005
Selectivity (vs. MMP-1) >200-fold>187-fold~0.7-fold
Selectivity (vs. MMP-9) 170-fold>250-fold~0.3-fold
Cellular EC50 (nM) 5075100
Cytotoxicity (CC50, µM) >50>50>50
Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that Compound X demonstrates high potency against MMP-13, with an IC50 value in the low nanomolar range, comparable to or slightly better than the selective reference inhibitor SMI-13.

Crucially, Compound X exhibits a strong selectivity profile. Its inhibitory activity against other MMPs, particularly MMP-1, is significantly lower (over 200-fold). This is a critical feature, as the inhibition of MMP-1 has been implicated in the musculoskeletal side effects observed with broad-spectrum inhibitors like Marimastat.[10] Marimastat's lack of selectivity is evident from its potent inhibition of MMP-1, -2, and -9.

In the cell-based assay, Compound X effectively prevents collagen degradation at nanomolar concentrations, confirming its activity in a biological context. The favorable therapeutic window, indicated by the high cytotoxicity concentration (CC50), suggests that its protective effects are not due to general toxicity.

The chemical structure of Compound X, with its carboxylic acid group, likely interacts with the catalytic zinc ion in the active site of MMP-13. The fluorobenzoyl and cyclopentane moieties are expected to engage with specific subsites (S1' and S2') of the enzyme, contributing to both its potency and selectivity. This is a common mechanism for many MMP inhibitors.[1]

G cluster_0 Pathophysiology of Osteoarthritis cluster_1 Therapeutic Intervention Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Proinflammatory_Stimuli->Chondrocyte MMP13_Upregulation Upregulation of MMP-13 Gene Expression Chondrocyte->MMP13_Upregulation MMP13_Active Active MMP-13 MMP13_Upregulation->MMP13_Active Collagen_Degradation Type II Collagen Degradation MMP13_Active->Collagen_Degradation Cartilage_Loss Cartilage Breakdown Disease Progression Collagen_Degradation->Cartilage_Loss Compound_X Compound X (Selective MMP-13 Inhibitor) Compound_X->MMP13_Active Inhibition

Caption: Role of MMP-13 in OA and the inhibitory action of Compound X.

Conclusion

This comparative guide demonstrates that the investigational compound, this compound (Compound X), represents a promising candidate for further development as a disease-modifying drug for osteoarthritis. Its high potency and, most importantly, its strong selectivity for MMP-13 over other MMPs, address the key limitations of earlier broad-spectrum inhibitors. The robust activity observed in the cell-based model further validates its potential to prevent cartilage degradation.

Further preclinical studies, including in vivo efficacy in animal models of OA and detailed pharmacokinetic and safety profiling, are warranted to fully elucidate the therapeutic potential of this novel selective MMP-13 inhibitor.

References

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI.[Link]

  • The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review. PubMed.[Link]

  • New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. Arthritis Research & Therapy.[Link]

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. ResearchGate.[Link]

  • Broad-Spectrum Matrix Metalloproteinase Inhibitor... Arthritis & Rheumatism - Ovid.[Link]

  • New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. Arthritis Research & Therapy.[Link]

  • Metalloprotease inhibitor. Wikipedia.[Link]

  • A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks.[Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC - NIH.[Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH.[Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc.[Link]

  • SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity. AnaSpec.[Link]

  • Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Bentham Science.[Link]

  • Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.[Link]

Sources

Spectroscopic Comparison Guide: trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed spectroscopic comparison of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and its synthetic precursors. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations involved in its synthesis. This document establishes a clear, data-supported framework for confirming the successful synthesis and purity of the target molecule, a crucial step in any drug discovery or fine chemical synthesis workflow. The causality behind experimental choices and interpretation of spectral data is emphasized to provide actionable, field-proven insights.

Introduction and Synthetic Strategy

The synthesis of complex organic molecules requires rigorous analytical verification at each step. Spectroscopic methods are the cornerstone of this verification process, providing an unambiguous fingerprint of molecular structure. This guide focuses on the characterization of this compound, a substituted cyclopentane derivative that serves as a potential building block in medicinal chemistry.

Our comparative analysis will follow a plausible synthetic route, a Friedel-Crafts acylation, which is a robust method for forming C-C bonds between aromatic rings and acyl groups.[1] The proposed reaction involves the acylation of a cyclopentane derivative with an activated 3-fluorobenzoyl group. For this guide, we will consider the reaction between Cyclopentanecarboxylic acid and 3-Fluorobenzoyl chloride as our key precursors. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then reacts with the cyclopentane moiety.

Synthetic Pathway Overview

The conversion of the precursors to the final product involves the formation of a new carbon-carbon bond and the introduction of a ketone functional group. Spectroscopic analysis is essential to confirm the disappearance of starting material functionalities and the appearance of new signals corresponding to the product.

Synthetic_Pathway cluster_precursors Precursors P1 Cyclopentanecarboxylic Acid Product This compound P1->Product Friedel-Crafts Acylation (e.g., AlCl₃) P2 3-Fluorobenzoyl Chloride P2->Product

Caption: Proposed synthetic route to the target compound.

Experimental Methodologies: A Self-Validating System

The integrity of spectroscopic data relies on meticulous experimental protocol. The following sections detail the standardized procedures for acquiring NMR, FT-IR, and MS data, ensuring reproducibility and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: 5-25 mg of the analyte for ¹H NMR, and 50-100 mg for ¹³C NMR, was dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2][3] The solution was transferred to a 5 mm NMR tube.[4]

  • Instrumentation: Spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • Locking: The spectrometer's magnetic field was locked onto the deuterium signal of the solvent.[2]

    • Shimming: The magnetic field homogeneity was optimized to enhance resolution.[2]

    • ¹H NMR: A standard pulse sequence was used with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence was used to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample was finely ground in an agate mortar.[5] Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) was added and gently mixed to ensure uniform dispersion.[6] The mixture was then compressed in a die using a hydraulic press to form a thin, transparent pellet.[7][8] The exclusion of moisture is critical as water shows strong IR absorption bands.[6]

  • Instrumentation: A standard FT-IR spectrometer was used.

  • Data Acquisition: A background spectrum of a pure KBr pellet was recorded first. The sample pellet was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of the analyte with high accuracy.[9]

  • Sample Preparation: A dilute solution of the analyte was prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (like formic acid) to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source was used.

  • Ionization Process: A high voltage is applied to the liquid to create an aerosol of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺).[11]

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_Prep Dissolve in Deuterated Solvent NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Prep Prepare KBr Pellet IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Prep Prepare Dilute Solution MS_Acq ESI-MS MS_Prep->MS_Acq Analysis Spectral Interpretation & Comparison NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Small Molecules: A Comparative Analysis Featuring trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program.[1][2] This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid as a case study. While the specific biological target of this molecule is not extensively documented in publicly accessible literature, its structural similarity to known anti-inflammatory agents suggests a plausible interaction with enzymes such as cyclooxygenases (COX).[3]

This document will navigate through a comparative analysis of three robust methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind the experimental choices for each, present detailed protocols, and offer a head-to-head comparison to guide your selection of the most appropriate technique for your research question.

The Imperative of Target Validation

Before committing significant resources to lead optimization and clinical development, it is paramount to confirm that a compound's observed phenotypic effect is a direct consequence of its interaction with the hypothesized target.[1][4] Failure to do so can lead to the progression of compounds with misunderstood mechanisms of action, increasing the risk of late-stage clinical failures.[5] The following sections will compare three distinct, yet powerful, approaches to de-risk this critical step in drug discovery.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment, including intact cells and even tissues.[6][7] The underlying principle is that the binding of a ligand, such as our test compound, to its target protein confers thermal stability.[5][8] This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified.[8]

Causality of Experimental Design

The choice of CETSA is predicated on the desire to observe target engagement in a physiologically relevant context. By performing the assay in intact cells, we can account for factors such as cell permeability and intracellular target concentration. The workflow is designed to generate a melt curve, which plots the amount of soluble protein remaining after heating to various temperatures. A shift in this curve in the presence of the compound is direct evidence of target engagement.[5][9]

Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate cells expressing target protein treat Treat cells with This compound or vehicle control start->treat heat Heat cell lysates or intact cells across a temperature gradient treat->heat lyse Cell Lysis heat->lyse separate Separate soluble fraction from aggregated protein lyse->separate quantify Quantify soluble target protein (e.g., Western Blot, MS) separate->quantify curve Generate melt curves and determine Tm shift quantify->curve

Caption: CETSA experimental workflow.

Methodology 2: Kinobeads and Competitive Chemical Proteomics

For targets that are kinases, or for a broader, unbiased survey of potential targets, Kinobeads technology offers a powerful solution.[10][11] This chemical proteomics approach utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[12][13] Target engagement is then assessed via a competition experiment where the free compound of interest competes with the immobilized ligands for binding to the target proteins in a cell lysate.[11][14]

Causality of Experimental Design

The rationale for employing Kinobeads is twofold: it allows for the simultaneous profiling of our test compound against hundreds of kinases, providing valuable selectivity data, and it is performed on endogenous proteins in a near-native state within a cell lysate.[11] By quantifying the displacement of kinases from the beads at varying concentrations of our compound, we can determine binding affinities (EC50 values) for numerous potential targets.[10]

Workflow Diagram

Kinobeads_Workflow cluster_lysate Lysate Preparation & Incubation cluster_pulldown Affinity Purification cluster_ms Mass Spectrometry Analysis start Prepare cell lysate incubate Incubate lysate with increasing concentrations of test compound start->incubate add_beads Add Kinobeads to compete for binding incubate->add_beads wash Wash beads to remove non-specifically bound proteins add_beads->wash elute Elute bound proteins wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify protein abundance and determine EC50 values lcms->quant

Caption: Kinobeads competitive profiling workflow.

Methodology 3: Isothermal Titration Calorimetry (ITC)

ITC stands as a gold-standard biophysical technique for the direct measurement of binding thermodynamics.[15][16] It quantifies the heat released or absorbed during the binding of a ligand to its target protein in solution.[17] This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

Causality of Experimental Design

ITC is selected when a precise, in-solution characterization of the binding interaction between the compound and a purified target protein is required.[18] It provides unequivocal evidence of a direct interaction and delivers rich thermodynamic data that can guide structure-activity relationship (SAR) studies.[16] The experiment is designed to titrate the compound into a solution containing the purified target protein, with each injection generating a heat signal that is proportional to the amount of binding until saturation is reached.[17]

Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein Purified target protein in sample cell inject Inject compound into protein solution protein->inject ligand Test compound in injection syringe ligand->inject measure Measure heat change after each injection inject->measure plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model to determine thermodynamic parameters plot->fit

Caption: Isothermal Titration Calorimetry workflow.

Comparative Analysis of Target Engagement Methodologies

The choice of methodology is contingent on the specific research question, the availability of reagents, and the stage of the drug discovery project. The following table provides a comparative summary to aid in this decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competitive ProfilingIsothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[6][8]Competition between the free compound and immobilized ligands for binding to target proteins.[10][11]Measurement of heat changes upon binding of a ligand to its target.[15][17]
Biological Context Intact cells, cell lysates, tissues.[7]Cell lysates.[11]In solution, with purified components.[17]
Throughput Moderate to high, adaptable to plate-based formats.[8]High-throughput for kinase profiling.[13]Low to moderate.[18]
Data Output Thermal melt curves, Tm shift (ΔTm).[9]EC50 values for multiple targets, selectivity profile.[10][14]Kd, stoichiometry (n), ΔH, ΔS.[16]
Key Advantage Physiologically relevant context, assesses cell permeability.[6]Unbiased, proteome-wide selectivity profiling for kinases.[11]Gold-standard for direct binding, provides full thermodynamic profile.[15][16]
Key Limitation Requires a specific antibody or mass spectrometry for detection.Primarily for ATP-competitive inhibitors; may miss allosteric binders.[11]Requires large amounts of purified, stable protein; sensitive to buffer conditions.
Alternative Compound A known inhibitor of the putative target (e.g., Celecoxib for COX-2).A well-characterized kinase inhibitor with a known selectivity profile.A compound with a known binding affinity for the target protein.

Hypothetical Experimental Data

To illustrate the potential outcomes of these experiments, the following tables present hypothetical data for this compound and a known COX-2 inhibitor, Celecoxib.

Table 1: CETSA Data for Putative Target (COX-2)

CompoundConcentration (µM)Apparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
This compound1056.2+3.7
Celecoxib1058.9+6.4

Table 2: ITC Data for Compound Binding to Purified COX-2

CompoundBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound2.51.1-8.2-0.5
Celecoxib0.051.0-12.5-2.1

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Seed cells known to express the target protein (e.g., HT-29 for COX-2) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells by scraping and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for each treatment condition.

    • Fit the data to a sigmoidal dose-response curve to determine the apparent Tm.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a 10-20 µM solution of the protein in the ITC buffer.

    • Prepare a 100-200 µM solution of this compound in the same ITC buffer. Degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

Conclusion

Validating the target engagement of a novel small molecule is a non-negotiable step in modern drug discovery. This guide has provided a comparative overview of three powerful techniques: CETSA, Kinobeads profiling, and ITC. For our case study of this compound, a logical approach would be to first use CETSA to confirm target engagement in a cellular context, assuming a hypothesized target like COX-2. If the target is unknown or if broader selectivity profiling is desired, a Kinobeads approach would be highly informative. Finally, ITC can be employed to provide a definitive, quantitative measure of the direct binding interaction with the purified protein. By judiciously selecting and applying these methodologies, researchers can build a robust data package that instills confidence in the mechanism of action of their compounds and paves the way for successful clinical translation.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Duncan, J. S., et al. (2012). The target landscape of clinical kinase drugs. Science Translational Medicine, 4(139), 139ra84. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(1), 536-545. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(20), e2588. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • Hari, S. B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • PDI. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Pande, J., et al. (2015). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Protocol Exchange. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3294-3301. [Link]

  • Di Trani, J., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Molecules, 27(12), 3844. [Link]

  • Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(3), 133-135. [Link]

  • Gehringer, M., & Laufer, S. A. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 226-228. [Link]

Sources

Safety Operating Guide

Proper Disposal of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-04-3). As a fluorinated organic compound, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.

Hazard Assessment and Initial Precautions

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]

  • Eye Irritation: May cause serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Due to the presence of the fluorine atom, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation and disposal.[6][7][8][9][10]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesTo prevent eye irritation from splashes or fine particles.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[1][4]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2][4]

Waste Segregation: The Halogenated Waste Stream

The primary principle for the disposal of this compound is its segregation into a dedicated halogenated organic waste stream.[6][7][8][9][10]

Causality of Segregation: Halogenated solvents and compounds are often incinerated at high temperatures for disposal. Mixing them with non-halogenated waste can complicate the disposal process and increase costs.[7] Furthermore, improper mixing can lead to dangerous chemical reactions.[11]

Do NOT mix this compound with:

  • Non-halogenated organic waste[6][8][10]

  • Aqueous waste

  • Acids or bases[11]

  • Oxidizing or reducing agents[11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for disposal by a licensed waste management facility.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the chemical waste. The container must have a secure, tight-fitting screw cap.[6][11]

  • Initial Labeling: Before adding any waste, label the container clearly.[6] The label must include:

    • The words "Hazardous Waste "[7][12]

    • The full chemical name: "This compound " (avoid abbreviations)[6]

    • The primary hazard(s): "Irritant "[7]

    • The date when the first drop of waste is added.

Step 2: Waste Accumulation
  • Location: Generate and store the waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[11][12][13]

  • Adding Waste: When adding waste to the container, do so in a well-ventilated area, such as a chemical fume hood.[7][13]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][7][9][11] This prevents the release of vapors and potential spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.[8][13]

Step 3: Preparing for Disposal
  • Finalize Labeling: Once the container is full (or ready for disposal), ensure the hazardous waste tag is complete and all chemical constituents and their approximate percentages are listed.[7]

  • Storage Before Pickup: Store the sealed and labeled container in the SAA, ensuring it is segregated from incompatible materials.[7][11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2][3] Disposal must comply with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[13]

Emergency Procedures for Spills and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal.[1]

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved 'Halogenated Waste' Container ppe->container collect Collect Waste in a Chemical Fume Hood container->collect segregate Is the waste mixed with non-halogenated compounds? collect->segregate yes_node Yes segregate->yes_node Yes no_node No segregate->no_node No improper Improper Segregation! Consult EH&S Immediately yes_node->improper seal Keep Container Tightly Sealed (Do not overfill) no_node->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa request Request Pickup from EH&S or Licensed Contractor saa->request end End: Compliant Disposal request->end

Caption: Disposal workflow for this compound.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Campus Operations, Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopentanecarboxylic acid.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • TCI Chemicals. (2024, November 11). Safety Data Sheet: 3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic Acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Phenylcyclopentanecarboxylic acid.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: cyclopentane.
  • ChemScene. (2025, March 5). Safety Data Sheet: rel-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.